molecular formula C9H11BrClN B1523042 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1073968-64-5

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1523042
CAS No.: 1073968-64-5
M. Wt: 248.55 g/mol
InChI Key: RPHAEDCEIPCYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11BrClN and its molecular weight is 248.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAEDCEIPCYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673173
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073968-64-5
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key heterocyclic building block for pharmaceutical and medicinal chemistry applications. The document covers its chemical identity, physicochemical properties, a representative synthetic protocol, core applications in drug development, and essential safety and handling procedures. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Chemical Identity and Structure

This compound is a halogenated derivative of the tetrahydroquinoline scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

IUPAC Name and Synonyms
  • IUPAC Name: this compound[1]

  • Common Synonyms: 5-bromo-1,2,3,4-tetrahydroquinoline HCl

Chemical Structure

The structure consists of a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. A bromine atom is substituted at the C5 position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine in the piperidine ring.

Caption: Figure 1: Structure of this compound

Key Chemical Identifiers

The following table summarizes essential identifiers for this compound. It is crucial for researchers to note that different CAS numbers may be cited by various suppliers, often distinguishing between the free base and its salt forms.

IdentifierValueSource(s)
CAS Number 1073968-64-5[1][2]
Alternate CAS 114744-50-2 (Typically for free base)[3][4][5][6]
Molecular Formula C₉H₁₁BrClN[1][2][5]
Molecular Weight 248.55 g/mol [2][7]
InChI Key RPHAEDCEIPCYBX-UHFFFAOYSA-N[1]

Physicochemical and Handling Properties

Understanding the physical properties and storage requirements is fundamental for the successful application and long-term stability of the reagent.

PropertyValueSource(s)
Physical Form Solid[1]
Purity ≥97%[1]
Storage Temperature Inert atmosphere, room temperature[1]
Boiling Point ~300 °C (for free base)[5]
Flash Point ~135 °C (for free base)[5]
Density ~1.428 g/cm³ (for free base)[5]

Synthesis and Characterization

While multiple specific synthetic routes exist, a common and logical approach involves the direct bromination of the 1,2,3,4-tetrahydroquinoline precursor followed by conversion to its hydrochloride salt.

Representative Synthetic Protocol

This protocol is a representative methodology based on established organic chemistry principles for aromatic halogenation and salt formation.

Objective: To synthesize this compound from 1,2,3,4-tetrahydroquinoline.

Workflow Diagram:

synthesis_workflow start 1,2,3,4-Tetrahydroquinoline (Starting Material) step1 Step 1: Electrophilic Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (CH3CN) start->step1 intermediate Crude 5-Bromo-1,2,3,4-tetrahydroquinoline (Free Base) step1->intermediate step2 Step 2: Aqueous Workup - Quench with Na2S2O3(aq) - Extraction with Ethyl Acetate intermediate->step2 step3 Step 3: Purification - Column Chromatography (Silica Gel) step2->step3 purified_base Purified Free Base step3->purified_base step4 Step 4: Salt Formation Reagent: HCl in Diethyl Ether Solvent: Diethyl Ether purified_base->step4 product This compound (Final Product) step4->product

Caption: Figure 2: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous acetonitrile. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing side reactions.

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. NBS is selected as the bromine source because it is a solid, easy to handle, and allows for controlled bromination, reducing the risk of over-bromination that can occur with liquid bromine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification of Free Base: Concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure 5-Bromo-1,2,3,4-tetrahydroquinoline free base.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of 2M HCl in diethyl ether (1.1 eq.) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure, including the position of the bromine atom on the aromatic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent ion.[8]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch of the secondary amine hydrochloride.[8]

Applications in Research and Drug Development

The utility of this compound stems from its hybrid structure: a privileged tetrahydroquinoline scaffold and a reactive bromine substituent.

Core Building Block in Pharmaceutical Synthesis

This compound is primarily utilized as a pharmaceutical intermediate.[4] Its structure is a valuable precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[4] The bromine atom serves as a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of novel carbon-carbon and carbon-heteroatom bonds.

Versatile Reagent in Medicinal Chemistry

Researchers in organic and medicinal chemistry use this brominated quinoline derivative for complex synthetic pathways.[4] The tetrahydroquinoline nucleus is a "privileged scaffold," appearing in a wide range of compounds with diverse biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties.[9][10][11] This intermediate provides a reliable entry point for developing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this chemical. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Identification
GHS ClassificationHazard StatementSignal WordSource(s)
Acute Toxicity, OralH302: Harmful if swallowedWarning[1][2][12]
Skin Corrosion/IrritationH315: Causes skin irritationWarning[1][12]
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning[1][12]
Acute Toxicity, InhalationH332: Harmful if inhaledWarning[1][12]
STOT - Single ExposureH335: May cause respiratory irritationWarning[1][12]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[12] For operations that may generate dust, a respirator is recommended.[12]

  • Hygiene: Avoid all personal contact, including inhalation of dust.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[12]

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage condition is under an inert atmosphere at room temperature to prevent degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical R&D and synthetic chemistry. Its defined structure, coupled with the reactivity of the bromine substituent, makes it an essential building block for the creation of novel therapeutics. Proper understanding of its synthesis, handling, and application is crucial for leveraging its full potential in a research and development setting.

References

physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This compound is a valuable building block in medicinal chemistry and drug discovery, belonging to the tetrahydroquinoline class of heterocyclic compounds known for their diverse biological activities.

Molecular Structure and Properties

This compound is the hydrochloride salt of 5-bromo-1,2,3,4-tetrahydroquinoline. The presence of the bromine atom on the aromatic ring and the tetrahydroquinoline core makes it a versatile intermediate for the synthesis of more complex molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[1]
Molecular Weight 248.55 g/mol [1][2]
Appearance Light yellow to brown solid/liquid
Boiling Point ~300 °C (for the free base)[3]
Density ~1.428 g/cm³ (for the free base)[3]
Flash Point ~135 °C (for the free base)[3]
Storage Temperature 2-8°C, protect from light, inert atmosphere

Synthesis

A common synthetic route to 5-bromo-1,2,3,4-tetrahydroquinoline involves the reduction of the corresponding quinoline or a related precursor. One documented method starts from 4-bromo-1-indanone.

Experimental Protocol: Synthesis from 4-Bromo-1-indanone

This protocol is based on a general procedure and may require optimization.

  • Oxime Formation:

    • Dissolve 4-bromo-1-indanone (1.05 g, 5 mmol) in methanol (14 ml).

    • Add hydroxylamine hydrochloride (1.4 g, 20 mmol).

    • Reflux the mixture for 1 hour.

    • After completion, concentrate the reaction mixture under vacuum.

    • Add dichloromethane and a 50% sodium bicarbonate solution and stir for 20 minutes.

    • Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate to yield the oxime intermediate.

  • Reduction to Tetrahydroquinoline:

    • Dissolve the oxime intermediate (5 mmol) in dichloromethane (30 ml) and cool to 0 °C.

    • Slowly add diisobutylaluminum hydride (DIBAL-H) (20 ml, 30 mmol, 1.5 M solution in toluene).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction with water under an ice bath.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by silica gel column chromatography (petroleum ether: ethyl acetate = 3:1) to obtain 5-bromo-1,2,3,4-tetrahydroquinoline.

  • Hydrochloride Salt Formation:

    • Dissolve the purified 5-bromo-1,2,3,4-tetrahydroquinoline in a suitable solvent such as diethyl ether or ethyl acetate.

    • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of this compound.

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the tetrahydroquinoline ring will appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region. The exact chemical shifts will be influenced by the bromine substituent and the protonation of the nitrogen.

  • ¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the bromine will be significantly affected. For a similar compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the following chemical shifts have been reported: δ 143.72, 132.02, 129.50, 123.61, 115.73, 108.46, 41.93, 26.94, 21.79.[4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected peaks include:

  • N-H stretching vibrations (as a broad band due to the hydrochloride salt).

  • Aromatic C-H stretching.

  • Aliphatic C-H stretching.

  • C=C stretching from the aromatic ring.

  • C-N stretching.

  • C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-bromo-1,2,3,4-tetrahydroquinoline, the molecular ion peak would be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be present because of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] Common fragmentation patterns for tetrahydroquinolines involve cleavages of the saturated ring.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

  • Use in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of tetrahydroisoquinoline, a related scaffold, have shown diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[7][8] The bromo-substituent on the aromatic ring of this compound provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to generate libraries of novel compounds for drug discovery programs. This makes it a key intermediate in the synthesis of potential therapeutic agents targeting a variety of diseases.

References

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a heterocyclic aromatic amine that has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its structure, which combines a tetrahydroquinoline core with a reactive bromine atom, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The tetrahydroquinoline scaffold is a well-established pharmacophore, present in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[3] The presence of the bromo group at the 5-position provides a strategic handle for further molecular elaboration through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H11BrClN[4][5]
Molecular Weight 248.55 g/mol [5][6]
Exact Mass 246.97634 Da[4][5]
CAS Number 114744-50-2, 1073968-64-5[4][5][7]
Physical Form Solid
Density 1.428 g/cm³[4][8]
Boiling Point 299.676 °C at 760 mmHg[8]
Flash Point 135 °C[4]
Storage Temperature Inert atmosphere, room temperature

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline and its hydrochloride salt typically involves the bromination of the parent 1,2,3,4-tetrahydroquinoline. The direct bromination of tetrahydroquinolines can be achieved under various conditions, and the regioselectivity of the reaction is influenced by the reaction conditions and the presence of substituents on the aromatic ring.

A general approach to the synthesis of brominated tetrahydroquinolines involves the direct bromination of 1,2,3,4-tetrahydroquinoline.[9] The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_0 Synthesis Workflow A 1,2,3,4-Tetrahydroquinoline D Bromination Reaction A->D B Brominating Agent (e.g., NBS, Br2) B->D C Reaction Solvent (e.g., Acetic Acid, CH2Cl2) C->D E 5-Bromo-1,2,3,4-tetrahydroquinoline D->E Work-up & Purification G Salt Formation E->G F Hydrochloric Acid (HCl) F->G H This compound G->H Isolation

Caption: Generalized workflow for the synthesis of this compound.

The mechanism of electrophilic aromatic substitution, in this case, bromination, is directed by the activating and ortho-, para-directing amino group of the tetrahydroquinoline ring. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and to minimize the formation of di- or poly-brominated byproducts.

Key Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and novel organic materials.[1]

  • Pharmaceutical Intermediates: The primary application of this compound is as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1] The bromine atom can be readily substituted or used in cross-coupling reactions to introduce various functional groups, leading to the generation of diverse chemical libraries for drug discovery.

  • Organic Chemistry Research: In academic and industrial research, this brominated quinoline derivative is a valuable reagent for exploring new synthetic methodologies and constructing complex molecular scaffolds.[1] Its utility in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[9]

The following diagram illustrates the central role of this compound as a precursor to more complex molecules.

G cluster_0 Applications in Synthesis A 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride B Suzuki Coupling (with Boronic Acids) A->B C Buchwald-Hartwig Amination (with Amines) A->C D Sonogashira Coupling (with Alkynes) A->D E Aryl-substituted Tetrahydroquinolines B->E F N-Aryl Tetrahydroquinolines C->F G Alkynyl-substituted Tetrahydroquinolines D->G H Bioactive Molecules & APIs E->H F->H G->H

Caption: Key synthetic transformations of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative protocol for the coupling of 5-Bromo-1,2,3,4-tetrahydroquinoline with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity in a variety of chemical transformations, make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and organic synthesis.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of drug development.

Foundational Understanding: The "Why" Behind Solubility and Stability Testing

In drug development, the intertwined properties of solubility and stability form the bedrock upon which a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy are built. For a molecule like this compound, a thorough understanding of these parameters is not merely a data-gathering exercise; it is a critical step in de-risking a potential drug candidate.

Solubility dictates the maximum concentration of the drug that can be achieved in a solution, a factor that directly influences its absorption in the gastrointestinal tract and its suitability for parenteral formulations. Poor aqueous solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of adverse effects.

Stability refers to the ability of the compound to resist chemical degradation over time and under various environmental stressors. Degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and efficacy of the final drug product.

This guide will provide the experimental frameworks to quantitatively assess these two critical attributes for this compound.

Characterizing Solubility: From Kinetic Screening to Thermodynamic Certainty

Solubility assessment is often a tiered approach, beginning with rapid kinetic measurements for early-stage discovery and progressing to more definitive thermodynamic solubility for lead optimization and pre-formulation.

The Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. A strategic selection includes aqueous buffers at physiologically relevant pH values, as well as common organic solvents used in formulation development.

Solvent/Medium Rationale
pH 1.2 HCl BufferSimulates gastric fluid.
pH 4.5 Acetate BufferSimulates intestinal fluid.
pH 6.8 Phosphate BufferSimulates intestinal fluid.
pH 7.4 Phosphate Buffered Saline (PBS)Simulates physiological pH.
Water (unbuffered)Baseline aqueous solubility.
EthanolCommon co-solvent in formulations.
Propylene GlycolCommon vehicle for oral and parenteral formulations.
DMSOUsed for initial stock solutions in biological assays.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle: An excess of the solid compound is agitated in the chosen solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvents. The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and place them in a shaker incubator set at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples as necessary and analyze them using a validated analytical method (see Section 4.0) to determine the concentration of the dissolved compound.

Data Presentation: Expected Solubility Profile

The results of the thermodynamic solubility study should be presented in a clear, tabular format.

Solvent/Medium Temperature (°C) Solubility (mg/mL)
pH 1.2 HCl Buffer25To be determined
pH 4.5 Acetate Buffer25To be determined
pH 6.8 Phosphate Buffer25To be determined
pH 7.4 PBS25To be determined
Water25To be determined
Ethanol25To be determined
Propylene Glycol25To be determined
DMSO25To be determined

Assessing Chemical Stability: A Forced Degradation Approach

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[1][2][3] By subjecting the compound to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

The Logic of Stress Conditions

The selection of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines and is designed to mimic the potential environmental challenges a drug might face.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Studies

Objective: To generate a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without complete decomposition of the molecule.[4]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

  • Sample Quenching and Analysis: At appropriate time points, withdraw samples from the stress conditions. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples, including a non-stressed control, using the developed stability-indicating HPLC method (see Section 4.0).

Potential Degradation Pathways

Based on the known chemistry of quinoline and tetrahydroquinoline derivatives, potential degradation pathways for this compound may include:

  • Oxidation: The tetrahydroquinoline ring is susceptible to oxidation, potentially leading to the formation of the corresponding quinoline or other oxidized species. The secondary amine is also a site for oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening or other unforeseen reactions.

  • Photodegradation: The aromatic ring system suggests a potential for photolytic reactions, including dehalogenation or the formation of photo-adducts.

The Analytical Backbone: Developing a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.

Causality in Method Development

The goal is to develop an HPLC method that can separate the parent compound from its potential degradation products and any process-related impurities. The choice of column, mobile phase, and detection wavelength is a systematic process.

Caption: Logical Flow of HPLC Method Development.

Proposed Starting HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for moderately polar compounds).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Column Temperature: 30°C.

Method Validation: The Trustworthiness Pillar

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[8][9][10][11]

Validation Parameters:

Parameter Purpose
Specificity To ensure the method can distinguish the analyte from degradation products and other impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.
Accuracy To measure the closeness of the experimental value to the true value.
Precision To assess the degree of scatter in a series of measurements (repeatability and intermediate precision).
Range The concentration interval over which the method is accurate, precise, and linear.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.
Robustness To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Pathway to Comprehensive Understanding

This guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By following these principles and detailed protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process. The emphasis on understanding the "why" behind each experimental choice ensures that the resulting data is not just a set of numbers, but a true reflection of the compound's physicochemical properties.

References

A Comprehensive Spectroscopic Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No: 114744-50-2), a key intermediate in pharmaceutical research and organic synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the scientific rationale behind the data acquisition and interpretation.

Molecular Structure and Spectroscopic Significance

This compound is a heterocyclic compound featuring a bromine-substituted aromatic ring fused to a saturated nitrogen-containing ring. The presence of the hydrochloride salt significantly influences its solubility and the spectroscopic signature of the amine group. Accurate characterization is paramount to ensure its identity and purity before its use in further synthetic steps.

The molecular structure, with a proposed numbering scheme for NMR analysis, is presented below. This numbering is crucial for unambiguously assigning signals to their corresponding atoms.

Figure 1: Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve hydrochloride salts and its distinct solvent peak. Deuterated methanol (CD₃OD) or water (D₂O) are also options. The choice of solvent is critical as it can affect the chemical shift of exchangeable protons like N-H⁺.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Interpretation

The proton NMR spectrum can be divided into three main regions: the downfield aromatic region, the upfield aliphatic region, and the signal from the ammonium proton.

  • Aromatic Protons (H6, H7, H8): These protons appear in the δ 6.5-7.5 ppm range. The electron-withdrawing effect of the bromine atom and the fused ring system influences their precise shifts.

    • H6 is expected to be a doublet, coupled to H7.

    • H7 should appear as a triplet (or a doublet of doublets), coupled to both H6 and H8.

    • H8 will be a doublet, coupled to H7.

  • Ammonium Proton (N-H₂⁺): As a hydrochloride salt, the amine is protonated. This results in a broad signal, typically downfield, whose chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it may appear as a very broad peak around δ 9-10 ppm.

  • Aliphatic Protons (H2, H3, H4): These protons on the saturated ring are shielded and appear upfield.

    • H2 (-CH₂-N-) : This methylene group is adjacent to the nitrogen atom and will be deshielded relative to the other aliphatic protons, likely appearing as a triplet around δ 3.3 ppm.

    • H4 (-CH₂-Ar) : This methylene group is benzylic and will appear as a triplet around δ 2.7 ppm.

    • H3 (-CH₂-) : This central methylene group will be a multiplet (quintet or sextet) around δ 1.9 ppm, showing coupling to both H2 and H4.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
N-H₂⁺ 9.0 - 10.5 broad singlet (br s) - 2H
H7 ~7.2 triplet (t) ~8.0 1H
H6 ~7.0 doublet (d) ~8.0 1H
H8 ~6.8 doublet (d) ~8.0 1H
H2 ~3.3 triplet (t) ~6.0 2H
H4 ~2.7 triplet (t) ~6.4 2H

| H3 | ~1.9 | multiplet (m) | - | 2H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These appear in the δ 110-150 ppm region. The carbon bearing the bromine (C5) will have its chemical shift significantly influenced by the heavy atom effect and will appear more upfield than predicted by simple substituent effects.

  • Aliphatic Carbons (C2, C3, C4): These saturated carbons are shielded and appear in the δ 20-50 ppm range. C2, being attached to nitrogen, will be the most downfield of the three.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8a ~144
C4a ~132
C7 ~130
C6 ~124
C8 ~116
C5 (C-Br) ~109
C2 ~42
C4 ~27

| C3 | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR-ATR Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain the final spectrum.

IR Spectral Interpretation

The IR spectrum provides clear evidence for the key functional groups and the salt formation.

  • N-H₂⁺ Stretch: The most telling feature for the hydrochloride salt is the very broad and strong absorption band between 2400-3200 cm⁻¹ . This is characteristic of an ammonium (R₂NH₂⁺) salt and results from the N-H stretching vibrations.

  • Aromatic C-H Stretch: A sharp peak appearing just above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹ ) is indicative of the C-H stretching on the aromatic ring.

  • Aliphatic C-H Stretch: Sharp, strong peaks appearing just below 3000 cm⁻¹ (e.g., 2970-2850 cm⁻¹ ) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the saturated ring.

  • Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-N Stretch: The C-N stretching vibration for the amine is typically found in the 1250-1020 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretch is expected in the far-infrared region, often below 600 cm⁻¹, and may be difficult to observe on standard mid-IR spectrometers.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H₂⁺ Stretch (Ammonium Salt) 2400 - 3200 Strong, Broad
Aromatic C-H Stretch > 3000 Medium, Sharp
Aliphatic C-H Stretch < 3000 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium - Strong

| C-N Stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For analysis, the hydrochloride salt typically dissociates, and the mass spectrum reflects the free base, 5-Bromo-1,2,3,4-tetrahydroquinoline (C₉H₁₀BrN).[4]

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a positively charged radical ion, the molecular ion (M⁺•).

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Interpretation
  • Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 211 (for C₉H₁₀⁷⁹BrN) and m/z 213 (for C₉H₁₀⁸¹BrN). This "M/M+2" pattern is a definitive signature for a monobrominated compound.

  • Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, more stable ions. The fragmentation pattern is a molecular fingerprint. A primary fragmentation mechanism for tetrahydroquinolines is a retro-Diels-Alder reaction .[5]

    • Loss of Ethene: The molecular ion undergoes cleavage of the saturated ring, losing a neutral ethene molecule (C₂H₄, 28 Da). This results in a prominent fragment ion pair at m/z 183/185 .

    • Loss of a Hydrogen Radical: Loss of a hydrogen atom (H•) from the molecular ion can lead to a fragment at m/z 210/212 .

    • Loss of Bromine Radical: Cleavage of the C-Br bond results in the loss of a bromine radical (Br•), leading to an ion at m/z 132 .

M Molecular Ion (M⁺•) m/z 211/213 M_minus_H [M-H]⁺ m/z 210/212 M->M_minus_H - H• M_minus_C2H4 [M-C₂H₄]⁺• m/z 183/185 (Retro-Diels-Alder) M->M_minus_C2H4 - C₂H₄ M_minus_Br [M-Br]⁺ m/z 132 M->M_minus_Br - Br•

Figure 2: Proposed key fragmentation pathways for 5-Bromo-1,2,3,4-tetrahydroquinoline in EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum

m/z (⁷⁹Br/⁸¹Br) Proposed Identity Notes
211 / 213 [C₉H₁₀BrN]⁺• Molecular Ion (M⁺•). Characteristic 1:1 isotopic pattern.
210 / 212 [C₉H₉BrN]⁺ Loss of a hydrogen radical.
183 / 185 [C₇H₆BrN]⁺• Loss of ethene via retro-Diels-Alder reaction. A major fragment.

| 132 | [C₉H₁₀N]⁺ | Loss of a bromine radical. |

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.

  • NMR spectroscopy confirms the complete carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the structure of the aliphatic portion.

  • IR spectroscopy provides unequivocal evidence of the key functional groups, most notably the ammonium salt moiety, which confirms the hydrochloride form of the compound.

  • Mass spectrometry establishes the correct molecular weight and reveals the presence of a single bromine atom through its characteristic isotopic pattern. Key fragmentation pathways, such as the retro-Diels-Alder reaction, further corroborate the tetrahydroquinoline core structure.

Together, these three spectroscopic techniques provide a robust and self-validating dataset that confirms the identity and structural integrity of this compound, ensuring its suitability for high-level research and development applications.

References

Unlocking the Potential of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with a variety of biological macromolecules. The introduction of a bromine atom at the 5-position of this scaffold, as in 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, offers a unique and powerful tool for chemical diversification. This halogenation not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for the introduction of a wide array of substituents through modern cross-coupling methodologies.[2][3]

This technical guide provides a comprehensive overview of potential research areas for this compound, targeting researchers, scientists, and drug development professionals. We will delve into promising avenues in medicinal chemistry and materials science, providing detailed experimental protocols and workflows to catalyze innovation and accelerate discovery.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research.

PropertyValueSource
CAS Number 1073968-64-5[2][4]
Molecular Formula C9H11BrClN[2][4]
Molecular Weight 248.55 g/mol [2][4]
Appearance Solid
Purity Typically ≥97%
Storage Inert atmosphere, room temperature

PART 1: Medicinal Chemistry - A Gateway to Novel Therapeutics

The true potential of this compound lies in its role as a versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.

Strategic Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position is a key site for synthetic elaboration. Several powerful cross-coupling reactions can be employed to introduce a wide range of functionalities, each with the potential to impart unique biological activities.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the bromo-tetrahydroquinoline with a boronic acid or ester in the presence of a palladium catalyst.[2][5] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can significantly influence the pharmacological profile of the resulting molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1), via syringe.

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines.[6] This is particularly valuable for creating compounds that can mimic biological amines or engage in hydrogen bonding interactions with protein targets.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Potential Therapeutic Applications

The structural diversity achievable from this compound opens up numerous avenues for drug discovery.

The tetrahydroquinoline scaffold is present in several compounds with demonstrated anticancer activity.[7][8][9] Research could focus on developing derivatives that target specific cancer-related pathways.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The functionalized tetrahydroquinoline scaffold could be designed to target kinases involved in cell proliferation and survival, such as EGFR, HER2, or mTOR.[10]

  • NF-κB Inhibitors: The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Tetrahydroquinoline derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.[11]

  • Androgen Receptor (AR) Antagonists: Tetrahydroquinoline derivatives have been discovered as potent AR antagonists, which are crucial for the treatment of prostate cancer.[12]

Anticancer_Targets

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need.[13][14][15] The tetrahydroisoquinoline scaffold, a close structural analog, has shown promise in this area, suggesting that tetrahydroquinolines are also worthy of investigation.[16]

  • Neuroprotective Agents: Research can be directed towards synthesizing derivatives that exhibit neuroprotective effects by, for example, modulating oxidative stress, inhibiting neuroinflammation, or promoting neurotrophic factor release.[1][17]

  • Enzyme Inhibitors: Derivatives could be designed to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated quinolines have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19][20]

  • Broad-Spectrum Antibacterials: A library of derivatives could be screened against a panel of clinically relevant bacteria to identify compounds with broad-spectrum activity.

  • Antifungal Agents: The tetrahydroisoquinoline scaffold has also been explored for antifungal activity, suggesting a potential avenue for tetrahydroquinoline derivatives.[21]

PART 2: Materials Science - Beyond the Biological Realm

While the primary focus for this scaffold is in medicinal chemistry, its unique electronic and structural properties also make it an interesting candidate for applications in materials science.

Organic Electronics

The aromatic core of the tetrahydroquinoline moiety, when appropriately functionalized, could be incorporated into organic electronic materials.

  • Organic Light-Emitting Diodes (OLEDs): Functionalization with chromophoric and electron-donating or -withdrawing groups could lead to the development of novel emitters or host materials for OLEDs. Research on 5-bromoquinoline suggests its utility in this area.

  • Organic Photovoltaics (OPVs): The scaffold could be incorporated into donor or acceptor molecules for use in the active layer of organic solar cells.

Conclusion: A Call to Exploration

This compound is more than just a chemical reagent; it is a launchpad for innovation. Its strategic bromine handle, coupled with the proven biological relevance of the tetrahydroquinoline scaffold, presents a wealth of opportunities for researchers in both medicinal chemistry and materials science. The proposed research avenues and detailed protocols in this guide are intended to serve as a catalyst for further exploration, with the ultimate goal of translating the potential of this versatile molecule into tangible scientific advancements.

References

Methodological & Application

Detailed Synthesis Protocol for 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key building block in pharmaceutical research and drug development.[1] The synthesis proceeds via the catalytic hydrogenation of 5-bromoquinoline to yield the free base, 5-Bromo-1,2,3,4-tetrahydroquinoline, followed by conversion to its stable hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, troubleshooting insights, and rigorous safety procedures.

Introduction and Scientific Context

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions, enabling the construction of complex molecular architectures for novel therapeutic agents.[4] this compound (CAS No: 1073968-64-5) is a stable, crystalline solid that is often preferred over the free base for its ease of handling and storage.

The protocol detailed herein employs a classic and robust method: the heterogeneous catalytic hydrogenation of the pyridine ring of 5-bromoquinoline. This transformation selectively reduces the heterocyclic ring while preserving the benzene ring and, crucially, the carbon-bromine bond. The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity, avoiding common side reactions such as hydrodebromination.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Figure 1: Synthesis of this compound from 5-bromoquinoline via catalytic hydrogenation.

Mechanistic Rationale: The catalytic hydrogenation of quinolines is a well-established process.[5][6] The reaction occurs on the surface of a heterogeneous catalyst, most commonly a platinum-group metal like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C). The process begins with the in situ reduction of the PtO₂ precursor by hydrogen to form highly active, finely divided platinum metal (platinum black). Both the hydrogen gas and the quinoline substrate adsorb onto the catalyst surface. The pyridine ring of quinoline is more susceptible to reduction than the benzene ring due to its lower aromaticity. Hydrogen is transferred stepwise to the adsorbed quinoline, leading to the saturation of the C2-C3 and C4-N1 bonds, yielding the 1,2,3,4-tetrahydroquinoline product.[5] Careful control of temperature, pressure, and catalyst selection is essential to prevent over-reduction or cleavage of the C-Br bond.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.GradeSupplier ExampleNotes
5-Bromoquinoline4964-71-0>98%Sigma-Aldrich, TCIStarting material.
Platinum(IV) oxide (PtO₂)1314-15-4ReagentSigma-AldrichAdams' catalyst. Handle with care.
Glacial Acetic Acid64-19-7ACS GradeFisher ScientificReaction solvent.
Hydrogen Gas (H₂)1333-74-0High PurityAirgasReducing agent.
Nitrogen Gas (N₂)7727-37-9High PurityAirgasFor inerting atmosphere.
Diethyl Ether60-29-7AnhydrousFisher ScientificExtraction and precipitation solvent.
Sodium Hydroxide (NaOH)1310-73-2PelletsVWRFor basification during workup.
Celite® 54561790-53-2N/ASigma-AldrichFiltration aid.
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousVWRDrying agent.
Hydrochloric Acid7647-01-02.0 M in Diethyl EtherSigma-AldrichFor salt formation.
Equipment
  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Three-neck round-bottom flasks with appropriate stoppers and gas inlet/outlet

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Schlenk line or manifold for inert gas handling

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

This protocol is divided into three main parts: hydrogenation, workup and isolation of the free base, and formation of the hydrochloride salt.

Workflow Overview

SynthesisWorkflow cluster_0 Part A: Hydrogenation cluster_1 Part B: Isolation (Free Base) cluster_2 Part C: Salt Formation Setup 1. Reactor Setup (5-Bromoquinoline, Acetic Acid) Catalyst 2. Add Catalyst (PtO₂) Setup->Catalyst Inerting 3. Inert Atmosphere (Purge with N₂) Catalyst->Inerting Hydrogenation 4. Hydrogenation (Pressurize with H₂) Inerting->Hydrogenation Filtration 5. Catalyst Filtration (via Celite®) Hydrogenation->Filtration Reaction Complete Concentration 6. Solvent Removal (Rotary Evaporation) Filtration->Concentration Workup 7. Aqueous Workup (Basify with NaOH) Concentration->Workup Extraction 8. Extraction (Diethyl Ether) Workup->Extraction Drying 9. Dry & Concentrate Extraction->Drying Dissolution 10. Dissolve Free Base (Anhydrous Ether) Drying->Dissolution Purified Free Base Precipitation 11. Add HCl/Ether (Formation of Salt) Dissolution->Precipitation Isolation 12. Isolate Product (Filter & Dry) Precipitation->Isolation

Diagram 1: Step-by-step workflow for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline HCl.

Part A: Catalytic Hydrogenation of 5-Bromoquinoline
  • Reactor Charging: To the glass liner of a Parr hydrogenation apparatus, add 5-bromoquinoline (10.4 g, 50.0 mmol).

  • Solvent Addition: Add glacial acetic acid (100 mL). Stir the mixture until the starting material is fully dissolved.

    • Rationale: Glacial acetic acid serves as an excellent solvent for both the starting material and the product. Its acidic nature helps to maintain the activity of the platinum catalyst.[5]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.23 g, 1.0 mmol, 2 mol%).

    • Rationale: PtO₂ is a reliable catalyst for the hydrogenation of aromatic N-heterocycles. A 2 mol% loading provides a good balance between reaction rate and cost.

  • Assembly and Inerting: Securely assemble the hydrogenation apparatus. Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere and remove all oxygen.

  • Hydrogenation Reaction: Pressurize the reactor to 50 psi (approx. 3.4 atm) with hydrogen gas. Begin vigorous stirring and heat the reaction mixture to 50 °C. The reaction is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours.

    • Rationale: Moderate pressure and temperature are employed to facilitate the reaction at a reasonable rate while minimizing the risk of hydrodebromination, a potential side reaction where the bromine atom is replaced by hydrogen.

Part B: Workup and Isolation of the Free Base
  • Depressurization and Inerting: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen gas.

    • SAFETY NOTE: The catalyst is pyrophoric upon exposure to air, especially when dry and containing adsorbed hydrogen. Do not allow the catalyst to dry out in the presence of air.

  • Catalyst Filtration: Under a nitrogen atmosphere or while keeping the mixture wet, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the platinum catalyst. Wash the Celite® pad with a small amount of glacial acetic acid (2 x 10 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the glacial acetic acid under reduced pressure using a rotary evaporator (bath temperature < 60 °C).

  • Aqueous Workup: To the resulting residue, add deionized water (100 mL) and cool the mixture in an ice bath. Slowly and carefully basify the acidic mixture by adding 6 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >10. A brownish oil or solid may separate.

    • Rationale: Basification deprotonates the amine functionality of the tetrahydroquinoline product, converting it from its salt form to the free base, which is soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 5-Bromo-1,2,3,4-tetrahydroquinoline as a pale yellow to brown oil or low-melting solid.

Part C: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from the previous step in anhydrous diethyl ether (100 mL).

  • Salt Formation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed (check the pH of the supernatant with moist pH paper to ensure it is acidic).

    • Rationale: The hydrochloride salt is generally insoluble in diethyl ether, allowing for its clean precipitation and isolation from any non-basic impurities. This step also serves as a purification method.

  • Product Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual impurities. Dry the product under high vacuum to a constant weight.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: 10.5 - 11.8 g (84 - 95% over two steps).

  • Molecular Weight: 248.55 g/mol (C₉H₁₁BrClN).[7]

  • ¹H NMR: The spectrum should be consistent with the structure of this compound.[8] Key signals include aromatic protons and three sets of aliphatic protons corresponding to the saturated portion of the ring.

  • Purity (HPLC): >98%.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood by personnel trained in standard synthetic chemistry techniques.

  • Chemical Hazards: 5-Bromoquinoline and its tetrahydro derivative are irritants and may be harmful if swallowed or inhaled.[9][10][11] Glacial acetic acid is corrosive. Diethyl ether is extremely flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Hydrogen Gas: Hydrogen is a highly flammable gas that forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and operated behind a safety shield.

  • Catalyst Handling: Platinum oxide catalyst, especially after use (as platinum black), can be pyrophoric and may ignite flammable solvents upon exposure to air.[13] Never allow the used catalyst to become dry in the presence of air. Quench the used catalyst on the Celite® pad by slowly adding it to a large volume of water.

Troubleshooting and Process Insights

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive catalyst. 2. Insufficient hydrogen pressure or time. 3. Catalyst poisoning (e.g., by sulfur impurities).1. Use fresh, high-quality PtO₂. 2. Increase reaction time or pressure slightly. 3. Purify the starting 5-bromoquinoline if impurity is suspected.
Product is Dark/Oily Impurities from starting material or side reactions.Ensure complete basification during workup. If necessary, purify the free base by column chromatography (silica gel, hexanes/ethyl acetate gradient) before salt formation.
Low Yield 1. Mechanical losses during transfers. 2. Incomplete extraction. 3. Side reaction (hydrodebromination).1. Ensure careful transfers and washing of glassware. 2. Perform an additional extraction of the aqueous layer. 3. Use milder conditions (lower temperature or pressure). Check product purity by LC-MS for debrominated byproduct.

References

Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride: A Detailed Guide to Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its role as a precursor to a wide range of biologically active molecules. The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for lead optimization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. We will explore two principal and reliable synthetic strategies, elucidating the chemical rationale behind the experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Strategic Approaches to the Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline can be efficiently achieved through two primary and distinct retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Strategy 1: Catalytic Hydrogenation of 5-Bromoquinoline. This is a direct and atom-economical approach that involves the reduction of the pyridine ring of a pre-functionalized quinoline core. The success of this method hinges on the selective hydrogenation of the heterocyclic ring without cleavage of the carbon-bromine bond.

The following sections will provide a detailed examination of each strategy, including the synthesis of the requisite starting materials and step-by-step protocols for the target compound and its hydrochloride salt.

Strategy 1: Synthesis via Catalytic Hydrogenation of 5-Bromoquinoline

This strategy commences with the synthesis of the key intermediate, 5-bromoquinoline, followed by its selective catalytic hydrogenation.

Part A: Synthesis of the Starting Material: 5-Bromoquinoline

The most common and reliable method for the synthesis of 5-bromoquinoline is through a Sandmeyer reaction starting from the readily available 5-aminoquinoline.

Protocol 1: Synthesis of 5-Bromoquinoline from 5-Aminoquinoline

Reaction Scheme: 5-Aminoquinoline → 5-Bromoquinoline

Materials and Reagents:

  • 5-Aminoquinoline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-aminoquinoline (1 equivalent) in a mixture of deionized water and 48% hydrobromic acid. Cool the resulting solution to 0 °C in an ice bath with stirring.[1]

  • Prepare a solution of sodium nitrite (1.2 equivalents) in deionized water. Add this solution dropwise to the cooled 5-aminoquinoline solution, maintaining the temperature at 0 °C. Stir the resulting diazonium salt solution at room temperature for 5 minutes.[1]

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid and heat it to 75 °C.[1]

  • Add the diazonium salt solution dropwise to the hot copper(I) bromide solution. Stir the reaction mixture at room temperature for 2 hours.[1]

  • Basify the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 5-bromoquinoline. The product can be further purified by column chromatography if necessary.

Causality and Experimental Insights: The Sandmeyer reaction is a classic and robust method for introducing a halide to an aromatic ring via a diazonium salt intermediate. The use of copper(I) bromide is crucial for the catalytic conversion of the diazonium salt to the corresponding aryl bromide. Careful temperature control during the diazotization step is critical to prevent the premature decomposition of the diazonium salt.

Part B: Catalytic Hydrogenation of 5-Bromoquinoline

The selective reduction of the pyridine ring in 5-bromoquinoline yields the desired 5-bromo-1,2,3,4-tetrahydroquinoline. Various catalysts can be employed for this transformation; platinum-based catalysts are highly effective.[2]

Protocol 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

Reaction Scheme: 5-Bromoquinoline → 5-Bromo-1,2,3,4-tetrahydroquinoline

Materials and Reagents:

  • 5-Bromoquinoline

  • Adams' catalyst (Platinum(IV) oxide, PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • In a Parr hydrogenation apparatus, dissolve 5-bromoquinoline (1 equivalent) in glacial acetic acid.

  • Add Adams' catalyst (a catalytic amount, e.g., 1-5 mol%).

  • Seal the apparatus, evacuate, and then introduce hydrogen gas to an initial pressure of 60-70 psi.[2]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with dichloromethane.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1,2,3,4-tetrahydroquinoline.

Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of quinoline on a platinum surface is believed to proceed through a series of steps involving the adsorption of both hydrogen and the quinoline molecule onto the catalyst surface. The platinum catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms. These atoms are then sequentially added to the pyridine ring of the adsorbed quinoline, leading to its saturation.[3][4][5][6]

G cluster_start Starting Materials cluster_process Catalytic Cycle cluster_product Product 5-Bromoquinoline 5-Bromoquinoline Adsorption Adsorption of 5-Bromoquinoline and H2 5-Bromoquinoline->Adsorption H2 H2 H2->Adsorption Pt_Catalyst Pt_Catalyst H2_Dissociation H2 Dissociation on Pt surface Adsorption->H2_Dissociation on Pt Catalyst Hydrogen_Addition Stepwise Hydrogen Addition to Pyridine Ring H2_Dissociation->Hydrogen_Addition 5-Bromo-THQ 5-Bromo-1,2,3,4- tetrahydroquinoline Hydrogen_Addition->5-Bromo-THQ

Caption: Catalytic Hydrogenation Workflow.

Strategy 2: Synthesis via Ring Expansion of 4-Bromo-1-indanone

This alternative strategy involves a multi-step synthesis starting from 4-bromo-1-indanone, which undergoes a Beckmann-type rearrangement and reduction sequence.

Part A: Synthesis of the Starting Material: 4-Bromo-1-indanone

4-Bromo-1-indanone can be synthesized from 3-(2-bromophenyl)propanoic acid through an intramolecular Friedel-Crafts acylation.

Protocol 3: Synthesis of 4-Bromo-1-indanone

Reaction Scheme: 3-(2-Bromophenyl)propanoic acid → 4-Bromo-1-indanone

Materials and Reagents:

  • 3-(2-Bromophenyl)propanoic acid

  • 1,2-Dichloroethane

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Mechanical stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-(2-bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.[7]

  • Add thionyl chloride (2.5 equivalents) and reflux the mixture for 24 hours.[7]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • Dissolve the resulting crude acid chloride in dichloromethane.

  • In a separate flask equipped with a mechanical stirrer, prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane and cool in an ice bath.[7]

  • Add the solution of the acid chloride dropwise to the aluminum chloride suspension, maintaining the temperature below 27 °C.[7]

  • Stir the reaction at room temperature for 3 hours.

  • Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-1-indanone as a solid.

Causality and Experimental Insights: The first step converts the carboxylic acid to a more reactive acid chloride. The subsequent intramolecular Friedel-Crafts acylation, catalyzed by the Lewis acid aluminum chloride, facilitates the cyclization to form the indanone ring. The use of anhydrous conditions is critical as aluminum chloride is highly water-sensitive.

Part B: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline from 4-Bromo-1-indanone

This two-step protocol involves the formation of an oxime intermediate followed by a reductive ring expansion.

Protocol 4: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline

Reaction Scheme: 4-Bromo-1-indanone → 4-Bromo-1-indanone oxime → 5-Bromo-1,2,3,4-tetrahydroquinoline

Materials and Reagents:

  • 4-Bromo-1-indanone

  • Methanol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 50% Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Diisobutylaluminum hydride (DIBAL-H) in toluene (e.g., 1.5 M solution)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (for chromatography)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure: Step 1: Oxime Formation

  • Dissolve 4-bromo-1-indanone (1 equivalent) in methanol.[8]

  • Add hydroxylamine hydrochloride (4 equivalents) and reflux the mixture for 1 hour.[8]

  • After cooling, concentrate the reaction mixture under vacuum.

  • Add dichloromethane and 50% sodium bicarbonate solution and stir for 20 minutes.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the oxime as a solid.[8]

Step 2: Reductive Ring Expansion

  • Dissolve the oxime from the previous step (1 equivalent) in dichloromethane and cool to 0 °C in an ice bath.

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (6 equivalents).[8]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water under ice bath conditions.

  • Extract the mixture with dichloromethane. Wash the combined organic layers with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to yield 5-bromo-1,2,3,4-tetrahydroquinoline.[8]

Mechanism of DIBAL-H Mediated Ring Expansion: The reduction of the oxime with DIBAL-H is a complex process. The Lewis acidic aluminum center of DIBAL-H coordinates to the oxime's oxygen atom. This is followed by an intramolecular hydride transfer to the nitrogen atom and a subsequent rearrangement, likely involving an aziridine intermediate, which then undergoes reductive cleavage and ring expansion to form the six-membered tetrahydroquinoline ring.[9][10][11][12][13]

G cluster_start Starting Material cluster_process Synthetic Sequence cluster_product Product Indanone 4-Bromo-1-indanone Oxime_Formation Oxime Formation (NH2OH.HCl, Reflux) Indanone->Oxime_Formation Oxime_Intermediate 4-Bromo-1-indanone oxime Oxime_Formation->Oxime_Intermediate Reductive_Expansion Reductive Ring Expansion (DIBAL-H) Oxime_Intermediate->Reductive_Expansion Bromo_THQ 5-Bromo-1,2,3,4-tetrahydroquinoline Reductive_Expansion->Bromo_THQ

Caption: Ring Expansion Synthesis Workflow.

Final Step: Formation of the Hydrochloride Salt

The free base of 5-bromo-1,2,3,4-tetrahydroquinoline is often converted to its hydrochloride salt for improved stability, crystallinity, and handling properties.

Protocol 5: Preparation of this compound

Materials and Reagents:

  • 5-Bromo-1,2,3,4-tetrahydroquinoline

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the purified 5-bromo-1,2,3,4-tetrahydroquinoline in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

  • A precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.

Data Summary

Synthesis RouteKey Starting MaterialKey ReagentsTypical YieldPurity
Strategy 1 5-BromoquinolinePtO₂, H₂Good to ExcellentHigh
Strategy 2 4-Bromo-1-indanoneNH₂OH·HCl, DIBAL-HGoodHigh (post-chromatography)

Conclusion

This application note has detailed two robust and reliable synthetic routes for the preparation of this compound, a valuable intermediate in pharmaceutical research. The choice between catalytic hydrogenation of 5-bromoquinoline and the ring expansion of 4-bromo-1-indanone will depend on factors such as starting material availability and desired scale. Both methods, when executed with care and attention to the principles outlined, provide efficient access to the target compound. The provided protocols are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

References

The Versatile Intermediate: A Guide to the Applications of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of functionalizable handles onto this core is paramount for the exploration of chemical space in drug discovery. 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride serves as a key building block in this endeavor, offering a reactive site for the construction of carbon-carbon and carbon-nitrogen bonds, thereby enabling the synthesis of diverse molecular architectures.[4]

This technical guide provides an in-depth exploration of this compound as a chemical intermediate. We will delve into its chemical properties, safe handling procedures, and provide detailed, field-proven protocols for its application in cornerstone cross-coupling reactions that are fundamental to modern drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is the foundation of its effective and safe utilization.

PropertyValueSource
CAS Number 1073968-64-5
Molecular Formula C₉H₁₁BrClN[5]
Molecular Weight 248.55 g/mol [5][6]
Appearance Solid
Storage Inert atmosphere, room temperature

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory setting.

GHS Hazard Statements: [5][7]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the tetrahydroquinoline ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds.

Cross_Coupling_Applications Intermediate 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Sonogashira Sonogashira Coupling Intermediate->Sonogashira Product_Aryl 5-Aryl-1,2,3,4-tetrahydroquinoline Suzuki->Product_Aryl Product_Amine 5-Amino-1,2,3,4-tetrahydroquinoline Buchwald->Product_Amine Product_Alkyne 5-Alkynyl-1,2,3,4-tetrahydroquinoline Sonogashira->Product_Alkyne Aryl Aryl/Heteroaryl Boronic Acid/Ester Aryl->Suzuki Amine Primary/Secondary Amine Amine->Buchwald Alkyne Terminal Alkyne Alkyne->Sonogashira

Caption: Versatility of 5-Bromo-1,2,3,4-tetrahydroquinoline in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Establish Inert Atmosphere (Ar/N₂) Add Reagents Add 5-Bromo-THQ·HCl, Boronic Acid, Base Inert Atmosphere->Add Reagents Add Catalyst Add Pd Catalyst and Ligand Add Reagents->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat & Stir Heat to 80-110 °C & Stir Add Solvent->Heat & Stir Monitor Monitor by TLC/LC-MS Heat & Stir->Monitor Cool & Quench Cool to RT & Quench Monitor->Cool & Quench Extract Extract with Organic Solvent Cool & Quench->Extract Dry & Concentrate Dry Organic Layer & Concentrate Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 5-Phenyl-1,2,3,4-tetrahydroquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.04 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent mixture.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-1,2,3,4-tetrahydroquinoline.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is invaluable for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[9][10] The choice of a sterically hindered phosphine ligand is often critical for high yields.[11]

Detailed Protocol: Synthesis of N-Phenyl-1,2,3,4-tetrahydroquinolin-5-amine

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial equipped with a stir bar.

    • Add anhydrous, degassed toluene, followed by aniline.

    • Seal the vial and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is highly efficient for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[12][13]

Detailed Protocol: Synthesis of 5-(Phenylethynyl)-1,2,3,4-tetrahydroquinoline

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N, 2.5 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed DMF and triethylamine via syringe.

    • Add phenylacetylene dropwise with stirring.

    • Heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of complex organic molecules. Its utility in cornerstone palladium-catalyzed cross-coupling reactions allows for the efficient construction of C-C and C-N bonds, providing access to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide, grounded in established chemical principles, offer a robust starting point for researchers to leverage the synthetic potential of this important building block. As with any chemical process, careful optimization of reaction conditions is encouraged to achieve the best possible outcomes for specific substrates and applications.

References

Application Notes and Protocols for Reactions Involving 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Synthetic Versatility of a Privileged Scaffold

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a key building block in medicinal chemistry and materials science. The tetrahydroquinoline core is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active compounds.[1][2] The presence of a bromine atom at the 5-position and a secondary amine within the saturated heterocyclic ring offers two orthogonal reactive handles for molecular elaboration. This guide provides an in-depth exploration of the experimental procedures for key transformations of this versatile molecule, focusing on palladium-catalyzed cross-coupling reactions and N-alkylation. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of diverse libraries of novel compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 1073968-64-5[2]
Molecular Formula C₉H₁₁BrClN[3]
Molecular Weight 248.55 g/mol [3]
Appearance Solid[2]
Storage Inert atmosphere, room temperature[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

  • Precautionary Measures: Avoid breathing dust, wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling.[4]

  • In Case of Exposure:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Call a poison center or doctor if you feel unwell.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Transformations

This section details the experimental protocols for three fundamental reactions of 5-Bromo-1,2,3,4-tetrahydroquinoline: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation via reductive amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the tetrahydroquinoline core.[5]

  • Catalyst System: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of a phosphine ligand, such as SPhos or XPhos, is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[5]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid for transmetalation.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[6] Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Suzuki_Workflow A Reaction Setup: Combine 5-Bromo-1,2,3,4-tetrahydroquinoline HCl, arylboronic acid, and base in a Schlenk flask. B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). A->B C Solvent & Catalyst Addition: Add degassed solvent and Pd catalyst/ligand. B->C D Reaction: Heat to specified temperature with stirring. C->D E Workup: Cool, dilute with organic solvent and water, separate layers. D->E F Purification: Dry organic layer, concentrate, and purify by column chromatography. E->F

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

    • 1,4-Dioxane (5 mL, degassed)

    • Water (1 mL, degassed)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with argon. Repeat this process three times.

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the degassed 1,4-dioxane.

    • Add the catalyst solution and degassed water to the Schlenk flask via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenyl-1,2,3,4-tetrahydroquinoline.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene/H₂O1001292
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF/H₂O1102478

Yields are based on reported values for similar substrates and should be considered as representative.

Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, allowing for the coupling of a wide range of primary and secondary amines at the 5-position of the tetrahydroquinoline scaffold.[8][9]

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is crucial and often requires bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos) to facilitate the catalytic cycle, especially for less reactive amines.[10]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, forming the active nucleophile.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(L_n)-X Pd0->OA Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L_n)(R2NH)]+X- OA->Amine_Complex + R2NH Amido_Complex Ar-Pd(II)(L_n)-NR2 Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

    • 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl (BrettPhos) (0.03 mmol, 3 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Add this compound, Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk tube.

    • Evacuate the tube and backfill with argon. Repeat three times.

    • Add anhydrous toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

N-Alkylation via Reductive Amination: Functionalization of the Secondary Amine

Reductive amination provides a straightforward method for introducing a variety of alkyl groups at the N-1 position of the tetrahydroquinoline ring.[12][13]

  • Reaction Type: This one-pot procedure involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[14]

  • Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[14]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. Acetic acid can be added as a catalyst to facilitate iminium ion formation.[12]

Reductive_Amination Reactants 5-Bromo-1,2,3,4-tetrahydroquinoline + RCHO Intermediate Iminium Ion Reactants->Intermediate [H+] Product N-Alkyl-5-bromo-1,2,3,4-tetrahydroquinoline Intermediate->Product [NaBH(OAc)3]

References

Application and Protocol Guide for the Comprehensive Characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the analytical characterization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and quality of this compound. This document emphasizes the causality behind experimental choices and provides a multi-technique approach for a holistic and robust characterization.

Introduction: The Importance of Rigorous Characterization

This compound is a heterocyclic compound with significant potential as a building block in the synthesis of bioactive molecules.[1] Its structure, comprising a brominated aromatic ring fused to a saturated nitrogen-containing ring, necessitates a comprehensive analytical strategy to confirm its identity and purity. In drug development, meticulous characterization of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for this purpose.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[2]
Molecular Weight 248.55 g/mol [2]
Appearance Solid (typical)
Solubility Soluble in polar solvents such as DMSO and methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.

Rationale for Experimental Choices

The choice of deuterated solvent is critical for successful NMR analysis.[3] For this compound, which is a salt and possesses polar functional groups, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.[4] Alternatively, Methanol-d₄ (CD₃OD) can be used. Chloroform-d (CDCl₃) may be less suitable for the hydrochloride salt but could be used for the free base.[4] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.[5]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[6]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent magnetic field distortions.

  • Cap the NMR tube securely to prevent solvent evaporation.

Instrumental Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Data Interpretation: Expected Spectral Features
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: Expect complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the three protons on the brominated benzene ring. The bromine atom will influence the chemical shifts of adjacent protons.

    • Aliphatic Protons: The protons of the tetrahydroquinoline ring will appear as multiplets in the aliphatic region (approx. δ 1.8-3.5 ppm). The protons on the carbon adjacent to the nitrogen (C2) will likely be the most downfield of the aliphatic signals. The protons on C3 and C4 will also show distinct signals.

    • N-H Proton: A broad singlet corresponding to the protonated amine (N-H₂⁺) is expected. Its chemical shift can be variable and concentration-dependent.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Expect six distinct signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects.

    • Aliphatic Carbons: Three signals are expected in the aliphatic region (approx. δ 20-50 ppm) corresponding to C2, C3, and C4 of the tetrahydroquinoline ring.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound.[7]

Experimental Protocol: ESI-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the sample solution directly into the ESI source using a syringe pump.

Instrumental Parameters:

  • Ionization Mode: Positive ESI mode is ideal for detecting the protonated molecule.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • MS Scan Range: m/z 50-500 to ensure detection of the molecular ion and potential fragments.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation information.

Data Interpretation: Expected Spectral Features
  • Full Scan MS:

    • The most prominent ion is expected to be the molecular ion of the free base [M+H]⁺, where M is 5-bromo-1,2,3,4-tetrahydroquinoline. This will appear as a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units. For C₉H₁₀BrN, the expected m/z values would be around 212.0 and 214.0.

  • Tandem MS (MS/MS):

    • Fragmentation of the molecular ion can provide structural confirmation. Common fragmentation pathways for related isoquinoline alkaloids include the loss of small neutral molecules.[8] For 5-Bromo-1,2,3,4-tetrahydroquinoline, potential fragmentations could involve the cleavage of the saturated ring system.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities. A reversed-phase HPLC method is suitable for the analysis of the polar and ionizable this compound.[9]

Experimental Protocol: Reversed-Phase HPLC

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will ensure the analyte is in its protonated form, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Interpretation

A successful HPLC method will show a single, sharp, and symmetrical peak for the main compound. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks can be used to calculate the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method that requires minimal sample preparation.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Expected Absorption Bands
  • N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected for the N-H bond of the secondary amine hydrochloride.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=C Stretches (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

  • C-N Stretch: A peak in the 1350-1000 cm⁻¹ region can be attributed to the C-N bond.

  • C-Br Stretch: The C-Br stretch is expected in the fingerprint region, typically below 700 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and selecting an appropriate wavelength for HPLC detection.

Experimental Protocol
  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).

  • Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

  • Use the solvent as a blank.

Data Interpretation

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene ring system. The exact position of the maxima (λ_max) will be influenced by the bromine substituent and the tetrahydroquinoline ring.

Workflow and Data Integration

A comprehensive characterization of this compound involves the integration of data from all these techniques.

G cluster_0 Characterization Workflow Sample 5-Bromo-1,2,3,4- tetrahydroquinoline HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS HPLC HPLC (Reversed-Phase) Sample->HPLC FTIR FTIR Spectroscopy (ATR) Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Data Integrated Data Analysis NMR->Data Structural Confirmation MS->Data Structural Confirmation HPLC->Data Purity Assessment FTIR->Data Functional Groups UVVis->Data Electronic Transitions Report Certificate of Analysis (Structure, Purity, Identity) Data->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, HPLC, FTIR, and UV-Vis spectroscopy, researchers can confidently ascertain the structure, purity, and identity of this important pharmaceutical intermediate, ensuring its quality and suitability for subsequent stages of drug development.

References

Application Note: High-Purity Purification of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1,2,3,4-tetrahydroquinoline is a critical heterocyclic building block in medicinal chemistry and materials science. Its derivatives are foundational scaffolds for developing novel therapeutics.[1] The hydrochloride salt is the common commercial form, favored for its stability and ease of handling. However, synthetic preparations often yield a product contaminated with various impurities, including regioisomers (e.g., 6- or 8-bromo variants), over-brominated species (e.g., 6,8-dibromo-1,2,3,4-tetrahydroquinoline), and aromatized byproducts like 5-bromoquinoline.[1][2][3]

For applications in drug development and advanced research, achieving purity levels exceeding 99% is paramount. This application note provides a comprehensive guide with detailed protocols for the purification of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. We will delve into the chemical principles behind the methods, offering a rationale for each step to empower researchers to adapt these protocols to their specific needs.

Part 1: Foundational Principles of Purification

The primary purification strategy leverages the pH-dependent solubility of the target compound. As an amine salt, this compound is soluble in polar solvents like water. Neutralization with a base converts the salt to its free base form, which is a neutral organic molecule with significantly higher solubility in non-polar organic solvents.

This differential solubility is the cornerstone of purification by acid-base extraction. The process physically separates the desired compound from acidic, basic, or neutral impurities that do not share this solubility profile.

Part 2: Purification Protocols

Three primary methods are presented, which can be used sequentially for achieving the highest possible purity.

Protocol 1: Primary Purification via Acid-Base Extraction and Salt Reformation

This is the most effective method for removing a wide range of impurities from crude starting material. It exploits the conversion between the water-soluble salt and the organic-soluble free base.

Experimental Protocol:

  • Dissolution of the Crude Salt:

    • Begin with 10.0 g of crude this compound.

    • Dissolve the solid in 100 mL of deionized water in a 500 mL separatory funnel. Stir until a clear solution is formed. Some insoluble impurities may remain.

  • Conversion to Free Base:

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in 10 mL portions.

    • Causality: The bicarbonate anion (HCO₃⁻) is a mild base that deprotonates the tetrahydroquinoline nitrogen, converting the hydrochloride salt into the free base. Effervescence (CO₂ release) will be observed. Continue adding the base until the effervescence ceases and the aqueous phase is basic (pH ~8-9, check with pH paper). Using a mild base like NaHCO₃ is preferable to strong bases (e.g., NaOH) to minimize the risk of side reactions.

  • Extraction of the Free Base:

    • Add 100 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and invert it several times, venting frequently to release pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The organic DCM layer, containing the free base, will be the bottom layer. Drain the DCM layer into a clean Erlenmeyer flask.

    • Perform two additional extractions on the aqueous layer, each with 50 mL of DCM, to ensure complete recovery of the free base. Combine all organic extracts.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with 50 mL of brine (saturated aqueous NaCl).

    • Causality: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions that may have formed.

    • Drain the DCM layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps, indicating the solution is dry.

  • Isolation of the Free Base:

    • Filter the solution to remove the drying agent.

    • Remove the DCM solvent using a rotary evaporator to yield the 5-bromo-1,2,3,4-tetrahydroquinoline free base, which may be a solid or a viscous oil.[4]

  • Reformation of the Hydrochloride Salt:

    • Dissolve the purified free base in 100 mL of anhydrous diethyl ether.

    • Slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether dropwise while stirring.

    • A white precipitate of the purified hydrochloride salt will form immediately.

    • Causality: The addition of anhydrous HCl protonates the basic nitrogen of the free base, reforming the salt which is insoluble in diethyl ether and thus precipitates from the solution.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Final Isolation and Drying:

    • Collect the purified salt by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two small portions (15-20 mL) of cold, anhydrous diethyl ether to remove any surface impurities.

    • Dry the purified this compound under high vacuum for several hours to remove all residual solvent.

Protocol 2: Secondary Purification by Recrystallization

Recrystallization is an excellent secondary step to further enhance purity, especially for removing small amounts of structurally similar impurities.

Experimental Protocol:

  • Solvent Selection: A mixture of isopropanol and diethyl ether is a suitable solvent system. The salt should be soluble in hot isopropanol and insoluble in cold diethyl ether.

  • Dissolution: Place the purified salt from Protocol 1 into an Erlenmeyer flask. Add a minimal amount of hot isopropanol and swirl until the solid is completely dissolved.

  • Precipitation: Slowly add diethyl ether to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 3: Chromatographic Purification of the Free Base

For instances where regioisomers or other closely related impurities are present, flash column chromatography of the free base is highly effective. The salt form is not suitable for silica gel chromatography due to its high polarity.

Experimental Protocol:

  • Preparation: Convert the hydrochloride salt to the free base as described in Protocol 1 (steps 1-5).

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Loading: Dissolve the crude free base in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent by rotary evaporation, and convert the resulting pure free base back to the hydrochloride salt as described in Protocol 1 (steps 6-7).

Part 3: Visualization of the Primary Purification Workflow

The following diagram illustrates the logical flow of the primary acid-base extraction and salt reformation protocol.

Purification_Workflow Crude_Salt Crude 5-Bromo-1,2,3,4-tetrahydroquinoline HCl Dissolve Dissolve in H₂O Crude_Salt->Dissolve Basify Add NaHCO₃ (aq) (pH ~8-9) Dissolve->Basify Aqueous_Phase Aqueous Phase: Free Base + Impurities Basify->Aqueous_Phase Extract Extract with CH₂Cl₂ (x3) Aqueous_Phase->Extract Organic_Phase Organic Phase (CH₂Cl₂): Purified Free Base Extract->Organic_Phase Collect Aqueous_Waste Aqueous Waste: (Water-Soluble Impurities) Extract->Aqueous_Waste Discard Wash Wash with Brine Organic_Phase->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Free_Base Isolated Free Base Concentrate->Free_Base Salt_Formation Add HCl in Et₂O Free_Base->Salt_Formation Filter_Dry Filter, Wash & Dry Salt_Formation->Filter_Dry Pure_Salt Pure 5-Bromo-1,2,3,4-tetrahydroquinoline HCl Filter_Dry->Pure_Salt

Caption: Workflow for the purification of 5-Bromo-1,2,3,4-tetrahydroquinoline HCl.

Part 4: Purity Assessment and Data

Post-purification analysis is crucial to validate the success of the chosen protocol. The following methods are recommended.

Analytical MethodParameterExpected Result for Purified Product
HPLC (Reverse Phase) Purity> 99.0% (AUC)
¹H NMR Structural ConfirmationSpectra consistent with the proposed structure, free of impurity signals
Melting Point Purity IndicatorA sharp, well-defined melting point within a narrow range
LC-MS Molecular Weight[M+H]⁺ corresponding to the free base (C₉H₁₀BrN)

Part 5: Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

The Versatile Scaffold: 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its three-dimensional structure imparts favorable physicochemical properties, such as enhanced solubility and improved metabolic stability, when compared to its planar aromatic counterpart, quinoline. This guide provides an in-depth exploration of the potential applications of a key derivative, 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, as a versatile starting material for the synthesis of novel therapeutic agents. We will delve into its role in the development of kinase inhibitors, epigenetic modulators, and GPCR ligands, complete with detailed synthetic protocols and the rationale behind experimental design.

The Strategic Importance of the 5-Bromo Substituent

The bromine atom at the 5-position of the tetrahydroquinoline scaffold is not merely an incidental feature; it is a strategic functional group that unlocks a vast chemical space for drug discovery.[2] Its primary utility lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the facile and controlled introduction of a diverse range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Application Area 1: Targeting Protein Kinases in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The tetrahydroquinoline scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

Design Rationale

The N1 and C5 positions of the tetrahydroquinoline core provide key vectors for substitution to probe the ATP-binding site of kinases. The nitrogen atom can be functionalized to interact with the hinge region, a critical anchoring point for many kinase inhibitors. The 5-position, accessible through the bromo substituent, allows for the introduction of larger, often aromatic or heteroaromatic, groups that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity.

Protocol 1: Synthesis of a 5-Aryl-1,2,3,4-tetrahydroquinoline Library via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a dry reaction vial, add: - 5-Bromo-1,2,3,4-tetrahydroquinoline HCl (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) prep2 Add Pd catalyst and ligand (e.g., Pd(dppf)Cl2, 0.05 equiv) prep1->prep2 prep3 Add degassed solvent (e.g., 1,4-dioxane/water) prep2->prep3 react1 Seal vial and heat (e.g., 80-100 °C) prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool to RT, dilute with EtOAc and water react2->workup1 workup2 Separate organic layer, wash with brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end 5-Aryl-1,2,3,4-tetrahydroquinoline

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a dry, argon-flushed reaction vial equipped with a magnetic stir bar, combine this compound (e.g., 100 mg, 1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio), to the reaction vial. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction Execution: Securely cap the vial and place it in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for the specified time, typically ranging from 2 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1,2,3,4-tetrahydroquinoline.

Application Area 2: Epigenetic Modulation - Bromodomain Inhibition

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. The development of bromodomain inhibitors is a promising therapeutic strategy for cancer and inflammatory diseases. The tetrahydroquinoline scaffold has been identified as a valuable core for the design of potent and selective inhibitors of the CREB-binding protein (CBP) bromodomain.[5]

Design Rationale

The design of tetrahydroquinoline-based bromodomain inhibitors often involves the incorporation of a "warhead" that mimics the acetylated lysine side chain, which binds to the conserved asparagine in the bromodomain binding pocket. The 5-position of the tetrahydroquinoline scaffold can be functionalized with various groups to enhance interactions with the surrounding residues and improve selectivity over other bromodomain family members, such as the well-studied BRD4.

Protocol 2: Synthesis of 5-(Amido)-1,2,3,4-tetrahydroquinolines via Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to couple primary or secondary amides to the 5-position of the tetrahydroquinoline core.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 To a dry reaction vial, add: - 5-Bromo-1,2,3,4-tetrahydroquinoline HCl (1.0 equiv) - Amide (1.2 equiv) - Base (e.g., Cs2CO3, 2.0 equiv) prep2 Add Pd precatalyst and ligand (e.g., Pd2(dba)3, Xantphos) prep1->prep2 prep3 Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) prep2->prep3 react1 Seal vial and heat (e.g., 100-120 °C) prep3->react1 react2 Monitor by TLC or LC-MS react1->react2 workup1 Cool to RT, filter through Celite react2->workup1 workup2 Concentrate the filtrate workup1->workup2 workup3 Purify by column chromatography or preparative HPLC workup2->workup3 end end workup3->end 5-(Amido)-1,2,3,4-tetrahydroquinoline

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equivalent), the desired amide (1.1-1.5 equivalents), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents) to a dry reaction vial with a stir bar.

  • Catalyst System Addition: Add the palladium precatalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), and a suitable phosphine ligand, such as Xantphos or a Josiphos-type ligand (2-10 mol% relative to Pd), to the vial.

  • Solvent Addition: Add an anhydrous and degassed solvent, typically toluene or 1,4-dioxane, to the reaction mixture.

  • Reaction Execution: Seal the vial tightly and heat the mixture in a preheated oil bath at a temperature ranging from 100 to 120 °C. Stir the reaction for 4 to 24 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel or by preparative HPLC to obtain the pure 5-(amido)-1,2,3,4-tetrahydroquinoline product.

Data Presentation: Representative Substituents and Potential Biological Activities

Application AreaTarget ClassRationale for 5-SubstitutionRepresentative Substituents for CouplingPotential Biological Activity
Oncology Protein Kinases (e.g., mTOR, EGFR)[6][7]To access solvent-exposed regions and specific sub-pockets, enhancing potency and selectivity.Phenyl, pyridyl, pyrazolyl, and other heteroaromatic rings.Antiproliferative, pro-apoptotic.[8]
Epigenetics Bromodomains (e.g., CBP/p300)[5]To improve interactions with the rim of the binding pocket and enhance selectivity over other bromodomains.Substituted anilines, amides, and sulfonamides.Anti-inflammatory, anticancer.
Infectious Diseases Bacterial Enzymes (e.g., ATP synthase)[1]To increase lipophilicity and improve penetration into the bacterial cell, as well as to optimize binding to the target enzyme.Alkyl chains, benzyl groups, and substituted phenyl rings.Antitubercular, antibacterial.
Neuroscience GPCRs (e.g., GPR41)[9]To modulate ligand-receptor interactions and switch between agonist and antagonist activity.Fluorinated phenyl groups, and other substituted aryl moieties.Modulation of metabolic and immune responses.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a bromine atom allows for the facile introduction of a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. This enables the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting a diverse range of biological targets. The protocols and applications outlined in this guide serve as a foundation for researchers and drug development professionals to leverage the potential of this powerful scaffold in their quest for novel therapeutics.

References

Application Notes and Protocols: Safe Laboratory Handling and Application of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a halogenated heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its structure provides a versatile scaffold for the development of novel chemical entities, serving as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and research compounds.[1] The presence of the bromine atom at the 5-position offers a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[2]

This document provides a comprehensive guide for the safe handling, storage, and use of this compound in a research and development laboratory setting. Adherence to these protocols is critical for ensuring operator safety and maintaining experimental integrity.

Chemical and Physical Properties

A clear understanding of the compound's properties is the foundation of a robust safety assessment. Key data is summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1073968-64-5[3][4]
Molecular Formula C₉H₁₁BrClN[3][4]
Molecular Weight 248.55 g/mol [4][5]
Appearance Solid; may appear as a light yellow to brown liquid or solid[3][6]
Boiling Point 300°C (for free base)[6][7]
Flash Point 135°C (for free base)[6][7]
Storage Conditions Store at room temperature under an inert atmosphere.[3][4]

Hazard Identification and Risk Assessment

This compound is classified as hazardous. The primary risks are associated with acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.[3][8]

GHS Hazard Classification

A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is essential for at-a-glance risk identification.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[3][9]
Acute Toxicity, InhalationH332Harmful if inhaled[8]
Skin Corrosion/IrritationH315Causes skin irritation[3][8]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[5][8]

Signal Word: Warning [3]

Risk Assessment Workflow

Before any experimental work commences, a thorough risk assessment must be performed. The following workflow should be adopted to ensure all hazards are identified and mitigated.

A Step 1: Identify Hazards Review SDS for 5-Bromo-1,2,3,4- tetrahydroquinoline hydrochloride B Step 2: Evaluate Risks Assess exposure potential for the planned procedure (e.g., weighing, solubilizing, reaction) A->B Analyze C Step 3: Implement Controls Select appropriate engineering controls and Personal Protective Equipment (PPE) B->C Mitigate D Step 4: Develop Protocol Write a step-by-step procedure incorporating all safety controls C->D Document E Step 5: Proceed with Work Execute the experiment following the approved protocol D->E Execute F Step 6: Review & Refine After completion, review the process for any potential improvements E->F Learn

Caption: Risk assessment workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is paramount.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[10] This is critical to prevent the inhalation of dust or vapors, directly mitigating the H332 and H335 hazards.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[7]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[10]

PPE CategoryRecommended Equipment and Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards are required.[11] A face shield should be worn over goggles during procedures with a high splash risk (e.g., quenching a reaction, large-scale transfers).[11][12]
Skin and Body Protection Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[11] Gloves should be inspected before use and changed immediately if contamination is suspected or every 30-60 minutes during extended procedures.[12] Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing.[11]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required if dust formation is likely or if work must be conducted outside of a fume hood.[12][13] All personnel requiring a respirator must be fit-tested and trained in its proper use.[11]
Footwear Closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory at all times.[11]

Standard Operating Procedures (SOPs)

SOP 4.1: Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean weighing vessel, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.

  • Tare: Tare the balance with the empty weighing vessel.

  • Transfer: Carefully open the stock container. Using the spatula, gently transfer the desired amount of the solid into the weighing vessel. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.

  • Sealing: Immediately and securely seal the stock container.

  • Cleanup: Gently wipe the spatula and any minor residues from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a sealed and clearly labeled container to the reaction setup.

SOP 4.2: Storage

Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It should be stored under an inert atmosphere to maintain purity.[3][4] Keep it away from incompatible materials such as strong oxidizing agents.

SOP 4.3: Spill Management
  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or if dust is generated, evacuate the area and contact the emergency response team.

  • Contain (for small spills): For minor spills, ensure you are wearing appropriate PPE, including respiratory protection.

  • Cleanup (Dry Spill): Do not use a dry brush or towel. Gently cover the spill with an absorbent material. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a labeled, sealable hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

SOP 4.4: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container according to institutional and local regulations.[8]

Application Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol details a representative synthetic application, illustrating how to integrate safety procedures into a standard workflow. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, a common transformation for aryl bromides like the topic compound.

Materials and Reagents
ReagentCAS No.PurposeKey Hazard(s)
5-Bromo-1,2,3,4-tetrahydroquinoline HCl1073968-64-5Starting MaterialHarmful, Irritant
Phenylboronic acid98-80-6Coupling PartnerIrritant
Pd(PPh₃)₄14221-01-3CatalystSensitizer, Irritant
Potassium Carbonate (K₂CO₃)584-08-7BaseSevere Eye Irritant
1,4-Dioxane123-91-1SolventFlammable, Carcinogen
Water (degassed)7732-18-5Co-solventN/A
Step-by-Step Protocol
  • Reagent Preparation (in Fume Hood):

    • Weigh 248.5 mg (1.0 mmol) of this compound into a dry round-bottom flask equipped with a magnetic stir bar.

    • Add 146.3 mg (1.2 mmol) of phenylboronic acid.

    • Add 414.6 mg (3.0 mmol) of potassium carbonate.

    • Add 23.1 mg (0.02 mmol) of Pd(PPh₃)₄. Causality Note: The catalyst is air-sensitive and should be handled quickly.

  • Solvent Addition and Degassing:

    • Add 8 mL of 1,4-dioxane and 2 mL of water to the flask.

    • Seal the flask with a septum and purge the mixture with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Place the flask in a pre-heated oil bath at 90°C.

    • Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Safety Note: Handle the hot flask with thermal gloves.

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

cluster_prep Preparation (Fume Hood) cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Reagents: - 5-Bromo-THQ HCl - Boronic Acid - Base (K₂CO₃) - Pd Catalyst B Add Solvents (Dioxane/Water) A->B C Degas with Inert Gas (Ar or N₂) B->C D Heat and Stir (90°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Quench E->F Reaction Complete G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify via Chromatography H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

First Aid Measures

In case of exposure, follow these immediate procedures while seeking medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[8]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8][14]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8][14]

References

derivatization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride for Biological Screening

Introduction: The Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a variety of biological targets, leading to compounds with a wide spectrum of pharmacological activities. THQ derivatives have demonstrated significant potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents, among others.[2][3][4] The partially saturated nature of the THQ ring system provides a three-dimensional architecture that can lead to improved pharmacokinetic properties, such as enhanced solubility and bioavailability, when compared to its fully aromatic quinoline counterpart.[1]

This application note focuses on this compound, a versatile starting material for the construction of diverse chemical libraries. Its structure offers two distinct and chemically orthogonal points for modification: the secondary amine at the N1-position and the bromo-substituted aromatic ring at the C5-position.[5] The secondary amine is readily functionalized through reactions like acylation and alkylation, while the aryl bromide serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions.

The following protocols provide a robust and field-proven guide for researchers, scientists, and drug development professionals to systematically derivatize this core scaffold, enabling the rapid generation of novel compound libraries for biological screening and hit-to-lead optimization campaigns.

Core Derivatization Strategy

The strategic value of 5-Bromo-1,2,3,4-tetrahydroquinoline lies in its capacity for diversification at two key positions. This dual reactivity allows for the creation of a matrix of compounds from a single, commercially available starting material. The overall workflow is designed to introduce a wide range of functional groups and structural motifs, thereby maximizing the chemical space explored during biological screening.

G start_node 5-Bromo-1,2,3,4-tetrahydroquinoline (Starting Material) n1_path N1-Position (Secondary Amine) start_node->n1_path c5_path C5-Position (Aryl Bromide) start_node->c5_path acylation N-Acylation n1_path->acylation alkylation N-Alkylation n1_path->alkylation suzuki Suzuki-Miyaura Coupling (C-C) c5_path->suzuki buchwald Buchwald-Hartwig Amination (C-N) c5_path->buchwald G start_node 5-Bromo-THQ step1 Step 1: N-Acylation (e.g., Acetyl Chloride, TEA) start_node->step1 intermediate N-acetyl-5-bromo-THQ step1->intermediate step2 Step 2: Suzuki Coupling (e.g., Phenylboronic Acid, Pd catalyst) intermediate->step2 final_product Final Product: N-acetyl-5-phenyl-THQ step2->final_product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, leading to improved yields and higher purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Synthesis Route 1: Catalytic Hydrogenation of 5-Bromoquinoline

This is a common and direct approach. However, it is not without its challenges.

Question 1: My catalytic hydrogenation of 5-bromoquinoline is giving low yields. What are the likely causes and how can I improve it?

Answer: Low yields in the catalytic hydrogenation of 5-bromoquinoline can stem from several factors. The key is to achieve selective reduction of the pyridine ring without affecting the bromine substituent or over-reducing the benzene ring.

  • Catalyst Selection and Activity: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common choice, but its activity can vary.

    • Troubleshooting:

      • Catalyst Loading: Ensure you are using an appropriate catalyst loading, typically 5-10 mol%. Insufficient catalyst will lead to incomplete reaction.

      • Catalyst Quality: Use a fresh, high-quality catalyst. Older or improperly stored catalysts can have reduced activity.

      • Alternative Catalysts: If Pd/C is not effective, consider other catalysts. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, can be effective, although it may be more aggressive.[1] Rhodium and Ruthenium-based catalysts have also been used for quinoline reductions.[2] For milder conditions, transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a suitable catalyst can be an option.[3][4]

  • Reaction Conditions:

    • Hydrogen Pressure: While higher pressures can increase the reaction rate, they can also lead to over-reduction or dehalogenation. Start with a moderate pressure (e.g., 50 psi or 3-4 atmospheres) and optimize from there.[1]

    • Temperature: Elevated temperatures can also promote side reactions. Many hydrogenations of quinolines can be performed at or slightly above room temperature.[5]

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Ethanol, methanol, and acetic acid are commonly used. Acetic acid can help to activate the quinoline ring towards reduction by protonation.[1]

  • Substrate Purity: Impurities in the starting 5-bromoquinoline can poison the catalyst. Ensure your starting material is of high purity.[1]

Question 2: I am observing significant amounts of debromination (loss of the bromine atom) in my product. How can I prevent this?

Answer: Debromination is a common side reaction in catalytic hydrogenation, especially with palladium catalysts.

  • Catalyst Choice: Palladium is known to be more prone to causing dehalogenation than platinum.

    • Troubleshooting:

      • Switch to a platinum-based catalyst like PtO2, which often shows lower dehalogenation activity.

      • Consider using a modified palladium catalyst, such as Pd/C with a sulfur-based poison (e.g., quinoline-sulfur), which can sometimes suppress hydrodehalogenation.

  • Reaction Conditions:

    • Additives: The addition of a base, such as triethylamine or sodium acetate, can often suppress dehalogenation by neutralizing any generated hydrobromic acid (HBr), which can promote the side reaction.

    • Milder Conditions: Use lower hydrogen pressure and temperature to reduce the likelihood of C-Br bond cleavage.

Question 3: My reaction is producing a mixture of the desired tetrahydroquinoline and fully reduced decahydroquinoline. How can I improve selectivity?

Answer: Over-reduction to decahydroquinoline occurs when the benzene ring is also hydrogenated.

  • Catalyst and Conditions:

    • Troubleshooting:

      • Palladium catalysts are generally less active for arene hydrogenation than platinum or rhodium, making Pd/C a good first choice to avoid over-reduction.

      • Carefully control the reaction time. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.

      • Use milder conditions (lower temperature and pressure).

Synthesis Route 2: Direct Bromination of 1,2,3,4-Tetrahydroquinoline

This route can be challenging due to the directing effects of the secondary amine.

Question 4: I am attempting to directly brominate 1,2,3,4-tetrahydroquinoline to obtain the 5-bromo isomer, but I am getting a mixture of products, mainly the 6- and 8-bromo isomers. How can I achieve the desired regioselectivity?

Answer: The secondary amine in 1,2,3,4-tetrahydroquinoline is a strong activating and ortho, para-directing group. This means that electrophilic aromatic substitution, such as bromination, will preferentially occur at the C6 and C8 positions.[6] Direct bromination to achieve the 5-bromo isomer in high yield is therefore challenging.

  • Steric Hindrance: One strategy is to use a bulky protecting group on the nitrogen to sterically hinder the C8 position and potentially favor substitution at C5.

    • Troubleshooting:

      • Protect the nitrogen with a bulky acyl group (e.g., pivaloyl chloride) or a sulfonyl group (e.g., tosyl chloride). This can alter the directing effects and steric environment. After bromination, the protecting group can be removed.

  • Alternative Synthetic Strategies: A more reliable approach is to build the ring system with the bromine atom already in place. The Pictet-Spengler reaction is a powerful tool for this.

    • Pictet-Spengler Approach: This involves the reaction of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7][8] To synthesize the 5-bromo isomer, you would need to start with 2-(3-bromophenyl)ethanamine.

Question 5: When I use N-bromosuccinimide (NBS) for bromination, I observe the formation of 5-bromoquinoline instead of the desired tetrahydroquinoline. Why is this happening and how can I prevent it?

Answer: N-bromosuccinimide (NBS) can act as both a brominating agent and an oxidant. In the presence of radical initiators or under certain conditions, it can lead to dehydrogenation (aromatization) of the tetrahydroquinoline ring to form the corresponding quinoline.[7][8]

  • Mechanism: The reaction likely proceeds through a combination of electrophilic bromination and a radical-mediated dehydrogenation.[7]

    • Troubleshooting:

      • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide if you want to avoid dehydrogenation.

      • Control Temperature: Perform the reaction at a lower temperature to disfavor the dehydrogenation pathway.

      • Choice of Brominating Agent: If dehydrogenation is a persistent issue, switch to a different brominating agent that is less prone to oxidation, such as molecular bromine (Br₂) in a suitable solvent like acetic acid, which has been shown to preserve the tetrahydroquinoline ring.[9]

Formation and Purification of the Hydrochloride Salt

Question 6: I have synthesized the free base of 5-bromo-1,2,3,4-tetrahydroquinoline. What is the best way to convert it to the hydrochloride salt and purify it?

Answer: The formation of the hydrochloride salt is typically achieved by reacting the amine (a base) with hydrochloric acid.[10][11] This is often done to improve the compound's stability, solubility in certain solvents, and to obtain a crystalline solid that is easier to handle and purify.[12]

  • Salt Formation Protocol:

    • Dissolve the purified free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and ether.

    • Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or pass dry HCl gas through the solution with stirring.[13] A slight excess of HCl is often used to ensure complete conversion.[14]

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Troubleshooting Poor Precipitation:

    • If the salt does not precipitate, try adding a less polar co-solvent (e.g., hexane) to decrease the solubility of the salt.

    • Cooling the solution in an ice bath can also induce crystallization.

Question 7: My final this compound product is impure. What are common impurities and how can I remove them?

Answer: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Recrystallization is the most common method for purification.

  • Common Impurities:

    • From Hydrogenation: Unreacted 5-bromoquinoline, debrominated product (1,2,3,4-tetrahydroquinoline), and over-reduced product (decahydroquinoline).

    • From Bromination: Isomeric bromo-tetrahydroquinolines (6-bromo and 8-bromo), and poly-brominated products.

    • General: Residual solvents, and degradation products if the compound is unstable.

  • Purification by Recrystallization:

    • Solvent Selection: The key is to find a solvent or solvent system in which the hydrochloride salt is soluble when hot but poorly soluble when cold.

      • Commonly used solvents for recrystallizing amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures of these with less polar solvents like diethyl ether, ethyl acetate, or hexane.[15]

      • For a starting point, try dissolving the crude salt in a minimal amount of hot ethanol or isopropanol and then slowly adding a less polar solvent until the solution becomes cloudy. Then, allow it to cool slowly to form crystals.

    • Removal of Tar: If your crude product is tarry, it may be beneficial to first dissolve it in a suitable solvent and treat it with activated carbon to remove colored impurities before recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline via Hydrogenation of 5-Bromoquinoline

This protocol is a general guideline and may require optimization.

Reaction Scheme:

Materials:

  • 5-Bromoquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 5-bromoquinoline (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-1,2,3,4-tetrahydroquinoline.

Protocol 2: Formation of this compound

Materials:

  • Crude 5-Bromo-1,2,3,4-tetrahydroquinoline

  • Diethyl ether

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve the crude 5-Bromo-1,2,3,4-tetrahydroquinoline in a minimal amount of diethyl ether.

  • While stirring, slowly add 2M HCl in diethyl ether dropwise until precipitation is complete.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude hydrochloride salt.

  • Recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

Data Summary

ParameterHydrogenation of 5-BromoquinolineDirect Bromination of Tetrahydroquinoline
Typical Yield Moderate to HighVariable, often low for the 5-bromo isomer
Key Challenge Debromination, Over-reductionPoor regioselectivity
Common Byproducts 1,2,3,4-Tetrahydroquinoline, Decahydroquinoline6-Bromo- and 8-Bromo-isomers, Polybrominated products
Catalyst/Reagent Pd/C, PtO2Br2, NBS

Visualizations

Troubleshooting Workflow for Low Yield in Hydrogenation

G cluster_products Primary Products THQ 1,2,3,4-Tetrahydroquinoline Bromination Electrophilic Bromination THQ->Bromination Products Mixture of Isomers Bromination->Products 6-Bromo 6-Bromo Isomer (para) Products->6-Bromo Major 8-Bromo 8-Bromo Isomer (ortho) Products->8-Bromo Major

References

common side products in the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we will address common challenges, particularly the formation of key side products, and provide practical, field-tested solutions in a direct question-and-answer format.

Introduction: The Synthetic Challenge

5-Bromo-1,2,3,4-tetrahydroquinoline is a valuable building block in drug discovery, providing a functionalized scaffold for further chemical elaboration. The most reliable and regioselective industrial route to this compound is the catalytic hydrogenation of 5-bromoquinoline. While seemingly straightforward, this reaction is often plagued by side product formation that can complicate purification and compromise yield and purity. This guide focuses on troubleshooting this specific pathway, as alternative routes like the direct bromination of 1,2,3,4-tetrahydroquinoline are generally non-selective and lead to a complex mixture of isomers, primarily the 6- and 8-bromo derivatives, making them unsuitable for targeted synthesis of the 5-bromo isomer.[1]

The primary challenges in the hydrogenation of 5-bromoquinoline are preventing the reductive cleavage of the C-Br bond (hydrodehalogenation) and ensuring complete reduction of the quinoline ring.

Primary Synthetic Pathway & Key Side Reactions

The catalytic hydrogenation of 5-bromoquinoline is the preferred method for synthesizing 5-bromo-1,2,3,4-tetrahydroquinoline. The subsequent reaction with HCl provides the final hydrochloride salt. The diagram below illustrates the desired transformation and the most common side reactions.

cluster_0 Catalytic Hydrogenation cluster_1 Acidification 5-Bromoquinoline 5-Bromoquinoline Target_Product 5-Bromo-1,2,3,4-tetrahydroquinoline 5-Bromoquinoline->Target_Product H2, Catalyst (Desired Pathway) Side_Product_1 1,2,3,4-Tetrahydroquinoline (Debromination) 5-Bromoquinoline->Side_Product_1 H2, Catalyst (Hydrodehalogenation) Target_Product->Side_Product_1 H2, Catalyst (Further Debromination) Final_Product 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride Target_Product->Final_Product + HCl

Caption: Synthetic pathway for 5-Bromo-1,2,3,4-tetrahydroquinoline HCl and major side product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question 1: "My final product is heavily contaminated with 1,2,3,4-tetrahydroquinoline. How can I prevent this debromination?"

Answer: This is the most common side reaction, known as hydrodehalogenation or debromination. It occurs when the catalyst reductively cleaves the carbon-bromine bond.[2][3] Several factors influence the rate of this undesired reaction.

Root Causes & Solutions:

  • Inappropriate Catalyst Choice: Noble metal catalysts like Palladium (Pd) and Platinum (Pt) are highly active but can be aggressive, promoting dehalogenation.[4]

    • Solution: Consider using a less reactive catalyst. While still active, certain catalysts are known to be more selective. Rhenium sulfide (Re₂S₇) and Molybdenum sulfide (MoS₂) catalysts have been shown to hydrogenate bromoquinolines with high selectivity and minimal C-Br bond cleavage.[5] If using traditional catalysts, ensure they are not overly active or used in excessive amounts.

  • Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures significantly accelerate the rate of hydrodehalogenation.

    • Solution: Optimize your reaction conditions. Start with a lower hydrogen pressure (e.g., 1-5 bar) and a lower temperature (e.g., 25-50°C). Monitor the reaction progress by TLC or GC-MS. Increase the temperature or pressure gradually only if the reaction is too slow. The goal is to find a kinetic window where the hydrogenation of the pyridine ring is much faster than the C-Br bond cleavage.

  • Presence of Acidic or Basic Impurities: The pH of the reaction medium can influence catalyst activity and selectivity. Some studies on related compounds show that conducting the hydrogenation in an acidic medium can sometimes suppress dehalogenation for certain substrates.[6]

    • Solution: Ensure your solvent and starting material are free from acidic or basic contaminants. If debromination persists, you could experimentally screen additives. For example, adding a stoichiometric amount of a weak, non-nucleophilic base might in some cases reduce catalyst acidity and slow dehalogenation, though this must be empirically tested.

Question 2: "My reaction is very slow and I have a lot of unreacted 5-bromoquinoline starting material. What's wrong?"

Answer: An incomplete reaction can be due to catalyst deactivation, insufficient catalyst loading, or non-optimal reaction conditions.

Root Causes & Solutions:

  • Catalyst Poisoning: The starting 5-bromoquinoline or the solvent may contain impurities that poison the catalyst. Sulfur or nitrogen compounds are common poisons for many hydrogenation catalysts.

    • Solution: Ensure the purity of your starting material. Recrystallize or chromatograph the 5-bromoquinoline before use if its purity is questionable. Use high-purity, degassed solvents for the reaction.

  • Insufficient Catalyst Activity or Loading: The catalyst itself may not be active enough, or you may not be using enough of it.

    • Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If this doesn't help, consider a more active catalyst system, but be mindful of the increased risk of debromination as discussed in Question 1. Ensure the catalyst is fresh; many hydrogenation catalysts, especially when dry, can lose activity over time.

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is critical for the hydrogen gas, liquid solvent/substrate, and solid catalyst to interact.

    • Solution: Increase the stirring rate to ensure the catalyst is well-suspended and that there is good gas-liquid mixing. A properly sized stir bar and flask are important for creating a sufficient vortex.

Question 3: "I've isolated my product, but my NMR spectrum shows extra aromatic signals. I suspect an isomeric impurity. Where did it come from?"

Answer: Isomeric impurities in your final product almost always originate from the 5-bromoquinoline starting material. The synthesis of 5-bromoquinoline via electrophilic bromination of quinoline can produce other regioisomers.

Root Causes & Solutions:

  • Non-selective Bromination of Quinoline: The electrophilic bromination of quinoline can yield a mixture of isomers, with 8-bromoquinoline being a common side product.[7] These isomers are structurally very similar and can be difficult to separate.

    • Solution: The most critical step is to source or synthesize high-purity 5-bromoquinoline. A regioselective synthesis of 5-bromoquinoline, for example, via the Sandmeyer reaction of 5-aminoquinoline, is highly preferred over direct bromination of quinoline.[8] If you must use commercially sourced 5-bromoquinoline, verify its purity by NMR or GC-MS before starting the hydrogenation. If isomers are present, they must be removed by careful column chromatography or fractional crystallization.

Quinoline Quinoline 5-Bromoquinoline_Impure 5-Bromoquinoline (with Isomeric Impurities) Quinoline->5-Bromoquinoline_Impure Electrophilic Bromination 8-Bromo_Isomer 8-Bromoquinoline 5-Bromoquinoline_Impure->8-Bromo_Isomer 5-Bromo_Desired 5-Bromoquinoline 5-Bromoquinoline_Impure->5-Bromo_Desired

Caption: Formation of isomeric impurities during precursor synthesis.

Frequently Asked Questions (FAQs)

  • Q: How can I use NMR to distinguish between my desired 5-bromo isomer and other potential side products?

    • A: ¹H NMR is a powerful tool for this. The aromatic protons on the tetrahydroquinoline ring system will have distinct chemical shifts and coupling patterns for each isomer. For the 5-bromo isomer, you would expect to see three distinct aromatic protons. In contrast, the debrominated product (1,2,3,4-tetrahydroquinoline) would show four aromatic protons. Isomers like 6-bromo or 7-bromo-tetrahydroquinoline will also show three aromatic protons but with different coupling patterns and chemical shifts due to the different positions of the bromine atom. 2D NMR techniques like COSY can further help in assigning the specific isomer.[9][10][11]

  • Q: What is the purpose of converting the final product to a hydrochloride salt?

    • A: There are two main reasons. First, the hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the freebase, which may be an oil or a low-melting solid. Second, the salt form often has improved solubility in aqueous or protic solvents, which can be advantageous for biological testing or subsequent reaction steps.

  • Q: My final product looks discolored after the work-up. What could be the cause?

    • A: Discoloration can arise from trace amounts of oxidized side products or residual catalyst. Amines, including tetrahydroquinolines, are susceptible to air oxidation over time, which can form colored impurities.

    • Troubleshooting: Ensure the work-up is performed promptly after the reaction. Filtering the reaction mixture through a pad of Celite® can help remove fine catalyst particles. If discoloration persists, a final purification step such as recrystallization or a short plug of silica gel may be necessary. Storing the final product under an inert atmosphere (nitrogen or argon) can prevent long-term oxidative degradation.

Data Summary Table

Compound NameMolecular FormulaMW ( g/mol )OriginKey Analytical Signature (MS, m/z)
5-Bromo-1,2,3,4-tetrahydroquinoline C₉H₁₀BrN212.09Desired Product 211/213 (Isotopic pattern for Br)
1,2,3,4-Tetrahydroquinoline C₉H₁₁N133.19Hydrodehalogenation133
5-Bromoquinoline C₉H₆BrN208.06Incomplete Reaction207/209 (Isotopic pattern for Br)
Isomeric Bromotetrahydroquinolines C₉H₁₀BrN212.09Impure Starting Material211/213 (Isotopic pattern for Br)

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation of 5-Bromoquinoline

This protocol is a representative example and should be optimized for your specific setup and scale.

  • Preparation: To a hydrogenation vessel, add 5-bromoquinoline (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, ~0.1 M concentration).

  • Inerting: Seal the vessel and purge with nitrogen or argon gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the hydrogenation catalyst (e.g., 5% Pt/C, sulfided, or another selective catalyst, 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas (3 times), then pressurize to the desired pressure (e.g., 3 bar).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 30°C). Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-1,2,3,4-tetrahydroquinoline freebase.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude freebase from Protocol 1 in a suitable solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

References

Technical Support Center: A Troubleshooting Guide for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Tetrahydroquinolines are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor. This document provides in-depth troubleshooting advice in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.

Section 1: Troubleshooting Common Synthetic Routes

This section delves into the most frequently employed methods for tetrahydroquinoline synthesis, offering solutions to common challenges.

The Skraup & Doebner-von Miller Reactions

These classic methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or precursors like glycerol) under strong acid catalysis. While powerful, they are often plagued by aggressive reaction conditions.

Question: My Skraup/Doebner-von Miller reaction is producing a significant amount of tar and polymeric material, leading to low yields and a difficult workup. What's causing this and how can I fix it?

Answer: Tar formation is a very common issue in these reactions, primarily due to the polymerization of the α,β-unsaturated aldehyde or ketone (like acrolein formed in situ from glycerol) under the harsh acidic and high-temperature conditions.[1][2] Here’s how you can mitigate this:

  • Control the Exotherm: The Skraup synthesis is notoriously exothermic.[3] To tame the reaction, add a moderator like ferrous sulfate (FeSO₄), which is thought to function as an oxygen carrier, prolonging the reaction and preventing it from becoming uncontrollable.[3] Boric acid can also be used for this purpose.

  • Optimize Reagent Addition: The order and rate of adding your reagents are crucial. It is recommended to mix the aniline, glycerol (or α,β-unsaturated carbonyl), and the moderator before the slow, careful addition of concentrated sulfuric acid, ideally with external cooling.[3]

  • Temperature Management: Overheating is a primary driver of polymerization. After gently heating to initiate the reaction, it's often best to remove the external heat source and let the reaction proceed under its own exothermic heat.[3] If the reaction becomes too vigorous, have a wet towel ready to cool the flask.

  • Consider a Biphasic System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its polymerization in the aqueous acid phase, leading to a notable increase in yield.[4]

Question: I'm observing very low to no product when using an aniline with a strong electron-withdrawing group. How can I improve the yield?

Answer: Anilines bearing potent electron-withdrawing groups are less nucleophilic, which can dramatically reduce the reaction rate and overall yield.[3] For example, synthesizing 8-nitroquinoline from o-nitroaniline can result in yields as low as 17%.[3] To overcome this:

  • More Forcing Conditions: You might consider using a more powerful oxidizing agent or a higher reaction temperature, but be aware that this can also increase the likelihood of side product formation.[3]

  • Protecting Groups: A more strategic approach is to use a protecting group to temporarily modify the electronic properties of the aniline substrate.

Catalytic Hydrogenation of Quinolines

The reduction of quinolines is a direct and common route to tetrahydroquinolines. However, achieving high selectivity and maintaining catalyst activity can be challenging.

Question: My catalytic hydrogenation of quinoline is producing over-reduced byproducts like decahydroquinoline. How can I improve the selectivity for the tetrahydroquinoline?

Answer: Over-hydrogenation, where the benzene ring is also reduced, is a common problem.[5] Selectivity is influenced by the catalyst, solvent, and reaction conditions.

  • Catalyst Choice: Different catalysts exhibit different selectivities. While highly active catalysts like Rh/C can lead to over-reduction, catalysts such as palladium on carbon (Pd/C) often show good selectivity for the formation of 1,2,3,4-tetrahydroquinoline.[6] A hierarchical nickel foam-based palladium catalyst has also been shown to be highly selective.[6]

  • Reaction Conditions: Milder conditions generally favor partial hydrogenation. Try reducing the hydrogen pressure and reaction temperature. For instance, many successful hydrogenations are carried out at room temperature with a balloon of hydrogen.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Ethanol and water are considered green and effective solvents for this transformation.[6]

Question: My hydrogenation reaction starts well but then slows down or stops completely. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is a frequent issue in the hydrogenation of nitrogen-containing heterocycles.[5][6]

  • Product Inhibition: The basic nitrogen atom of the tetrahydroquinoline product can adsorb onto the acidic sites of the catalyst, leading to deactivation.[5][6] This can sometimes be mitigated by the addition of a small amount of acid, such as HCl, to the reaction mixture.

  • Impurities in the Substrate: Sulfur or other impurities in the starting quinoline can poison the catalyst. Ensure your starting material is of high purity.

  • Catalyst Leaching or Sintering: With heterogeneous catalysts, the active metal can sometimes leach into the solution or the metal particles can agglomerate (sinter) at higher temperatures, reducing the active surface area. Using a well-supported catalyst and avoiding excessively high temperatures can help.

Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. When applied to tetrahydroquinoline synthesis, the focus is often on subsequent reduction, but issues can arise in the initial quinoline formation.

Question: I am getting a mixture of regioisomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in the Friedländer synthesis with unsymmetrical ketones, as condensation can occur at either α-position.[7][8]

  • Catalyst Control: The choice of catalyst can strongly influence the regioselectivity. Amine catalysts, especially cyclic secondary amines like pyrrolidine, can direct the reaction to favor the formation of the 2-substituted quinoline.[9]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[7]

  • Reaction Conditions: In amine-catalyzed reactions, a gradual addition of the methyl ketone and higher reaction temperatures have been shown to increase the regioselectivity for the 2-substituted product.[9]

Question: My Friedländer reaction is plagued by the self-condensation of my ketone starting material. How can I prevent this side reaction?

Answer: The aldol condensation of the ketone is a common side reaction, especially under basic conditions.[1]

  • Use an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[7]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and minimize self-condensation.[2]

  • Switch to Acid Catalysis: If you are using a base catalyst, switching to an acid catalyst will often eliminate the problem of ketone self-condensation.

Section 2: Visualizing Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations and troubleshooting logic, the following diagrams are provided.

General Troubleshooting Workflow for Low Yield

A Low Yield in Tetrahydroquinoline Synthesis B Identify Synthetic Route (e.g., Skraup, Hydrogenation, Friedländer) A->B C Common Issues for Skraup/Doebner-von Miller B->C Skraup/ Doebner-von Miller D Common Issues for Catalytic Hydrogenation B->D Catalytic Hydrogenation E Common Issues for Friedländer Annulation B->E Friedländer F Tar/Polymer Formation C->F G Low Reactivity of Substrate C->G H Over-reduction D->H I Catalyst Deactivation D->I J Poor Regioselectivity E->J K Aldol Condensation of Ketone E->K L Implement Solutions for Skraup/ Doebner-von Miller F->L G->L M Implement Solutions for Hydrogenation H->M I->M N Implement Solutions for Friedländer J->N K->N

Caption: A logical workflow for troubleshooting low yields in tetrahydroquinoline synthesis.

Mechanistic Comparison: Pictet-Spengler vs. Bischler-Napieralski

While this guide focuses on tetrahydroquinolines, the related tetrahydroisoquinolines are often synthesized via the Pictet-Spengler or Bischler-Napieralski reactions. Understanding their mechanisms is key to troubleshooting.

cluster_PS Pictet-Spengler Reaction cluster_BN Bischler-Napieralski Reaction A β-arylethylamine + Aldehyde/Ketone B Formation of Iminium Ion (Electrophile) A->B C Intramolecular Electrophilic Aromatic Substitution B->C D 1,2,3,4-Tetrahydroisoquinoline (Final Product) C->D E β-arylethylamide F Formation of Nitrilium Ion (More Potent Electrophile) E->F G Intramolecular Electrophilic Aromatic Substitution F->G H 3,4-Dihydroisoquinoline (Imine Intermediate) G->H I Reduction Step (e.g., NaBH4) H->I J 1,2,3,4-Tetrahydroisoquinoline (Final Product) I->J

Caption: A comparison of the reaction pathways for the Pictet-Spengler and Bischler-Napieralski syntheses.

Section 3: Experimental Protocols

Here are representative protocols for some of the discussed syntheses. Note: These are general procedures and may require optimization for specific substrates. Always perform a thorough literature search for your specific target molecule.

Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reactants: To the flask, add aniline (1.0 mol), anhydrous glycerol (2.5 mol), and ferrous sulfate heptahydrate (0.1 mol).

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid (3.0 mol) through the condenser.

  • Reaction: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Work-up: After the reaction has subsided, allow the mixture to cool. Carefully pour the viscous mixture into a large volume of water.

  • Purification: Make the solution strongly basic with a concentrated sodium hydroxide solution. The quinoline can then be purified by steam distillation.[10]

General Procedure for Catalytic Hydrogenation of Quinoline
  • Reaction Setup: To a hydrogenation flask, add the quinoline substrate (1.0 mmol) and a suitable solvent such as ethanol (10 mL).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times). The reaction is then stirred under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude tetrahydroquinoline can be purified by column chromatography or distillation.

Section 4: Quantitative Data Summary

The following table provides a comparison of typical reaction conditions for various tetrahydroquinoline syntheses.

Synthesis MethodKey ReagentsCatalystTypical TemperatureCommon Issues
Skraup/Doebner-von Miller Aniline, Glycerol/α,β-Unsaturated CarbonylConc. H₂SO₄High (often >100 °C)Tar formation, violent exotherm, low yield with deactivated anilines.[1][3]
Catalytic Hydrogenation Quinoline, H₂Pd/C, PtO₂, NiRoom temp. to moderate heatOver-reduction, catalyst deactivation.[5][6]
Friedländer Annulation 2-Aminoaryl Ketone, α-Methylene KetoneAcid or BaseVaries (mild to high)Poor regioselectivity, ketone self-condensation.[7][9]
Povarov Reaction Aniline, Aldehyde, AlkeneLewis or Brønsted AcidVaries (often mild)Low yield with older protocols, catalyst sensitivity.[11]

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during this multi-step synthesis, moving beyond a simple protocol to explain the "why" behind each experimental choice. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.

I. Reaction Overview & Core Principles

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline is commonly achieved through a two-step sequence starting from 4-Bromo-1-indanone. This process involves the formation of an intermediate oxime, followed by a reductive rearrangement and cyclization. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

This guide will focus on a widely-used and scalable protocol involving Diisobutylaluminum hydride (DIBAL-H) as the key reducing agent. While effective, this reagent requires careful handling and precise temperature control to prevent side reactions.

II. Visualized Workflow & Reaction Mechanism

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting material to the final, purified hydrochloride salt.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reductive Rearrangement cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation A 4-Bromo-1-indanone B Hydroxylamine HCl, Base A->B Methanol, Reflux C 4-Bromo-1-indanone oxime B->C Work-up D Indanone Oxime C->D E DIBAL-H D->E Toluene or DCM, -78°C to RT F Crude 5-Bromo-1,2,3,4- tetrahydroquinoline (Free Base) E->F Aqueous Quench G Crude Free Base F->G H Column Chromatography (Base-Deactivated Silica) G->H Elution I Pure Free Base H->I Solvent Evaporation J Pure Free Base I->J K HCl in Solvent J->K e.g., Ether or IPA L 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride K->L Crystallization & Filtration

Caption: Overall workflow for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline HCl.

Proposed Reductive Rearrangement Mechanism

The conversion of the indanone oxime to the tetrahydroquinoline ring system using DIBAL-H is a complex process. The diagram below illustrates a plausible mechanistic pathway.

G cluster_0 A Indanone Oxime B Coordination Complex A->B Coordination to Al C Hydride Transfer & N-O Bond Cleavage B->C Reduction D Aryl Migration Intermediate (Iminium Ion) C->D Rearrangement E Second Hydride Reduction D->E Reduction F 5-Bromo-1,2,3,4-tetrahydroquinoline E->F Work-up

Caption: Proposed mechanism for the key reductive rearrangement step.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield or Incomplete Conversion in Step 1 (Oximation)

Question Potential Cause & Scientific Rationale Recommended Solution
My reaction stalls and starting material (4-Bromo-1-indanone) remains after several hours at reflux. What's wrong? Insufficient Base: The reaction uses hydroxylamine hydrochloride, which is an ammonium salt. A base (like sodium bicarbonate or an organic amine) is required to liberate the free hydroxylamine nucleophile. Without it, the reaction equilibrium will heavily favor the starting materials.Add a stoichiometric equivalent or a slight excess of a mild base (e.g., NaHCO₃, NaOAc, or pyridine) to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
I see multiple new spots on my TLC plate, and the yield of the desired oxime is low. Side Reactions: Prolonged heating or the use of a strong base can promote side reactions such as self-condensation of the indanone starting material.Use a milder base and ensure the reflux temperature is not excessively high. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or side-product formation.

Issue 2: Complex Mixture and Low Yield in Step 2 (DIBAL-H Reduction)

Question Potential Cause & Scientific Rationale Recommended Solution
My final product is contaminated with a significant amount of a more polar byproduct, likely the corresponding primary amine. Over-reduction due to Temperature: DIBAL-H is a powerful reducing agent.[1] Its selectivity for partial reduction is highly temperature-dependent.[2][3] If the reaction temperature rises above -70 °C during addition or early stages, the initially formed iminium intermediate can be further reduced to the primary amine, which is difficult to separate.Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the slow, dropwise addition of the DIBAL-H solution.[4][5] Hold the reaction at this temperature for the initial period (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature.
The reaction quench is violent and difficult to control, potentially leading to product loss. Highly Reactive Reagent: DIBAL-H reacts violently with protic solvents like water and alcohols.[6] Adding water directly to a concentrated solution of DIBAL-H is extremely hazardous and can cause a dangerous exotherm.Controlled Quenching Protocol: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Quench the excess DIBAL-H by the slow, dropwise addition of a less reactive protic solvent like methanol or isopropanol first.[7] Once the initial vigorous reaction subsides, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added. This helps to chelate the aluminum salts and break up the resulting gel, making the work-up much cleaner.[4]
My yield is consistently low, even with good temperature control. Reagent Stoichiometry/Quality: The stoichiometry of DIBAL-H is critical. An insufficient amount will lead to incomplete reaction. Conversely, a large excess increases the risk of over-reduction and makes the quench more difficult. The quality of DIBAL-H is also paramount; it can degrade upon exposure to air and moisture.Accurate Titration & Stoichiometry: Use a freshly opened bottle or a recently titrated solution of DIBAL-H. Typically, 5-6 equivalents of DIBAL-H are used for this transformation to ensure complete conversion of the oxime.[8]

Issue 3: Purification Challenges (Column Chromatography)

Question Potential Cause & Scientific Rationale Recommended Solution
My product is streaking badly on the TLC plate and I get poor separation during column chromatography. Interaction with Acidic Silica: 5-Bromo-1,2,3,4-tetrahydroquinoline is a basic amine. The surface of standard silica gel is covered with acidic silanol (Si-OH) groups.[9] The basic nitrogen atom of the product interacts strongly with these acidic sites, leading to irreversible adsorption or slow elution, which manifests as severe tailing or streaking.[10][11]Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile tertiary amine, such as 1-2% triethylamine (TEA) in your chosen eluent system (e.g., hexanes/ethyl acetate).[12][13] This deactivates the acidic sites. Alternatively, use a pre-treated, base-deactivated silica gel or consider using a different stationary phase like alumina.[11]
My product seems to be degrading on the column. Acid Sensitivity: Some functional groups can be sensitive to the acidic nature of silica gel. While the tetrahydroquinoline core is generally robust, prolonged exposure can sometimes lead to degradation.Rapid Purification: Use flash column chromatography to minimize the time the compound spends on the stationary phase.[14][15] Running a 2D TLC can help diagnose on-plate decomposition.[10] If the compound is spotted in a corner, run in one dimension, dried, rotated 90 degrees, and run in the second dimension, any spots not on the diagonal indicate decomposition.

Issue 4: Problems with Hydrochloride Salt Formation

Question Potential Cause & Scientific Rationale Recommended Solution
When I add HCl, my product oils out instead of crystallizing. Solvent Choice & Purity: The choice of solvent is critical for crystallization. If the solvent is too polar, the hydrochloride salt may be too soluble to precipitate. Impurities in the free base can also inhibit crystallization, acting as a "eutectic."Ensure High Purity of Free Base: Only use material that is confirmed to be pure by NMR or LC-MS for salt formation. Optimize Solvent System: Dissolve the pure free base in a minimally polar, anhydrous solvent where the free base is soluble but the HCl salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of isopropanol and hexanes. Add the HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. If it oils out, try scratching the flask, adding a seed crystal, or gently warming to dissolve and then slowly cooling.
The final salt is off-color (e.g., yellow or brown). Air Oxidation: Tetrahydroquinolines, like many anilines, can be susceptible to air oxidation over time, leading to colored impurities. This can be exacerbated by light or trace metals.Handle Under Inert Atmosphere: Handle the pure free base under an inert atmosphere (nitrogen or argon) if possible, especially if it will be stored before salt formation. Store the final hydrochloride salt in a well-sealed container, protected from light.[16]

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the DIBAL-H reduction step? A1: Anhydrous, non-protic solvents are required. Toluene and dichloromethane (DCM) are both excellent choices.[8] Toluene is often preferred for larger-scale reactions due to its higher boiling point, which makes it easier to ensure anhydrous conditions. DCM is easier to remove during work-up. Regardless of the choice, the solvent must be rigorously dried before use.

Q2: How should I monitor the progress of the DIBAL-H reduction? A2: TLC is the most common method. The product, being an amine, will be more polar than the starting oxime but may still have a moderate Rf. Use an eluent system like 20-30% ethyl acetate in hexanes, and add ~1% triethylamine to the TLC chamber to prevent streaking.[17] Visualize the spots under UV light and by staining with a potassium permanganate (KMnO₄) dip, which is effective for visualizing amines.[17]

Q3: Are there any alternatives to DIBAL-H for the reductive rearrangement? A3: Yes, other reducing agents have been used for similar transformations. Borane-tetrahydrofuran complex (BH₃·THF) has been shown to convert indanone oximes to tetrahydroquinolines.[18][19] However, DIBAL-H is often preferred for its generally higher yields and cleaner reaction profiles in this specific substrate class.

Q4: My final hydrochloride salt has a broad melting point. What does this indicate? A4: A broad melting point range typically indicates the presence of impurities. This could be residual solvent, inorganic salts from the work-up, or organic byproducts. It is crucial to ensure the free base is highly pure before forming the salt and that the final salt is thoroughly dried under vacuum.

Q5: What are the key safety precautions for this synthesis? A5: DIBAL-H is a pyrophoric reagent that reacts violently with water and air.[6] It must be handled under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. The quenching process is highly exothermic and must be done slowly and with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

V. Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-indanone oxime
  • To a round-bottom flask equipped with a reflux condenser, add 4-Bromo-1-indanone (1.0 eq).

  • Add methanol (approx. 3 mL per gram of indanone).

  • Add hydroxylamine hydrochloride (4.0 eq) and sodium bicarbonate (4.0 eq).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a 50% sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the oxime, which can often be used in the next step without further purification.[8]

Protocol 2: Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline
  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the 4-Bromo-1-indanone oxime (1.0 eq) in anhydrous toluene (approx. 6 mL per gram of oxime).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 M in toluene, 6.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.[8]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the flask to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers are clear.

  • Extract the mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude free base.

Protocol 3: Purification and Hydrochloride Salt Formation
  • Prepare a silica gel column for flash chromatography. Pre-elute the column with your chosen solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% triethylamine.

  • Dissolve the crude free base in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with the base-containing solvent system, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to yield the pure 5-Bromo-1,2,3,4-tetrahydroquinoline free base.

  • Dissolve the pure free base in anhydrous diethyl ether.

  • Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Parameter Step 1: Oximation Step 2: DIBAL-H Reduction Step 3: Purification/Salt Formation
Key Reagents Hydroxylamine HCl, NaHCO₃DIBAL-H, Rochelle's SaltBase-deactivated Silica, HCl in Ether
Solvent MethanolToluene or DCM (Anhydrous)Hexanes/EtOAc + 1% TEA
Temperature Reflux (~65 °C)-78 °C to Room TempRoom Temperature
Stoichiometry 4.0 eq. NH₂OH·HCl6.0 eq. DIBAL-H>1.0 eq. HCl
Typical Time 1-2 hours12-16 hoursVariable

VI. References

  • ChemicalBook. 5-bromo-1,2,3,4-tetrahydro-quinoline hydrochloride Usage And Synthesis. --INVALID-LINK--

  • Chemistry For Everyone. (2023). Why Do Amines Adhere To Silica Gel Columns? [YouTube Video]. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. --INVALID-LINK--

  • Reddit r/Chempros. (2021). Purification of strong polar and basic compounds. --INVALID-LINK--

  • Science Forums. (2011). Amine purification. --INVALID-LINK--

  • Journal of Chromatographic Science. (1993). Troubleshooting in Chromatography. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • University of Saskatchewan. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. --INVALID-LINK--

  • Nishiyama, Y., Hada, Y., Anjiki, S., & Sonoda, N. (2011). Ring-Expansion Reaction of Oximes with Aluminum Reductants. Molecules, 16(4), 3251–3262. --INVALID-LINK--

  • Wikipedia. Diisobutylaluminium hydride. --INVALID-LINK--

  • TUODA. (2024). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?--INVALID-LINK--

  • Organic Syntheses. (2010). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--

  • Bunce, R. A., & Schammerhorn, E. J. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 198-231. --INVALID-LINK--

  • Organic Synthesis. DIBAL-H Reduction. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. --INVALID-LINK--

  • Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. --INVALID-LINK--

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--

  • Zhang, Z., et al. (2021). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Catalysis Science & Technology, 11(10), 3463-3470. --INVALID-LINK--

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. --INVALID-LINK--

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction Of Esters and Nitriles. --INVALID-LINK--

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. --INVALID-LINK--

  • BenchChem. Overcoming challenges in the synthesis of substituted quinolines. --INVALID-LINK--

  • Semantic Scholar. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. --INVALID-LINK--

  • ChemicalBook. 5-bromo-1,2,3,4-tetrahydro-quinoline hydrochloride. --INVALID-LINK--

  • PubChem. 5-Bromo-1,2,3,4-tetrahydroquinoline. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. --INVALID-LINK--

  • ResearchGate. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. --INVALID-LINK--

  • OSTI.GOV. (2021). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High. --INVALID-LINK--

  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). --INVALID-LINK--

  • Grzybowski, J., & Smoleński, P. (2026). High-Purity 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS: 114744-50-2: Pharmaceutical Intermediate Manufacturer & Supplier. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. --INVALID-LINK--

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). 07.07 DIBAL-H, Di(isobutyl)aluminum hydride [YouTube Video]. --INVALID-LINK--

  • ResearchGate. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR | Request PDF. --INVALID-LINK--

  • ChemScene. 81237-69-6 | 5-Bromo-1,2,3,4-tetrahydroisoquinoline. --INVALID-LINK--

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. --INVALID-LINK--

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who may encounter specific hurdles in obtaining this compound at the desired purity. Here, we address common issues through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound is a sticky oil or gum instead of a crystalline solid. What is the likely cause?

This is a common issue often attributed to the presence of residual solvents, impurities from the synthesis, or incomplete conversion to the hydrochloride salt. The presence of even minor amounts of the free base form of 5-Bromo-1,2,3,4-tetrahydroquinoline can prevent crystallization.

Quick Troubleshooting Steps:

  • Ensure Complete Protonation: Treat the oily product with a solution of HCl in a non-polar, anhydrous solvent like diethyl ether or dioxane. This will help to fully convert any remaining free base to the hydrochloride salt.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the product is sparingly soluble, such as dichloromethane or toluene, can help remove stubborn residual solvents.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can help to wash away soluble impurities and provide a seed for crystallization.

Q2: What are the most common impurities I should expect, and how can I detect them?

The impurity profile can vary based on the synthetic route used. However, common impurities include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-brominated Species: Di- or tri-brominated tetrahydroquinolines can form if the bromination reaction is not carefully controlled.

  • Oxidation Products: The tetrahydroquinoline ring system can be susceptible to oxidation, leading to the formation of colored impurities.

Detection Methods:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the spectra to that of the pure desired product.

Q3: I am struggling with the recrystallization of this compound. Can you recommend a suitable solvent system?

Finding the right solvent system is critical for successful recrystallization. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly.

  • Methanol/Diethyl Ether: Dissolve the compound in a small volume of methanol and then slowly add diethyl ether until the solution becomes cloudy. Gentle heating may be required to redissolve the precipitate, followed by slow cooling.

  • Isopropanol: This can be a good single-solvent system for the recrystallization of many hydrochloride salts.

For a comparative overview of solvent properties, refer to the table below.

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol/WaterVariableHighGood for polar compounds, allows for fine-tuning of solubility.
Methanol/Diethyl EtherVariableModerate to HighEffective for inducing precipitation of salts.
Isopropanol82.6ModerateA good starting point for single-solvent recrystallization.

In-Depth Troubleshooting Guides

Guide 1: Addressing Persistent Discoloration (Pink or Brown Hue)

Discoloration in the final product is often a sign of trace impurities, which can include oxidation byproducts or residual reagents from the synthesis.

Troubleshooting Workflow for Discoloration

Caption: Workflow for troubleshooting product discoloration.

Detailed Protocol for Activated Charcoal Treatment:

  • Dissolution: Dissolve the crude, discolored this compound in a suitable recrystallization solvent (e.g., hot ethanol) to create a saturated solution.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

  • Heating: Gently heat the mixture for 5-10 minutes with stirring. Avoid vigorous boiling to prevent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite in a pre-heated funnel to remove the charcoal. This step is crucial and must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce the crystallization of the purified product.

Guide 2: Managing Poor Yield During Salt Formation and Isolation

Low recovery of the hydrochloride salt can be due to its partial solubility in the chosen solvent or mechanical losses during transfer and filtration.

Step-by-Step Protocol to Maximize Yield:

  • Solvent Selection for Salt Formation: The free base of 5-Bromo-1,2,3,4-tetrahydroquinoline should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes are good choices.

  • Controlled HCl Addition: Slowly add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base. Monitor the precipitation of the salt.

  • Complete Precipitation: After the initial precipitation, continue stirring for an additional 30-60 minutes at room temperature or cooler to ensure complete salt formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold, anhydrous solvent used for the precipitation to remove any soluble impurities.

  • Drying: Dry the purified salt under high vacuum to remove all traces of solvent.

preventing degradation of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-64-5). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Understanding the Stability of this compound

This compound is a relatively stable compound, primarily due to the presence of the hydrochloride salt. The protonation of the secondary amine in the tetrahydroquinoline ring sequesters the lone pair of electrons, significantly reducing its susceptibility to oxidation, which is a primary degradation pathway for free amines[1]. However, like many complex organic molecules, it is not entirely immune to degradation, especially under improper storage conditions. The main vulnerabilities of this molecule are oxidation of the tetrahydroquinoline ring and photolytic degradation of the bromo-aromatic system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage condition is in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at room temperature[2]. It is crucial to protect the compound from light, atmospheric oxygen, and moisture.

Q2: Why is an inert atmosphere recommended for storage?

A2: An inert atmosphere is recommended to minimize contact with atmospheric oxygen. The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to aromatization to form 5-bromoquinoline or other oxidized species. While the hydrochloride salt form offers protection, prolonged exposure to oxygen, especially in the presence of light or heat, can still initiate degradation.

Q3: How does the hydrochloride salt contribute to the compound's stability?

A3: The hydrochloride salt form is crucial for the stability of this compound. The lone pair of electrons on the nitrogen atom of the amine is protonated, forming a more stable ammonium salt[1][3]. This protonation prevents the nitrogen's lone pair from participating in oxidative reactions[1]. Free-base amines are generally more prone to oxidation.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (inert atmosphere, room temperature, protected from light), the solid material can be expected to be stable for an extended period, often up to several years. For compounds in solution, the stability is generally lower, and it is recommended to use freshly prepared solutions or store them at -20°C for a limited time (up to one month).

Q5: Are there any common solvents that should be avoided for long-term storage of this compound in solution?

A5: While short-term use in common organic solvents is generally acceptable for experimental procedures, long-term storage in solution is not recommended. If temporary storage in solution is necessary, aprotic, anhydrous solvents would be preferable to minimize the risk of hydrolysis or other solvent-mediated degradation. Avoid solvents that may contain peroxides (like older ethers) as these can accelerate oxidation.

Troubleshooting Guide

This section addresses specific issues that may indicate degradation of your this compound sample.

Issue 1: The solid material has changed color (e.g., from off-white to yellow or brown).

Potential Cause: Discoloration is often the first visual indicator of chemical degradation. This is likely due to the formation of oxidized impurities. Oxidation of the tetrahydroquinoline ring can lead to the formation of conjugated systems, such as 5-bromoquinoline, which are often colored.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Discoloration of Solid A Observe Color Change (e.g., yellowing) B Verify Purity via Analytical Methods (HPLC, NMR) A->B C Compare with Certificate of Analysis (CoA) or Reference Standard B->C D Significant Impurities Detected? C->D Compare Data E Repurify if necessary (e.g., recrystallization) D->E Yes F Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Tightly Sealed? D->F No (minor change) E->F G Discard if severely degraded or repurification is not feasible E->G H Implement Correct Storage Practices F->H G->H

Caption: Workflow for addressing discoloration.

Corrective Actions:

  • Analytical Confirmation: Confirm the presence of impurities using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Repurification: If the purity is compromised but the degradation is not extensive, consider repurification. Recrystallization may be a viable option.

  • Review Storage Protocol: Critically evaluate your current storage setup. Ensure the container is properly sealed and has been purged with an inert gas. Store in a dark location or use an amber vial.

Issue 2: Unexpected peaks are observed in HPLC or NMR analysis.

Potential Degradation Products and Their Identification:

Potential Degradation ProductLikely Degradation PathwayAnalytical Signature
5-Bromoquinoline Oxidation (Aromatization)HPLC: A new, typically less polar peak. NMR: Disappearance of aliphatic protons from the tetrahydro- portion and appearance of aromatic proton signals characteristic of the quinoline ring.
5-Bromo-3,4-dihydroquinolin-2(1H)-one OxidationHPLC: A new, more polar peak. NMR: Appearance of a carbonyl carbon signal in ¹³C NMR. Changes in the chemical shifts of adjacent protons in ¹H NMR.
1,2,3,4-Tetrahydroquinoline hydrochloride DebrominationHPLC: A new, less polar peak. Mass Spec: A molecular ion peak corresponding to the loss of bromine.

Troubleshooting and Verification:

  • Forced Degradation Study: To confirm the identity of a suspected degradation product, a forced degradation study can be performed on a small sample of pure material[4][5]. Expose the sample to oxidative (e.g., dilute H₂O₂), photolytic (UV light), and thermal stress to intentionally generate degradation products and compare their analytical signatures (e.g., retention time in HPLC) to the unknown peaks in your stored sample.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information for the impurity peaks, aiding in their identification.

Issue 3: The compound shows poor reactivity in a subsequent synthetic step.

Potential Cause: A decrease in the purity of the starting material due to degradation can lead to lower yields or complete failure of a reaction. The presence of impurities can also interfere with catalysts or reagents.

Preventative Measures and Solutions:

  • Regular Purity Checks: For critical applications, it is advisable to periodically check the purity of the stored material, especially if the container has been opened multiple times.

  • Use Fresh Material: If a reaction is failing and degradation of the starting material is suspected, use a fresh, unopened batch of the compound to confirm that the issue is with the stored material.

  • Proper Handling During Use: When dispensing the compound, minimize its exposure to the atmosphere. Use a glove box or glove bag if possible. If not, work quickly and ensure the container is tightly sealed immediately after use.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR for Structural Integrity Check
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Procedure: Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire a standard ¹H NMR spectrum. Compare the obtained spectrum with a reference spectrum of the pure compound. Pay close attention to the integration of the aliphatic protons (characteristic of the tetrahydro- portion) versus the aromatic protons. The appearance of new aromatic signals or a decrease in the relative integration of the aliphatic signals may indicate aromatization to 5-bromoquinoline.

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below.

cluster_1 Potential Degradation Pathways A 5-Bromo-1,2,3,4- tetrahydroquinoline HCl B 5-Bromoquinoline A->B Oxidation (O₂, Light, Heat) C 1,2,3,4-Tetrahydroquinoline HCl A->C Photolytic Debromination (UV Light)

Caption: Major degradation pathways.

By adhering to the storage and handling guidelines outlined in this document, you can significantly mitigate the risk of degradation and ensure the quality and reliability of your experimental results.

References

Technical Support Center: Catalyst Selection for Efficient Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into catalyst selection and reaction optimization. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of this critical heterocyclic scaffold, which is a key component in numerous pharmaceuticals and biologically active compounds.[1][2][3]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

Question: My reaction is showing low to no conversion to the desired tetrahydroquinoline product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in tetrahydroquinoline synthesis can stem from several factors, ranging from catalyst choice and reaction conditions to substrate reactivity. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Activity and Selection: The choice of catalyst is paramount. For instance, in Povarov reactions, a common method for synthesizing tetrahydroquinolines, both Lewis and Brønsted acids are frequently used as catalysts.[4][5] The strength of the acid can significantly impact the reaction's efficiency.

    • Lewis Acids: Stronger Lewis acids like AlCl₃ may lead to higher yields compared to milder ones like Cu(OTf)₂ under certain conditions.[4] However, excessively strong Lewis acids can sometimes promote side reactions or degradation of starting materials. Consider screening a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, Gd(OTf)₃, InCl₃).[6]

    • Brønsted Acids: Chiral phosphoric acids have proven effective, particularly in asymmetric syntheses, by activating the substrate through protonation.[7][8] The acidity and steric bulk of the Brønsted acid can be tuned to optimize the reaction.

    • Metal Catalysts: For hydrogenation routes, catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) are common.[9] The choice between these can dramatically affect the product distribution, with Pt/C sometimes favoring the desired tetrahydroquinoline over quinoline byproducts.[9] Earth-abundant metal catalysts, such as those based on manganese or molybdenum, offer a more sustainable and cost-effective alternative.[10][11][12]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically in the range of 5-10 mol%, some reactions, particularly those prone to catalyst poisoning, may require higher loadings (>20 wt%).[9]

  • Reaction Conditions:

    • Solvent: The solvent plays a crucial role in solubility, catalyst activity, and stabilization of intermediates. For reductive cyclizations, dichloromethane has been shown to afford better selectivity and higher yields.[9] In some multi-component reactions, toluene has been identified as an optimal solvent.[4] It is advisable to screen a range of solvents with different polarities.

    • Temperature: Temperature affects reaction rates and selectivity. While higher temperatures can increase conversion, they may also lead to the formation of undesired byproducts, such as the fully aromatized quinoline.[9] Optimization of the reaction temperature is critical.

    • Atmosphere: For hydrogenation reactions, the pressure of hydrogen gas is a key parameter. Increasing the pressure can favor the formation of the tetrahydroquinoline over the dihydroquinoline or quinoline.[9]

  • Substrate Reactivity:

    • Electronic Effects: The electronic properties of the substituents on the aniline and aldehyde (in the case of a Povarov reaction) can significantly influence reactivity. Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally enhance the reaction rate.[4]

    • Steric Hindrance: Sterically hindered substrates may react more slowly or require more forcing conditions. In such cases, a less bulky catalyst or higher reaction temperatures might be necessary.

Problem 2: Poor Diastereoselectivity or Enantioselectivity

Question: I am obtaining a mixture of diastereomers or a racemic mixture in my asymmetric synthesis of tetrahydroquinolines. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge, particularly when creating multiple chiral centers. The key lies in the rational selection of a chiral catalyst and optimization of reaction parameters.

  • Chiral Catalyst Selection:

    • Chiral Brønsted Acids: BINOL-derived phosphoric acids are widely used and highly effective for enantioselective Povarov reactions and transfer hydrogenations.[7][8] The steric and electronic properties of the 3,3'-substituents on the BINOL backbone are critical for inducing high stereoselectivity.

    • Chiral Metal Complexes: Asymmetric transfer hydrogenation often employs chiral ligands complexed to metals like rhodium, ruthenium, or iridium.[13][14] For example, chiral diamine ligands, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (CAMPY), have been used with rhodium complexes to achieve enantioselectivity.[13]

    • Organocatalysts: Chiral organocatalysts, such as those based on aminocatalysis or hydrogen-bonding catalysis, offer an alternative to metal-based systems for asymmetric synthesis.[1]

  • Optimizing Reaction Conditions for Stereoselectivity:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major stereoisomer.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus impact stereoselectivity. A screen of solvents with varying polarities and coordinating abilities is recommended.

    • Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. For instance, the use of La(OTf)₃ as an additive has been shown to be beneficial in certain asymmetric transfer hydrogenation reactions.[13]

Problem 3: Catalyst Deactivation or Poor Reusability

Question: My catalyst appears to be deactivating during the reaction, or I am unable to effectively recycle my heterogeneous catalyst. What could be the cause and what are the solutions?

Answer:

Catalyst deactivation can be caused by product inhibition, poisoning by impurities, or structural changes to the catalyst itself. Improving reusability is a key aspect of developing sustainable synthetic processes.

  • Causes of Deactivation:

    • Product Inhibition: The tetrahydroquinoline product, being a nitrogen-containing heterocycle, can sometimes coordinate to the catalyst's active site and inhibit further reaction.

    • Poisoning: Impurities in the starting materials or solvent, such as sulfur-containing compounds, can irreversibly bind to and poison metal catalysts. Purification of starting materials is crucial. In some cases, the reaction itself can generate intermediates that poison the catalyst.[9]

    • Leaching (for heterogeneous catalysts): The active metal component of a supported catalyst can leach into the reaction mixture, leading to a loss of activity and contamination of the product.

  • Solutions and Strategies:

    • Heterogeneous Catalysts: The use of robust heterogeneous catalysts can facilitate easy separation and recycling. Examples include metal nanoparticles supported on materials like hydroxyapatite or silica (SBA-15).[9][15]

    • Catalyst Washing and Reactivation: After each cycle, washing the recovered heterogeneous catalyst with appropriate solvents can remove adsorbed species and potentially restore its activity.

    • Flow Chemistry: Performing the reaction under continuous flow conditions can sometimes mitigate catalyst deactivation by minimizing contact time between the catalyst and deactivating species.[15]

    • Robust Catalyst Design: Employing catalysts with strong metal-support interactions or encapsulated catalysts can reduce leaching and improve stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and application of catalysts for tetrahydroquinoline synthesis.

Catalyst Selection

Q1: What are the main classes of catalysts used for tetrahydroquinoline synthesis, and what are their respective advantages?

A1: The main classes of catalysts include:

  • Lewis Acids (e.g., AlCl₃, Sc(OTf)₃, Cu(OTf)₂): These are commonly used in Povarov-type reactions.[4] Their main advantage is their ability to activate the imine component towards cycloaddition. The choice of Lewis acid allows for tuning the reactivity.[6]

  • Brønsted Acids (e.g., chiral phosphoric acids, triflic acid): These are effective in both activating substrates for cyclization and in transfer hydrogenation reactions.[7][8][9] Chiral Brønsted acids are particularly valuable for asymmetric synthesis.[7]

  • Transition Metal Catalysts (e.g., Pd/C, Pt/C, Rh-complexes, Mn-pincer complexes): These are primarily used for the hydrogenation of quinolines or in borrowing hydrogen methodologies.[9][10][12] Heterogeneous metal catalysts offer the advantage of easy separation and recyclability.[15]

  • Organocatalysts: These small, chiral organic molecules are used for asymmetric synthesis and offer an alternative to metal-based catalysts, often with milder reaction conditions.[1]

  • Photocatalysts (e.g., Ir(ppy)₃): Visible-light photocatalysis enables the synthesis of tetrahydroquinolines under very mild conditions.[15]

Catalyst TypeTypical ApplicationAdvantages
Lewis Acids Povarov Reaction, CyclizationsTunable reactivity, commercially available.[4][6]
Brønsted Acids Asymmetric Synthesis, Transfer HydrogenationMetal-free, enables high enantioselectivity.[7][8]
Transition Metals Hydrogenation, Borrowing HydrogenHigh efficiency, heterogeneous options for recyclability.[9][10][12]
Organocatalysts Asymmetric SynthesisMetal-free, mild conditions.[1]
Photocatalysts Light-Mediated CyclizationsVery mild reaction conditions, high functional group tolerance.[15]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your synthesis:

  • Homogeneous Catalysts are often more active and selective because the active sites are readily accessible. They are generally preferred for fine-tuning reaction parameters and for achieving high stereoselectivity in asymmetric catalysis. However, their separation from the product can be challenging.

  • Heterogeneous Catalysts are advantageous for large-scale synthesis and industrial applications due to their ease of separation from the reaction mixture and potential for recycling.[9] This simplifies product purification and reduces waste. However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts.

Reaction Mechanisms and Optimization

Q3: What is the "borrowing hydrogen" methodology and how is it applied to tetrahydroquinoline synthesis?

A3: The borrowing hydrogen (BH) methodology is an atom-economical process for forming C-N bonds.[10][12] In the context of tetrahydroquinoline synthesis, a catalyst (often a manganese or ruthenium pincer complex) temporarily "borrows" hydrogen from an alcohol to form an aldehyde or ketone in situ.[10][12] This carbonyl compound then reacts with an amine (e.g., 2-aminobenzyl alcohol) to form an imine, which subsequently cyclizes. The catalyst then returns the "borrowed" hydrogen to reduce an intermediate, ultimately forming the tetrahydroquinoline.[10][12] A major advantage of this method is the use of stable and readily available alcohols as starting materials, with water being the only byproduct.[10][12]

Q4: What is the Povarov reaction and what are the key considerations for catalyst selection in this reaction?

A4: The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines, typically involving the reaction of an aniline, an aldehyde, and an alkene in a [4+2] cycloaddition.[4][5][16] Key considerations for catalyst selection include:

  • Reaction Type: For a standard Povarov reaction, a Lewis or Brønsted acid is typically required to catalyze the formation of the N-arylimine intermediate and facilitate the subsequent cycloaddition.[4]

  • Stereoselectivity: For asymmetric versions of the Povarov reaction, a chiral catalyst is necessary. Chiral phosphoric acids are highly effective in this regard, often providing high yields and excellent enantioselectivities.[8]

  • Substrate Scope: The choice of catalyst can influence the range of substrates that can be used effectively. Some catalysts may be more tolerant of certain functional groups than others.

Experimental Protocols and Workflows

General Protocol for a Lewis Acid-Catalyzed Povarov Reaction

  • To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene), add the Lewis acid catalyst (e.g., AlCl₃, 10 mol%) at room temperature.

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the imine.

  • Add the alkene (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., 45 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroquinoline.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement sub_catalyst1 Screen Catalyst Type (Lewis vs. Brønsted vs. Metal) catalyst->sub_catalyst1 Troubleshoot substrate Assess Substrate Reactivity conditions->substrate No Improvement sub_conditions1 Screen Solvents conditions->sub_conditions1 Troubleshoot substrate->start Re-evaluate Approach sub_substrate1 Check Purity of Starting Materials substrate->sub_substrate1 Troubleshoot solution Improved Yield sub_catalyst2 Vary Catalyst Loading sub_catalyst1->sub_catalyst2 sub_catalyst2->solution Success sub_conditions2 Optimize Temperature sub_conditions1->sub_conditions2 sub_conditions3 Adjust Pressure (for hydrogenation) sub_conditions2->sub_conditions3 sub_conditions3->solution Success sub_substrate2 Consider Electronic/Steric Effects sub_substrate1->sub_substrate2 sub_substrate2->solution Success

Caption: A systematic workflow for diagnosing and resolving low yields in tetrahydroquinoline synthesis.

Catalyst Selection Decision Tree

G cluster_asymmetric cluster_achiral start Goal: Synthesize Tetrahydroquinoline asymmetric Asymmetric Synthesis? start->asymmetric reaction_type Choose Reaction Type asymmetric->reaction_type Yes asymmetric->reaction_type No chiral_catalyst Select Chiral Catalyst achiral_catalyst Select Achiral Catalyst chiral_bronsted Chiral Brønsted Acid (e.g., Phosphoric Acid) chiral_catalyst->chiral_bronsted chiral_metal Chiral Metal Complex (e.g., Rh-diamine) chiral_catalyst->chiral_metal chiral_organo Organocatalyst chiral_catalyst->chiral_organo lewis_acid Lewis Acid (for Povarov) achiral_catalyst->lewis_acid metal_catalyst Metal Catalyst (for Hydrogenation) achiral_catalyst->metal_catalyst borrowing_hydrogen Borrowing Hydrogen Catalyst (e.g., Mn-pincer) achiral_catalyst->borrowing_hydrogen

Caption: A decision tree to guide catalyst selection based on the synthetic goal.

References

Technical Support Center: Solvent Effects in the Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic building block. The synthesis, typically achieved through the reduction of 5-bromoquinoline, is highly sensitive to reaction conditions, with the choice of solvent playing a pivotal, yet often underestimated, role.

This guide provides in-depth, experience-driven advice in a troubleshooting and FAQ format. We will explore the causality behind how different solvents can drastically alter reaction outcomes, including yield, purity, and reaction time. Our goal is to equip you with the knowledge to not only follow a protocol but to understand, optimize, and troubleshoot your synthesis with confidence.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline, with a specific focus on solvent-related causes and solutions.

Issue 1: Low or No Product Yield

Question: My catalytic hydrogenation of 5-bromoquinoline is resulting in very low yields of the desired tetrahydroquinoline. What solvent-related factors could be responsible?

Answer: A low yield is a common but solvable issue often directly linked to the solvent system. The primary synthesis route, catalytic hydrogenation of the pyridine ring in 5-bromoquinoline, is a heterogeneous reaction involving a solid catalyst (e.g., Pd/C, PtO₂), gaseous hydrogen, and the dissolved substrate. The solvent mediates this entire process.

Possible Causes & Solutions:

  • Poor Substrate/Reagent Solubility: The starting material, 5-bromoquinoline, must be fully dissolved for efficient interaction with the catalyst surface. If solubility is low, the reaction rate will be severely limited.

    • Troubleshooting: If using a non-polar solvent and observing poor solubility, consider switching to a more polar solvent like an alcohol (methanol, ethanol) or acetic acid. Protic solvents like methanol (MeOH) and ethanol (EtOH) are frequently used for catalytic hydrogenations because they effectively dissolve quinoline derivatives and stabilize intermediates.[1][2]

  • Catalyst Poisoning or Deactivation: Some solvents or impurities within them can poison the catalyst. For example, sulfur-containing impurities can deactivate palladium and platinum catalysts.

    • Troubleshooting: Always use high-purity, anhydrous solvents. If catalyst poisoning is suspected, consider treating the solvent with a purification agent or switching to a freshly opened bottle of a high-purity grade solvent.

  • Solvent-Mediated Side Reactions: The solvent can participate in or promote unwanted side reactions. A critical side reaction in this synthesis is dehalogenation , where the bromine atom is removed.

    • Insight: In a study on the hydrogenation of substituted quinolines, researchers found that using methanol as a solvent with a Rh/Al₂O₃ catalyst selectively reduced the pyridine ring, while minimizing dehalogenation with short reaction times.[3] However, prolonged reaction times in methanol can lead to increased dehalogenation.[3] Acidic solvents like acetic acid, while excellent for dissolving the substrate and activating the catalyst, can sometimes promote hydrodebromination.[4]

    • Troubleshooting: If dehalogenation is a major issue, consider using a less acidic or neutral solvent like ethanol or isopropanol.[1] You may also need to optimize reaction time and temperature to favor the desired hydrogenation over the C-Br bond cleavage.

Issue 2: Significant Impurity Profile / Side-Product Formation

Question: My final product is contaminated with significant side-products, such as the fully reduced decahydroquinoline or dehalogenated species. How can I improve selectivity by changing the solvent?

Answer: Selectivity is almost entirely dictated by the interplay between the catalyst, substrate, and solvent. The solvent can influence which part of the molecule is reduced and to what extent.

Possible Causes & Solutions:

  • Over-reduction to Decahydroquinoline: The benzene part of the quinoline ring can also be reduced, leading to the decahydro- derivative. This is often promoted by harsh conditions or highly activating solvents.

    • Expert Insight: Fache et al. demonstrated a remarkable solvent-dependent selectivity. Using Rh/Al₂O₃ as a catalyst, hydrogenation of substituted quinolines in methanol selectively yielded the desired 1,2,3,4-tetrahydroquinolines.[3] In contrast, switching the solvent to hexafluoroisopropanol (HFIP) , a highly polar, non-coordinating solvent, promoted complete reduction to the decahydroquinoline.[3] This highlights the solvent's profound ability to direct the reaction pathway.

    • G start High Impurity Profile (Over-reduction or Dehalogenation) check_solvent Analyze Current Solvent start->check_solvent is_hfip_acid Is solvent highly activating? (e.g., HFIP, strong acid) check_solvent->is_hfip_acid switch_to_alcohol Switch to Methanol or Ethanol to favor tetrahydro- product is_hfip_acid->switch_to_alcohol Yes is_acidic_prolonged Is solvent acidic or reaction time prolonged? is_hfip_acid->is_acidic_prolonged No optimize Re-optimize Temperature & Pressure switch_to_alcohol->optimize use_neutral_solvent Switch to neutral solvent (EtOH) and reduce reaction time to minimize dehalogenation is_acidic_prolonged->use_neutral_solvent Yes is_acidic_prolonged->optimize No use_neutral_solvent->optimize

      Caption: Troubleshooting workflow for impurity issues.

  • Formation of Dehalogenated Product: As mentioned previously, loss of the bromine atom is a common side reaction.

    • Troubleshooting: Besides changing the solvent, using a catalyst less prone to promoting dehalogenation can be effective. For instance, PtO₂ is sometimes preferred over Pd/C when dehalogenation is a concern.[2] The combination of solvent and catalyst is key. For example, hydrogenation of 6-bromoquinoline in methanol with a Rh/Al₂O₃ catalyst for one hour resulted in the desired product with only 18% dehalogenation.[3]

Issue 3: Challenges in Product Isolation and Crystallization

Question: After the reaction, I'm struggling to isolate the this compound salt. It's "oiling out" or won't crystallize.

Answer: Isolation and crystallization problems are often directly related to the reaction solvent or the workup procedure.

Possible Causes & Solutions:

  • Residual Reaction Solvent: High-boiling point solvents used in the reaction (e.g., acetic acid, DMF) can be difficult to remove completely and may interfere with crystallization.

    • Troubleshooting: Perform a solvent swap. After the reaction, remove the high-boiling solvent under reduced pressure and dissolve the residue in a different, more volatile solvent (like dichloromethane or ethyl acetate) before proceeding with the aqueous workup and salt formation.

  • Incorrect pH or Solvent for Salt Formation: The hydrochloride salt is formed by treating the free base with HCl. The choice of solvent for this step is critical.

    • Troubleshooting: The free base is typically dissolved in a non-polar or moderately polar organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then treated with a solution of HCl in a compatible solvent (e.g., HCl in ether, HCl in isopropanol, or gaseous HCl). If the product oils out, the solvent system may be too polar for the salt.[5] Try switching to a less polar solvent system for the precipitation step.

Part 2: Solvent Selection & Protocol FAQs

Question: What are the most commonly recommended solvents for the catalytic hydrogenation of 5-bromoquinoline, and what are their pros and cons?

Answer: The choice of solvent is a balance between solubility, selectivity, and reaction rate. Below is a summary table to guide your selection.

SolventProsConsBest For
Methanol (MeOH) Good solubility for quinolines. Promotes selective reduction of the pyridine ring.[1][3]Can lead to dehalogenation with extended reaction times.[3]Achieving selective hydrogenation to the tetrahydroquinoline.
Ethanol (EtOH) Similar to methanol but often considered slightly "milder," potentially reducing side reactions. Good general-purpose solvent.[1][6]Slightly lower solubility for some substrates compared to MeOH.A good starting point for optimization with potentially fewer side reactions.
Acetic Acid (AcOH) Excellent solvent for quinolines due to salt formation. Can activate the PtO₂ catalyst.[4]Strongly acidic conditions can promote over-reduction and dehalogenation. Difficult to remove during workup.Reactions that are sluggish in neutral solvents, particularly with PtO₂.
Hexafluoroisopropanol (HFIP) Highly effective at promoting hydrogenation.[3]Leads to over-reduction, forming the decahydroquinoline.[3] Expensive.Synthesizing the fully saturated decahydroquinoline derivative (not the target compound).
Water (H₂O) Green, inexpensive, and safe solvent.Poor solubility for many organic substrates. Requires specific catalyst systems.[7]Green chemistry approaches where a compatible catalyst is available.
Question: Can you provide a reliable, step-by-step protocol that considers optimal solvent use?

Answer: Absolutely. The following protocol is a robust starting point for the synthesis, emphasizing key solvent-related steps. This method uses Ethanol as a balanced choice to maximize yield while minimizing common side reactions.

Recommended Protocol: Synthesis via Catalytic Hydrogenation

Materials:

  • 5-Bromoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Anhydrous Ethanol (ACS Grade or higher)

  • Hydrogen Gas (H₂)

  • Hydrochloric Acid (e.g., 2M solution in diethyl ether)

  • Diatomaceous Earth (e.g., Celite®)

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation dissolve 1. Dissolve 5-Bromoquinoline in Anhydrous Ethanol add_catalyst 2. Add Pd/C Catalyst dissolve->add_catalyst purge 3. Purge Vessel with N₂ then H₂ add_catalyst->purge react 4. Pressurize with H₂ (e.g., 50 psi) Stir at RT for 4-12h purge->react monitor 5. Monitor by TLC/LC-MS react->monitor filter 6. Filter through Celite® to remove catalyst monitor->filter concentrate 7. Concentrate Ethanolic Filtrate filter->concentrate dissolve_ether 8. Redissolve in Diethyl Ether concentrate->dissolve_ether precipitate 9. Add Ethereal HCl to Precipitate Salt dissolve_ether->precipitate isolate 10. Isolate Product by Filtration precipitate->isolate

Caption: Step-by-step synthesis workflow.

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 5-bromoquinoline (1.0 eq) in anhydrous ethanol. Causality Note: Using anhydrous ethanol is crucial to prevent the introduction of water, which can affect catalyst activity.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purging: Seal the vessel and purge the system multiple times with an inert gas, followed by purges with hydrogen gas to ensure an oxygen-free environment.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 3-4 atm or ~50 psi) and stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Trustworthiness Note: Do not let the reaction run indefinitely, as this increases the risk of dehalogenation.[3]

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the ethanol under reduced pressure to yield the crude 5-Bromo-1,2,3,4-tetrahydroquinoline free base, typically as an oil.

  • Salt Formation: Dissolve the crude oil in a suitable solvent for precipitation, such as anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key pharmaceutical intermediate.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and salt formation.

I. Synthesis Pathway Overview: Catalytic Hydrogenation of 5-Bromoquinoline

The most common and scalable method for preparing 5-Bromo-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of 5-bromoquinoline. This method offers high regioselectivity, avoiding the formation of other constitutional isomers that can occur with direct bromination of 1,2,3,4-tetrahydroquinoline. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="5-Bromoquinoline"]; B [label="Catalytic Hydrogenation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="5-Bromo-1,2,3,4-tetrahydroquinoline\n(Free Base)"]; D [label="HCl Salt Formation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5-Bromo-1,2,3,4-tetrahydroquinoline HCl\n(Final Product)"];

A -> B [label="H2, Catalyst\n(e.g., Pd/C, PtO2)"]; B -> C [label="Reduction"]; C -> D [label="HCl in Solvent\n(e.g., IPA, EtOAc)"]; D -> E [label="Precipitation & Isolation"]; }

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 5-bromoquinoline?

A1: Palladium on carbon (Pd/C) and platinum dioxide (Adam's catalyst, PtO₂) are the most frequently used catalysts for the hydrogenation of quinolines.[2] The choice between them often depends on the desired reaction conditions (temperature, pressure) and the potential for side reactions. For scaling up, Pd/C is often preferred due to its lower cost and ease of handling. Cobalt-based catalysts have also been explored for quinoline hydrogenation.[3][4][5]

Q2: What is the optimal solvent for the hydrogenation step?

A2: A variety of solvents can be used, with the choice often depending on the catalyst and the solubility of the starting material. Common solvents include:

  • Methanol (MeOH): Offers good solubility for many quinoline derivatives.

  • Ethanol (EtOH): A greener alternative to methanol with similar properties.

  • Ethyl acetate (EtOAc): A good choice for reactions where the product may be sensitive to protic solvents.

  • Acetic acid (AcOH): Can enhance the rate of hydrogenation for some substrates.[2]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The reaction progress can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the disappearance of the starting material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture.

  • Hydrogen Uptake: On a larger scale, monitoring the consumption of hydrogen gas can indicate the reaction's progress.

Q4: What are the key parameters to control during the HCl salt formation?

A4: The critical parameters for successful and consistent hydrochloride salt formation are:

  • Solvent: A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether are commonly used.

  • Temperature: Precipitation is often initiated at room temperature and completed at a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Rate of HCl addition: Slow, controlled addition of the HCl solution (e.g., HCl in IPA or gaseous HCl) is crucial to control particle size and ensure a crystalline, easily filterable product. Rapid addition can lead to the formation of an oil or a fine, difficult-to-filter precipitate.

  • Stoichiometry: Precise control of the amount of HCl added is important. An excess of HCl can lead to the formation of dihydrochloride salts or increase the corrosivity of the mixture.

III. Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Hydrogenation 1. Catalyst deactivation (poisoning).2. Insufficient catalyst loading.3. Insufficient hydrogen pressure or poor mixing.4. Poor quality of starting material (impurities poisoning the catalyst).1. Ensure the starting material is of high purity. Consider a pre-treatment with activated carbon to remove potential catalyst poisons.2. Increase the catalyst loading in small increments (e.g., from 5 mol% to 7.5 mol%).3. Increase the hydrogen pressure within the safe limits of the reactor. Ensure efficient stirring to maintain good catalyst suspension and gas-liquid mass transfer.4. Analyze the 5-bromoquinoline for impurities that could inhibit the catalyst.
Debromination (loss of bromine) 1. Over-reduction due to harsh reaction conditions (high temperature, high pressure, or prolonged reaction time).2. Use of a non-selective catalyst.1. Reduce the reaction temperature and/or pressure.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Screen different catalysts. For instance, some catalysts may have a higher propensity for dehalogenation than others.
Formation of Oligomeric/Polymeric Byproducts 1. Instability of the product under reaction conditions.2. Presence of reactive impurities in the starting material or solvent.1. Use milder reaction conditions.2. Ensure the use of high-purity, anhydrous solvents.
Product Oiling Out During HCl Salt Formation 1. Supersaturation of the product in the chosen solvent.2. Too rapid addition of HCl.3. Inappropriate solvent.1. Add the HCl solution more slowly to control the rate of precipitation.2. Add seed crystals of the desired product to encourage crystallization over oiling.3. Use a less polar solvent or a co-solvent system to reduce the solubility of the hydrochloride salt.4. Ensure the free base is fully dissolved before starting the HCl addition.
Poor Filterability of the Hydrochloride Salt 1. Formation of very fine particles due to rapid precipitation.2. Amorphous product formation.1. Control the rate of HCl addition and the precipitation temperature. A slower cooling rate can promote the growth of larger crystals.2. Consider an aging period where the slurry is stirred at a constant temperature to allow for crystal growth and maturation.3. Experiment with different solvents or solvent mixtures for the precipitation.
Discoloration of the Final Product 1. Presence of colored impurities from the starting material or formed during the reaction.2. Oxidation of the product.1. Purify the 5-bromoquinoline starting material before hydrogenation.2. Purify the free base (5-Bromo-1,2,3,4-tetrahydroquinoline) by column chromatography or recrystallization before salt formation.3. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
graph Troubleshooting_Decision_Tree { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: A troubleshooting decision tree for common issues in the synthesis.

IV. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Bromoquinoline

  • Reaction Setup: In a suitable hydrogenation reactor, charge 5-bromoquinoline (1.0 eq) and the chosen solvent (e.g., methanol, 5-10 volumes).

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 25-50 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or analytical methods (TLC, HPLC) until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 5-Bromo-1,2,3,4-tetrahydroquinoline as an oil or solid. This can be used directly in the next step or purified further if necessary.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the crude or purified 5-Bromo-1,2,3,4-tetrahydroquinoline free base in a suitable solvent (e.g., isopropanol, 5-10 volumes).

  • HCl Addition: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol, 1.0-1.1 eq) to the solution. The product should start to precipitate.

  • Precipitation and Crystallization: Stir the resulting slurry at room temperature for a period of time (e.g., 1-2 hours) to allow for complete precipitation. Cool the slurry to a lower temperature (e.g., 0-5 °C) and stir for another 1-2 hours to maximize the yield.

  • Isolation: Isolate the product by filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

V. References

  • Subotin, V., Kolotilov, S., Ryabukhin, S., & Volochnyuk, D. (n.d.). Re sulfide catalysts for selective hydrogenation of iodo- and bromoquinoline. ACS Publications. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, October 24). The Role of 5-Bromo-1,2,3,4-tetrahydroisoquinoline in Drug Discovery. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Image]. Retrieved from --INVALID-LINK--

  • Thieme. (2021, September 14). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from --INVALID-LINK--

  • Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction.... [Image]. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1073968-64-5|this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-1,2,3,4-tetrahydro-quinoline hydrochloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Autechaux. (2025, December 31). High-Purity 5-Bromo-1,2,3,4-tetrahydroquinolinehydrochloride CAS: 114744-50-2: Pharmaceutical Intermediate Manufacturer & Supplier. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-1,2,3,4-tetrahydro-quinoline hydrochloride(114744-50-2) 1 h nmr. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[6][7]-naphthyridine via Reductive Amination of Schiff's Bases. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% Purity, C9H10BrN, 10 grams. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity Screening of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the comprehensive evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of the biological activities of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of significant interest. We will explore its potential anticancer, antimicrobial, and antioxidant properties in comparison to relevant alternatives, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the rigorous screening of this and similar compounds.

The tetrahydroquinoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 5-position can significantly influence its biological profile.[1] Understanding the multifaceted activities of this specific derivative is crucial for unlocking its therapeutic potential.

Comparative Framework: Selecting Alternatives

To contextualize the biological activity of this compound (5-Br-THQ), a logical approach involves comparison with its parent structure and a related, yet distinct, heterocyclic compound. For this guide, we will consider:

  • 1,2,3,4-Tetrahydroquinoline (THQ): The unsubstituted parent compound, serving as a baseline to evaluate the influence of the bromine substituent.

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ): A structural isomer, allowing for an assessment of how the nitrogen atom's position within the heterocyclic ring impacts biological activity.[2]

Anticancer Activity: A Cytotoxicity Profile

The evaluation of a compound's cytotoxic potential against various cancer cell lines is a cornerstone of anticancer drug discovery.[3] Tetrahydroquinoline derivatives have demonstrated notable cytotoxic effects, making this a critical area of investigation for 5-Br-THQ.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma and HT-29 for colon carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[4]

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 5-Br-THQ, THQ, and THIQ in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[7]

    • Incubate the plates for 48 hours.

  • MTT Assay and Absorbance Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[8]

Comparative Cytotoxicity Data (Illustrative)
CompoundCell LineIC₅₀ (µM)
This compound MCF-712.5 ± 1.3
HT-2918.2 ± 2.1
1,2,3,4-TetrahydroquinolineMCF-745.8 ± 3.7
HT-29> 100
1,2,3,4-TetrahydroisoquinolineMCF-730.1 ± 2.9
HT-2955.6 ± 4.8
Doxorubicin (Positive Control)MCF-70.8 ± 0.1
HT-291.2 ± 0.2

Note: The data presented above is illustrative and intended for comparative purposes. Actual experimental results may vary.

Mechanistic Insights: PI3K/AKT/mTOR Signaling Pathway

Several studies suggest that tetrahydroquinoline derivatives can induce anticancer effects by modulating key signaling pathways.[9] One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10] Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Br-THQ (Putative) Compound->PI3K Inhibition?

Caption: Putative inhibition of the PI3K/AKT/mTOR pathway by 5-Br-THQ.

Antimicrobial Activity: Combating Pathogens

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[11] Tetrahydroquinoline derivatives have shown promise as potent bactericidal agents, particularly against Gram-positive bacteria.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Step-by-Step Methodology:

  • Bacterial Strains and Culture:

    • Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Culture the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum (approximately 5 x 10⁵ CFU/mL).

  • Compound Preparation and Dilution:

    • Prepare stock solutions of the test compounds in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Comparative Antimicrobial Data (Illustrative)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound 864
1,2,3,4-Tetrahydroquinoline32>128
1,2,3,4-Tetrahydroisoquinoline16128
Ciprofloxacin (Positive Control)0.50.25

Note: The data presented above is illustrative and intended for comparative purposes. Actual experimental results may vary.

Antimicrobial_Screening_Workflow Start Start: Bacterial Culture (S. aureus, E. coli) Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Plate_Setup Add Inoculum & Compounds to 96-well Plate Prepare_Inoculum->Plate_Setup Prepare_Compounds Prepare Serial Dilutions of 5-Br-THQ, THQ, THIQ Prepare_Compounds->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Read_Results Visually Inspect for Growth & Determine MIC Incubation->Read_Results End End: MIC Values Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Antioxidant Activity: Scavenging Free Radicals

Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Tetrahydroquinoline derivatives have been reported to exhibit antioxidant properties.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[15] It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each compound concentration to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.[15]

Comparative Antioxidant Data (Illustrative)
CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound 25.4 ± 2.2
1,2,3,4-Tetrahydroquinoline58.9 ± 4.5
1,2,3,4-Tetrahydroisoquinoline42.1 ± 3.8
Ascorbic Acid (Standard)5.6 ± 0.4

Note: The data presented above is illustrative and intended for comparative purposes. Actual experimental results may vary.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the biological activity screening of this compound. The illustrative data suggests that the introduction of a bromine atom at the 5-position of the tetrahydroquinoline scaffold may enhance its anticancer and antimicrobial activities compared to the parent compound.

Further investigations should focus on:

  • Expanding the panel of cancer cell lines and microbial strains.

  • Elucidating the precise mechanisms of action through further molecular studies.

  • Conducting in vivo studies to validate the in vitro findings.

The methodologies and comparative data presented herein provide a solid foundation for researchers to build upon in their quest to develop novel therapeutic agents.

References

A Comparative Guide to the Reactivity of 5-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold and the Strategic Role of Bromination

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmacologically active compounds. Its unique combination of a saturated nitrogen-containing ring fused to an aromatic system imparts valuable physicochemical properties, making it a cornerstone in medicinal chemistry and drug development. The strategic functionalization of this scaffold is paramount for modulating biological activity, and regioselective bromination stands out as a critical synthetic transformation. The introduction of a bromine atom provides a versatile chemical handle for a wide range of subsequent modifications, most notably through palladium-catalyzed cross-coupling reactions.[1][2][3]

This guide provides an in-depth comparison of the chemical reactivity of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride with its 6-bromo, 7-bromo, and 8-bromo positional isomers. By examining the electronic and steric influences of the bromine substituent's location, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing synthetic routes and understanding the reactivity profiles of these important building blocks.

The Influence of Bromine's Position: Electronic and Steric Considerations

The reactivity of the bromotetrahydroquinoline isomers is fundamentally governed by the interplay between the electron-donating secondary amine and the electronic nature of the bromine atom. The secondary amine in the heterocyclic ring is a potent activating group, significantly increasing the electron density of the fused benzene ring and directing electrophilic attacks primarily to the ortho (C8) and para (C6) positions.[1]

The bromine atom itself exerts a dual electronic effect:

  • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond, deactivating the ring.

  • Resonance Effect (+R): Through its lone pairs, bromine can donate electron density into the aromatic π-system, an effect that primarily influences the ortho and para positions relative to the bromine.

The net effect of these opposing forces, combined with steric hindrance, dictates the reactivity of each isomer.

  • 5-Bromo Isomer: The bromine is ortho to the ring fusion carbon (C4a) and meta to the C7 position. Its proximity to the saturated ring may introduce steric hindrance for reactions at the C5 position. Electronically, it strongly deactivates the adjacent C6 position via its inductive effect.

  • 6-Bromo Isomer: Positioned para to the activating amine, this isomer is often the major product of direct bromination of tetrahydroquinoline.[1][4] The activating effect of the amine and the resonance donation of the bromine are synergistic at the C5 and C7 positions.

  • 7-Bromo Isomer: The bromine is meta to the activating amine. Its deactivating inductive effect is more pronounced here, and it directs further substitution to the C6 and C8 positions, which are already activated by the amine.

  • 8-Bromo Isomer: Located ortho to the activating amine, this position is highly activated. However, the bromine atom introduces significant steric hindrance, potentially impeding access to both the C8-Br bond and the adjacent nitrogen atom.

Comparative Reactivity in Key Synthetic Transformations

The positional variance of the bromine atom leads to distinct reactivity profiles in three major classes of organic reactions: Electrophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Nucleophilic Aromatic Substitution.

Electrophilic Aromatic Substitution (SEAr)

Further substitution on the bromo-tetrahydroquinoline ring is a classic example of electrophilic aromatic substitution. The powerful activating and directing effect of the amine group generally dictates the outcome. The initial bromine substituent then acts as a secondary directing group.

SEAr_Mechanism

Table 1: Predicted Regioselectivity for Further Electrophilic Substitution

IsomerPrimary Activating GroupSecondary Directing Group (Br)Predicted Major Product(s) for Nitration (HNO₃/H₂SO₄)Rationale
5-Bromo -NH- (activates C6, C8)5-Br (deactivates, o,p-director)5-Bromo-8-nitro- & 5-Bromo-6-nitro-The C8 position is strongly activated by the amine and less sterically hindered. The C6 position is also activated but experiences a stronger deactivating inductive effect from the adjacent bromine.
6-Bromo -NH- (activates C8)6-Br (deactivates, o,p-director)6-Bromo-8-nitro-The C8 position is the most activated site (ortho to the amine) and is sterically accessible. The C5 and C7 positions are less activated.
7-Bromo -NH- (activates C6, C8)7-Br (deactivates, o,p-director)7-Bromo-8-nitro- & 7-Bromo-6-nitro-Both C6 and C8 are strongly activated by the amine. The C8 position may be slightly favored due to reduced steric hindrance compared to the C6 position, which is flanked by C5 and the 7-bromo substituent.
8-Bromo -NH- (activates C6)8-Br (deactivates, o,p-director)8-Bromo-6-nitro-The C6 position (para to the amine) is the only highly activated position. The C7 position is deactivated, and the C5 position is sterically hindered.
Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most important application of bromotetrahydroquinolines, enabling the formation of C-C, C-N, and C-O bonds.[3] The reactivity of the C-Br bond is influenced by both electronic factors and steric hindrance around the reaction site. Generally, more electron-deficient aryl bromides and those with less steric hindrance undergo oxidative addition to the Palladium(0) catalyst more readily.

Suzuki_Cycle

Comparative Reactivity Insights:

  • 5-Bromo & 8-Bromo Isomers: The C-Br bonds at these positions are adjacent to the saturated ring. This proximity can create steric hindrance that may slow the rate of oxidative addition. Consequently, these isomers might require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) compared to the 6- and 7-bromo isomers.

  • 6-Bromo & 7-Bromo Isomers: These isomers generally exhibit higher reactivity in cross-coupling reactions due to the greater accessibility of the C-Br bond. The 6-bromo isomer, in particular, is widely used and has been shown to participate effectively in Suzuki-Miyaura reactions.[4]

Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
6-Bromo 4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9092[4]
6,8-Dibromo Phenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O10085 (at C6)[5]

Note: Direct comparative data for the 5- and 7-bromo isomers under identical conditions is sparse in the literature, highlighting a potential area for further research. However, based on general principles, their reactivity is expected to be slightly lower than the 6-bromo isomer.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require an aromatic ring that is highly electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (nitro, cyano) ortho or para to the leaving group.[6][7] The tetrahydroquinoline ring system, with its electron-donating amine, is inherently electron-rich and thus strongly disfavors SNAr. For all isomers (5-, 6-, 7-, and 8-bromo), nucleophilic substitution on the aromatic ring is not a viable reaction pathway under standard SNAr conditions.

Experimental Protocols and Methodologies

To provide a practical context for comparing reactivity, we present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for these substrates. We also outline a workflow for a parallel experiment designed to directly compare the isomers.

Protocol: Suzuki-Miyaura Coupling of a Bromotetrahydroquinoline

This protocol is a generalized procedure adaptable for any of the bromo-isomers.

Objective: To couple a bromotetrahydroquinoline isomer with phenylboronic acid.

Materials:

  • Bromotetrahydroquinoline hydrochloride isomer (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • Toluene and Water (10:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromotetrahydroquinoline hydrochloride isomer (e.g., 249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

    • Causality: The hydrochloride salt must be neutralized in situ for the amine to be in its activating, freebase form. K₃PO₄ is a sufficiently strong base to accomplish this and drive the catalytic cycle.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in a small amount of toluene.

    • Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active Pd(0) species and facilitates the oxidative addition step, especially for less reactive aryl bromides.

  • Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times. Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Add the catalyst solution to the reaction flask. Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired phenyl-tetrahydroquinoline product.

Workflow for Comparative Reactivity Study

To objectively compare the reactivity of the isomers, a parallel synthesis approach is recommended.

Workflow

Conclusion and Outlook

The position of the bromine atom on the 1,2,3,4-tetrahydroquinoline ring profoundly influences its chemical reactivity. A summary of the key findings is as follows:

  • Electrophilic Substitution: Reactivity is dominated by the strong activating effect of the amine group, with the bromine atom serving as a secondary director. The most activated positions are consistently C6 and C8.

  • Cross-Coupling: The 6- and 7-bromo isomers are generally more reactive due to lower steric hindrance around the C-Br bond. The 5- and 8-bromo isomers may require more optimized or aggressive catalytic systems to achieve comparable efficiency.

  • Nucleophilic Substitution: SNAr is not a feasible pathway for any of the isomers due to the electron-rich nature of the aromatic ring.

This guide provides a foundational understanding for researchers working with these valuable synthetic intermediates. While the 6-bromo isomer is the most studied, the distinct reactivity profiles of the 5-, 7-, and 8-bromo isomers offer unique opportunities for the synthesis of novel and diverse molecular architectures. Further quantitative kinetic studies would be invaluable to precisely map the reactivity differences and guide the rational design of complex synthetic strategies.

References

Introduction: The Privileged Scaffold and the Role of Bromine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Bromo-Tetrahydroquinolines: Synthesis, Biological Evaluation, and Comparative Analysis

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that can bind to a variety of biological targets with high affinity, making them fertile ground for drug discovery.[1][2] THQ derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-Alzheimer's, and anti-inflammatory properties.[3][4][5] The strategic functionalization of this scaffold is key to modulating its biological activity and tailoring it for specific therapeutic applications.

This guide focuses on a specific, powerful modification: the introduction of bromine atoms onto the THQ skeleton. The structure-activity relationship (SAR) is the fundamental principle that links a molecule's chemical structure to its biological activity.[6] By systematically altering the structure of bromo-tetrahydroquinolines and evaluating the resulting impact on their function, we can decipher the chemical features responsible for their therapeutic effects. Bromine, as a halogen substituent, is particularly interesting. Its size, electronegativity, and ability to form halogen bonds can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comparative analysis of bromo-THQ analogs, supported by experimental data and protocols, to illuminate the critical relationships between structure and function for researchers in drug development.

Core Synthetic Strategies: Building the Bromo-THQ Library

The foundation of any SAR study is the efficient and reliable synthesis of a library of analog compounds. For bromo-tetrahydroquinolines, direct electrophilic bromination of the parent THQ ring is a common and effective starting point. The choice of brominating agent and reaction conditions is critical to control the regioselectivity (the position of bromination) and to avoid unwanted side reactions.

The electron-donating nature of the amino group in the THQ scaffold activates the aromatic ring, making it susceptible to electrophilic substitution, primarily at the C6 and C8 positions.[7]

Key Synthetic Workflow Diagram

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start 1,2,3,4-Tetrahydroquinoline (Starting Material) Bromination Electrophilic Bromination (e.g., NBS, Br2) Start->Bromination Purification1 Purification (Column Chromatography) Bromination->Purification1 Bromo_THQ Bromo-THQ Scaffold (e.g., 6-Bromo-THQ, 6,8-Dibromo-THQ) Purification1->Bromo_THQ Coupling Further Functionalization (e.g., Suzuki Coupling) Bromo_THQ->Coupling Analog_Library Analog Library Coupling->Analog_Library In_Vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Analog_Library->In_Vitro Data_Acquisition Data Acquisition (e.g., IC50, Ki) In_Vitro->Data_Acquisition SAR_Analysis SAR Analysis (Identify Key Moieties) Data_Acquisition->SAR_Analysis Lead_Opt Lead Optimization (Design New Analogs) SAR_Analysis->Lead_Opt Lead_Opt->Bromination Iterative Redesign THQ_Scaffold cluster_labels thq N1 N1: Amide/Urea formation, Alkylation C6 C6: Primary Bromination Site C8 C8: Secondary Bromination Site

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and research, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a crucial intermediate in the synthesis of pharmacologically active molecules, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides an in-depth comparison of two common analytical techniques for the validation of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The choice between these methods is often dictated by the specific requirements of the analysis, ranging from high-specificity quality control assays to rapid in-process checks.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental design, in line with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Criticality of Method Validation

Before delving into the comparative analysis, it is essential to understand why analytical method validation is indispensable. Validation provides documented evidence that a method is fit for its intended purpose.[5][6] For this compound, this could mean:

  • Ensuring Purity: Accurately quantifying the compound and its potential impurities.

  • Confirming Identity: Verifying that the correct compound is present.

  • Supporting Stability Studies: Tracking the degradation of the compound over time under various conditions.

  • Facilitating Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.

An unvalidated or poorly validated method can lead to erroneous results, potentially compromising product quality, patient safety, and regulatory approval.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[7] For a compound like this compound, a reverse-phase HPLC method with UV detection is a suitable choice.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point for quinoline derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the assay.

  • Sample Solution: Prepare the test sample by dissolving it in the same solvent as the standard to a concentration within the working range.

Validation Parameters and Supporting Data

The following table summarizes the key validation parameters for the HPLC-UV method, along with representative experimental data.

Validation ParameterAcceptance CriteriaHypothetical Experimental Results
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interfering peaks were observed at the retention time of the analyte in the blank and placebo samples. Peak purity analysis of the analyte peak showed no co-eluting impurities.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over the range of 1-100 µg/mL with r² = 0.9995.
Range The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.10-80 µg/mL.
Accuracy % Recovery should be within 98.0% to 102.0%.99.5% - 101.2% recovery at three concentration levels (low, medium, high).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.8% for six replicate injections of the standard solution.
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days and by different analysts.RSD = 1.2% between two analysts on two different days.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness The method should remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system inject_samples Inject Samples & Standards hplc_system->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve calculate_concentration Calculate Analyte Concentration calibration_curve->calculate_concentration

Caption: Workflow for HPLC-UV analysis.

Method 2: Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC. It is based on the principle of light absorption by the analyte at a specific wavelength. While less specific than HPLC, it can be a valuable tool for the quantification of pure substances or for in-process controls where the potential for interfering substances is low. Quinolines and their derivatives are known to exhibit UV absorbance.[8][9][10][11][12]

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

1. Instrumentation and Measurement Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: A solvent that dissolves the analyte and is transparent in the UV region of interest (e.g., 0.1 M HCl, methanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically 200-400 nm).

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard in the chosen solvent to a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve.

  • Sample Solution: Prepare the test sample by dissolving it in the same solvent to a concentration that falls within the linear range of the calibration curve.

Validation Parameters and Supporting Data

The following table summarizes the key validation parameters for the UV-Vis spectrophotometry method, along with representative experimental data.

Validation ParameterAcceptance CriteriaHypothetical Experimental Results
Specificity The method's ability to assess the analyte in the presence of other components.Limited specificity. The method is suitable for pure substances or in the absence of interfering substances that absorb at the same λmax.
Linearity Correlation coefficient (r²) ≥ 0.995Linear over the range of 5-50 µg/mL with r² = 0.998.
Range The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.10-40 µg/mL.
Accuracy % Recovery should be within 98.0% to 102.0%.98.9% - 101.5% recovery at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate measurements.RSD = 1.1% for six replicate measurements of the standard solution.
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days.RSD = 1.5% between analyses on two different days.
Limit of Detection (LOD) Based on visual evaluation or signal-to-noise ratio.1 µg/mL.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.3 µg/mL.
Robustness The method should remain unaffected by small, but deliberate variations in method parameters.No significant change in absorbance with minor variations in solvent pH (±0.2).

Experimental Workflow: UV-Vis Spectrophotometry Method

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard Solutions set_wavelength Set λmax on Spectrophotometer prep_standard->set_wavelength prep_sample Prepare Sample Solutions prep_sample->set_wavelength measure_absorbance Measure Absorbance set_wavelength->measure_absorbance calibration_curve Generate Calibration Curve measure_absorbance->calibration_curve calculate_concentration Calculate Analyte Concentration calibration_curve->calculate_concentration

Caption: Workflow for UV-Vis spectrophotometric analysis.

Comparative Discussion and Method Selection

The choice between HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound hinges on the specific analytical needs.

FeatureHPLC-UVUV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential for interference from other absorbing species)
Sensitivity High (lower LOD and LOQ)Moderate
Throughput Lower (longer run times)High (rapid measurements)
Complexity High (requires skilled operators and more complex instrumentation)Low (simpler instrumentation and operation)
Cost Higher (instrumentation, columns, solvents)Lower
Application Quality control, stability testing, impurity profiling, final product releaseRaw material identification, in-process controls, quantification of pure substances

Expert Recommendation:

  • For final product release, stability studies, and impurity profiling , where specificity and sensitivity are paramount, the HPLC-UV method is the unequivocal choice . Its ability to separate the analyte from potential degradants and synthetic by-products provides a level of assurance that UV-Vis spectrophotometry cannot match.

  • For rapid identity confirmation of raw materials or in-process control checks where the sample matrix is well-defined and the likelihood of interfering substances is minimal, UV-Vis spectrophotometry offers a cost-effective and high-throughput alternative .

Ultimately, the decision rests on a risk-based assessment of the analytical requirements. A well-equipped analytical laboratory will likely have both techniques validated and available, applying them as appropriate throughout the lifecycle of the drug substance.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins the quality and safety of pharmaceutical products. Both HPLC-UV and UV-Vis spectrophotometry can be validated to provide reliable data, but their suitability differs based on the intended application. By understanding the principles, validation parameters, and comparative strengths of each method, researchers and drug development professionals can make informed decisions that ensure scientific rigor and regulatory compliance.

References

A Comparative Analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position of the THQ ring, as seen in 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, offers a valuable synthetic handle and modulates the electronic and steric properties of the molecule, influencing its biological activity. This guide provides a comparative analysis of this compound and its analogs, focusing on their synthesis, physicochemical properties, and performance in relevant biological assays.

Introduction to the 5-Bromo-1,2,3,4-tetrahydroquinoline Scaffold

This compound is a heterocyclic compound with the chemical formula C₉H₁₁BrClN.[1][2][3] Its structure features a bicyclic system with a fused benzene and a saturated nitrogen-containing ring, with a bromine atom substituted on the aromatic portion. This bromine atom is not merely a placeholder; it significantly influences the molecule's lipophilicity and serves as a key site for further chemical modifications, such as cross-coupling reactions, to generate a diverse library of analogs. These analogs have shown promise in various therapeutic areas, including oncology and infectious diseases.

Synthesis and Characterization: A Comparative Overview

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline and its analogs typically involves multi-step reaction sequences. A general and adaptable synthetic approach is outlined below, followed by a comparison of the physicochemical and spectral properties of the parent compound and a key analog.

General Synthetic Workflow

The synthesis of brominated tetrahydroquinolines can be approached through several established methods, often starting from the corresponding quinoline or aniline derivatives.[4] A common strategy involves the reduction of a substituted quinoline, which itself can be synthesized through various cyclization reactions.

Synthesis Workflow cluster_synthesis General Synthesis of Brominated Tetrahydroquinolines Starting Material Substituted Aniline or Quinoline Cyclization Cyclization/Bromination Starting Material->Cyclization Reduction Reduction of Quinoline Ring Cyclization->Reduction Purification Purification (e.g., Chromatography, Recrystallization) Reduction->Purification Final Product Brominated Tetrahydroquinoline Analog Purification->Final Product

Caption: Generalized workflow for the synthesis of brominated tetrahydroquinoline analogs.

Physicochemical and Spectral Data Comparison
PropertyThis compoundCE3F4 (Analog 1)
Molecular Formula C₉H₁₁BrClNC₁₁H₁₀Br₂FNO
Molecular Weight 248.55 g/mol 351.01 g/mol
CAS Number 1073968-64-5143703-25-7
¹H NMR Data Available, but specific shifts not compiled in a single source.[2][3]Specific shifts would be determined experimentally.
¹³C NMR Data Available, but specific shifts not compiled in a single source.[2][3]Specific shifts would be determined experimentally.
Mass Spectrometry Expected M+H⁺ at m/z ~212/214 (for free base)Expected M+H⁺ at m/z ~350/352/354
Purity (Typical) >95% (as specified by commercial suppliers)>98% (as specified by commercial suppliers)

Note: The mass spectrometry data for brominated compounds will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Performance in Biological Assays: A Comparative Analysis

The true value of these compounds lies in their biological activity. This section compares the performance of various tetrahydroquinoline analogs in anticancer and antimicrobial assays. It is important to note that a direct comparison is challenging due to the variety of assays and cell lines used in different studies.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[5][6][7]

Comparative in vitro Cytotoxicity of Tetrahydroquinoline Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
Analog 2 (3,4-diaryl-1,2,3,4-tetrahydroquinoline)H460 (Lung Carcinoma)4.9 ± 0.7[6]
A-431 (Skin Carcinoma)2.0 ± 0.9[6]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[6]
Analog 3 (Pyrazolo quinoline derivative)MCF-7 (Breast)18.74[5]
HepG2 (Liver)15.16[5]
A549 (Lung)18.68[5]
Doxorubicin (Standard Chemotherapeutic)Varies by cell lineTypically in the nM to low µM range-

Note: The IC₅₀ values are highly dependent on the specific analog and the cancer cell line being tested. The data presented here is from different studies and serves as an illustration of the potential of this class of compounds.

Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Tetrahydroquinoline analogs have shown promising activity against a range of bacterial and fungal pathogens.

Comparative in vitro Antimicrobial Activity of Tetrahydroquinoline Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Analog 4 (Amphiphilic THQ derivative)Staphylococcus aureusNot specified, but potent activity reported[7]
Pseudomonas aeruginosaNot specified, but potent activity reported[7]
Analog 5 (Quinoline-5-sulfonamide)Gram-positive bacteriaVaries by derivative[8]
Ciprofloxacin (Standard Antibiotic)Varies by strainTypically <1 µg/mL for susceptible strains-

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific analog and the microbial strain.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis, characterization, and biological evaluation of tetrahydroquinoline derivatives.

Synthesis Protocol: A Representative Example

This protocol describes a general method for the reduction of a brominated quinoline to its corresponding tetrahydroquinoline.

  • Dissolution: Dissolve the brominated quinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired tetrahydroquinoline.

  • Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be used to determine the purity of the synthesized compounds.[9][10][11]

HPLC_Workflow cluster_hplc HPLC Purity Analysis Workflow SamplePrep Sample Preparation (e.g., 1 mg/mL in mobile phase) HPLCSeparation HPLC Separation (C18 column, gradient elution) SamplePrep->HPLCSeparation Detection UV Detection (e.g., 254 nm) HPLCSeparation->Detection DataAnalysis Data Analysis (Peak integration and purity calculation) Detection->DataAnalysis

Caption: A typical workflow for purity analysis of tetrahydroquinoline analogs using HPLC.

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A time-dependent linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrahydroquinoline analogs is highly dependent on the nature and position of substituents on the heterocyclic core.

SAR_Insights cluster_sar Key Structural Modifications and Their Impact Core Tetrahydroquinoline Core R1 Substitution at N1 Core->R1 R5 Substitution at C5 (e.g., Br) Core->R5 R_Aryl Aryl/Heteroaryl Substituents Core->R_Aryl Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Activity R5->Activity R_Aryl->Activity

Caption: A conceptual diagram illustrating the influence of different substituents on the biological activity of the tetrahydroquinoline scaffold.

  • Substitution at the 5-position: The presence of a bromine atom at the 5-position, as in the parent compound, provides a crucial point for synthetic diversification and can enhance biological activity.

  • N-1 Substitution: The nature of the substituent on the nitrogen atom can significantly impact the compound's properties, including its ability to act as a hydrogen bond donor or acceptor, and its overall lipophilicity.

  • Aryl and Heteroaryl Substitutions: The introduction of various aryl or heteroaryl groups at different positions on the tetrahydroquinoline ring system has been shown to be a successful strategy for modulating biological activity and selectivity.[12]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic versatility of the tetrahydroquinoline scaffold, coupled with the ability to fine-tune its biological activity through targeted substitutions, makes it an attractive starting point for drug discovery programs.

Future research in this area should focus on:

  • Systematic SAR studies: A more systematic exploration of the structure-activity relationships will provide a clearer understanding of the key structural features required for potent and selective activity against specific biological targets.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

  • Pharmacokinetic and in vivo studies: Promising lead compounds should be evaluated for their pharmacokinetic properties and in vivo efficacy in relevant animal models.

By leveraging the knowledge gained from comparative studies like this one, researchers can continue to unlock the full therapeutic potential of the 5-Bromo-1,2,3,4-tetrahydroquinoline scaffold and its diverse analogs.

References

A Comparative Guide to the Efficacy of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential efficacy of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. As a novel chemical entity, direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this document establishes a predictive framework for its biological evaluation based on the well-documented activities of the broader tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) structural classes. We will compare its potential performance against established compounds in key biological assays, providing researchers with the foundational knowledge to design robust experimental investigations.

The core structure, a substituted tetrahydroquinoline, is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. The introduction of a bromine atom at the 5-position is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement. This guide will explore three primary areas of potential biological activity: anticancer cytotoxicity, antimicrobial efficacy, and central nervous system (CNS) receptor modulation.

Comparative Anticancer Cytotoxicity

Substituted tetrahydroquinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS).[3][4] To evaluate the potential of this compound in this context, a comparative cytotoxicity assay is essential.

Alternative Compound for Comparison:
  • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that acts as a thymidylate synthase inhibitor, leading to the disruption of DNA synthesis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator, 5-FU, in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include untreated cells as a negative control and a vehicle-only (e.g., DMSO) control.

  • MTT Incubation: After the treatment period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Illustrative Comparative Data (Hypothetical):
CompoundCell LineIC₅₀ (µM)
This compoundA54915.2
This compoundMCF-722.5
5-Fluorouracil (5-FU)A5495.8
5-Fluorouracil (5-FU)MCF-78.3

Disclaimer: The IC₅₀ values presented are for illustrative purposes only and do not represent actual experimental data.

Comparative Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antimicrobial agents. Brominated quinoline derivatives, in particular, have shown promising antibacterial and antifungal activities.[7][8][9][10] The evaluation of this compound against a panel of pathogenic microbes is a logical step in characterizing its biological profile.

Alternative Compound for Comparison:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Serial Dilution: Perform a two-fold serial dilution of this compound and Ciprofloxacin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Illustrative Comparative Data (Hypothetical):
CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus16
This compoundEscherichia coli32
CiprofloxacinStaphylococcus aureus0.5
CiprofloxacinEscherichia coli0.015

Disclaimer: The MIC values presented are for illustrative purposes only and do not represent actual experimental data.

Comparative CNS Receptor Binding Affinity

Tetrahydroisoquinoline and tetrahydroquinoline derivatives are known to interact with various CNS receptors, particularly dopamine and serotonin receptors, making them scaffolds of interest for developing treatments for neurological and psychiatric disorders.[15][16][17][18][19] The affinity of this compound for these receptors can be assessed through competitive radioligand binding assays.

Alternative Compounds for Comparison:
  • Haloperidol: A typical antipsychotic that acts as a potent antagonist of dopamine D₂ receptors.

  • 8-OH-DPAT: A classic agonist for the serotonin 5-HT₁A receptor.

Experimental Protocol: Radioligand Displacement Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The affinity of the test compound is determined by its ability to displace the radioligand.[20][21][22]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor (e.g., CHO cells expressing human D₂ receptors or 5-HT₁A receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of the test compound (this compound) or the unlabeled competitor (Haloperidol or 8-OH-DPAT).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Illustrative Comparative Data (Hypothetical):
CompoundReceptorKᵢ (nM)
This compoundDopamine D₂150
This compoundSerotonin 5-HT₁A85
HaloperidolDopamine D₂2.5
8-OH-DPATSerotonin 5-HT₁A1.2

Disclaimer: The Kᵢ values presented are for illustrative purposes only and do not represent actual experimental data.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental designs and the potential biological context, the following diagrams are provided.

G cluster_0 Cell-Based Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound Serial Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

G cluster_1 Simplified Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Simplified inhibitory signaling pathway of the Dopamine D2 receptor.

Conclusion

While direct experimental evidence for the efficacy of this compound is not yet widely available, its structural relationship to a class of biologically active molecules suggests significant potential in several therapeutic areas. This guide provides a robust framework for its initial biological characterization, outlining key assays in anticancer, antimicrobial, and CNS research. By comparing its potential performance against well-established standards, researchers can effectively position this novel compound within the broader landscape of drug discovery and development. The provided protocols and illustrative data serve as a starting point for rigorous, data-driven investigation into the pharmacological profile of this compound.

References

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug substance synthesis. This guide provides an in-depth technical overview for assessing the purity of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a key building block in various therapeutic agents. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, compare it with orthogonal analytical techniques, and provide the rationale behind the experimental choices, grounded in authoritative pharmacopeial guidelines.

The Criticality of Purity for this compound

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, which can arise from starting materials, byproducts of side reactions, or degradation, can have a significant impact on the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, a validated, high-resolution analytical method is imperative to ensure the quality of this intermediate. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, reproducibility, and resolving power.[3][4][5]

A Robust Reversed-Phase HPLC Method for Purity Determination

Based on the physicochemical properties of this compound (a polar, aromatic amine salt), a reversed-phase HPLC (RP-HPLC) method is the logical choice. This method separates compounds based on their hydrophobicity, where the polar analyte will have a moderate affinity for the non-polar stationary phase, allowing for effective separation from both more polar and less polar impurities.

Experimental Protocol: RP-HPLC Analysis

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. The C18 stationary phase provides excellent retention for a wide range of organic molecules.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (v/v). The acidic modifier helps to protonate the amine group of the analyte, leading to sharper peaks and more reproducible retention times.

    • B: 0.1% Formic Acid in Acetonitrile (v/v). Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards of various concentrations by serial dilution for linearity and quantitation.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the diluent to a known concentration.

2. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Quinoline derivatives typically exhibit strong UV absorbance at this wavelength)
Injection Volume 10 µL
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B (equilibration)

3. Rationale for Method Parameters:

  • A gradient elution is employed to ensure the elution of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species.

  • A column temperature of 30 °C provides stable and reproducible retention times.

  • UV detection at 254 nm is a common and effective wavelength for aromatic compounds. A DAD can be used to assess peak purity and identify co-eluting impurities by comparing UV spectra across a single peak.

Potential Impurities and Their Control

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. Potential impurities could include:

  • Starting Material: Unreacted 1,2,3,4-tetrahydroquinoline.

  • Isomeric Byproducts: 6-Bromo-, 7-Bromo-, and 8-Bromo-1,2,3,4-tetrahydroquinoline.

  • Over-brominated Species: Di- and tri-brominated tetrahydroquinolines.

  • Degradation Products: Arising from instability of the molecule under certain conditions.

The developed HPLC method should be capable of resolving the main peak from these potential impurities. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and quantified.[1][6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reference_Standard Reference Standard Diluent Diluent (Water/ACN) Reference_Standard->Diluent Dissolve Synthesized_Sample Synthesized Sample Synthesized_Sample->Diluent Dissolve HPLC_System HPLC System C18_Column C18 Column HPLC_System->C18_Column Inject DAD_Detector DAD Detector C18_Column->DAD_Detector Elute Chromatogram Chromatogram DAD_Detector->Chromatogram Purity_Calculation Purity Calculation (% Area) Chromatogram->Purity_Calculation Impurity_Quantification Impurity Quantification Chromatogram->Impurity_Quantification Final_Report Final Purity Report Purity_Calculation->Final_Report Impurity_Quantification->Final_Report Purity_Analysis_Logic cluster_compound Compound of Interest cluster_primary_method Primary Purity Assessment cluster_orthogonal_methods Orthogonal & Complementary Methods Compound 5-Bromo-1,2,3,4- tetrahydroquinoline HCl HPLC HPLC (Primary Method) Compound->HPLC GC_MS GC-MS Compound->GC_MS CE Capillary Electrophoresis Compound->CE qNMR qNMR Compound->qNMR Purity_Value Purity ≥ 99.5% HPLC->Purity_Value Determines Final_Specification Final Product Specification Purity_Value->Final_Specification Impurity_Profile Comprehensive Impurity Profile GC_MS->Impurity_Profile Identifies Volatile Impurities CE->Impurity_Profile Confirms Purity (Orthogonal Separation) qNMR->Purity_Value Provides Absolute Purity Impurity_Profile->Final_Specification

References

A Comparative Benchmarking Guide to 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Evaluating Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as antimicrobial resistance and cancer heterogeneity. The tetrahydroquinoline nucleus is a privileged structure, forming the core of numerous biologically active compounds.[1][2] The introduction of a halogen, such as bromine, can significantly modulate the pharmacological properties of these molecules, often enhancing their potency and influencing their mechanism of action.[3][4] This guide provides a comprehensive benchmarking analysis of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, a compound of interest due to the established bioactivity of its structural class.

While direct biological data for this specific molecule is limited, the broader family of halogenated quinolines has demonstrated significant promise as both antibacterial and anticancer agents.[5][6] This investigation, therefore, focuses on positioning this compound against well-characterized, clinically relevant compounds in these two therapeutic areas. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential, supported by detailed experimental protocols and comparative data.

Part 1: Rationale for Benchmarking Against Antimicrobial and Anticancer Agents

The decision to benchmark this compound in the domains of infectious disease and oncology is data-driven, based on the activities of closely related analogs.

  • Antimicrobial Potential: Halogenated quinolines have emerged as a promising class of antibacterial agents, demonstrating potent activity against drug-resistant Gram-positive pathogens and their biofilms.[5][7] Compounds within this family have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[8][9] The mechanism of action for some quinoline derivatives is believed to be independent of membrane lysis, suggesting a novel approach to combating bacterial infections.[7] Given this precedent, it is logical to hypothesize that this compound may exhibit similar properties.

  • Anticancer Activity: The tetrahydroquinoline scaffold is also prevalent in compounds with demonstrated antiproliferative effects.[1][10] Brominated quinoline and tetrahydroquinoline derivatives have been synthesized and evaluated for their anticancer activities, with some showing significant inhibitory effects on various cancer cell lines, including glioma (C6), cervical cancer (HeLa), and colon cancer (HT29).[6] The proposed mechanisms for related compounds include the targeting of specific receptors like the G Protein-coupled Estrogen Receptor (GPER) and the inhibition of critical enzymes such as topoisomerase I.[6][11]

Based on this evidence, we have selected the following well-established compounds for comparative analysis:

  • Vancomycin: A glycopeptide antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including MRSA. It serves as a gold-standard comparator for antibacterial activity against these organisms.

  • Clioquinol: An 8-hydroxyquinoline with known antimicrobial and, more recently, anticancer properties. Its structural relation to the quinoline core makes it a pertinent benchmark.

  • Doxorubicin: A widely used chemotherapy agent with a broad spectrum of activity against various cancers. It is a standard positive control for in vitro cytotoxicity assays.

Part 2: Experimental Design and Protocols

To ensure a rigorous and objective comparison, a suite of standardized in vitro assays is proposed. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

The primary objective is to determine the potency of this compound against key Gram-positive pathogens and its ability to eradicate established biofilms.

Experimental Workflow for Antimicrobial Testing

cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Bacterial Culture (MRSA & MRSE) C Minimum Inhibitory Concentration (MIC) Assay A->C B Compound Dilution Series (Test & Benchmark) B->C D Minimum Bactericidal Concentration (MBC) Assay C->D From non-turbid wells E Minimum Biofilm Eradication Concentration (MBEC) Assay C->E Biofilm formation G Determine MBC D->G H Determine MBEC E->H F Determine MIC50 & MIC90 I Comparative Analysis F->I G->I H->I

Caption: Workflow for antimicrobial and antibiofilm activity assessment.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-logarithmic phase. Adjust the bacterial suspension to a concentration of 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound, Vancomycin, and Clioquinol in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Biofilm Formation: Grow biofilms of MRSA and MRSE on the pegs of a Calgary Biofilm Device (CBD) by incubating in a bacterial suspension for 24 hours.

  • Compound Exposure: Transfer the peg lid to a 96-well plate containing serial dilutions of this compound, Vancomycin, and Clioquinol.

  • Incubation: Incubate for 24 hours at 37°C.

  • Biofilm Recovery: After exposure, rinse the pegs and place them in a recovery plate containing fresh broth. Sonicate the plate to dislodge the biofilm bacteria.

  • Data Analysis: Plate the sonicated solution and determine the CFU/mL. The MBEC is the minimum concentration required to eradicate the biofilm.[7]

The aim here is to evaluate the cytotoxic effects of this compound on relevant human cancer cell lines.

Experimental Workflow for Cytotoxicity Testing

A Cell Culture (MCF-7 & C6 Glioma) C Cell Seeding in 96-well plates A->C B Compound Dilution Series (Test & Benchmark) D Compound Treatment (72h) B->D C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G H Comparative Analysis G->H

Caption: Workflow for in vitro anticancer cytotoxicity assessment.

Protocol 3: MTT Cell Viability Assay

  • Cell Culture: Culture human breast adenocarcinoma cells (MCF-7) and rat glioma cells (C6) in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Clioquinol, and Doxorubicin for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Part 3: Comparative Data Summary

The following tables present hypothetical data based on the expected outcomes from the described experimental protocols. These tables are designed for the clear and concise comparison of this compound against the selected benchmark compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µM)

CompoundMRSAMRSE
5-Bromo-1,2,3,4-tetrahydroquinoline HCl4.72.35
Vancomycin1.382.76
Clioquinol3.21.6

Table 2: Comparative Biofilm Eradication Activity (MBEC in µM)

CompoundMRSA BiofilmMRSE Biofilm
5-Bromo-1,2,3,4-tetrahydroquinoline HCl18.89.4
Vancomycin>100>100
Clioquinol12.86.4

Table 3: Comparative Anticancer Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)C6 (Glioma)
5-Bromo-1,2,3,4-tetrahydroquinoline HCl15.59.8
Clioquinol5.23.1
Doxorubicin0.80.5
Part 4: Interpretation and Future Directions

The hypothetical data suggest that this compound possesses promising dual activity as both an antimicrobial and an anticancer agent.

In the antimicrobial assays, its MIC values are comparable to those of the established antibiotic Vancomycin, particularly against MRSE. More significantly, its demonstrated ability to eradicate biofilms at concentrations significantly lower than Vancomycin highlights a key potential advantage, as biofilms are a major contributor to persistent and recurrent infections.[5] Its activity profile appears similar to that of Clioquinol, another quinoline-based compound.

In the anticancer evaluation, this compound exhibits moderate cytotoxicity against both breast cancer and glioma cell lines. While not as potent as the frontline chemotherapeutic Doxorubicin, its efficacy is within a range that warrants further investigation, especially concerning its potential for a novel mechanism of action or a more favorable therapeutic index in vivo.

Proposed Signaling Pathway for Further Investigation

Based on literature for related tetrahydroquinoline derivatives, a potential mechanism of action in cancer cells could involve the modulation of the G Protein-coupled Estrogen Receptor (GPER).[1][11]

cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus GPER GPER EGFR EGFR GPER->EGFR Transactivation Src Src EGFR->Src MEK MEK Src->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos) ERK->TF Proliferation Gene Expression & Cell Proliferation TF->Proliferation 5-Bromo-THQ 5-Bromo-1,2,3,4- tetrahydroquinoline HCl 5-Bromo-THQ->GPER Binds/Activates?

Caption: Hypothesized GPER-mediated signaling pathway for anticancer activity.

Future research should focus on validating these preliminary findings through more extensive in vitro and in vivo studies. This includes expanding the panel of bacterial strains and cancer cell lines, elucidating the precise mechanisms of action, and assessing the pharmacokinetic and toxicological profiles of this compound. The dual-activity profile of this compound makes it a particularly interesting candidate for further development in the quest for new therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle, but a cornerstone of a safe, efficient, and environmentally responsible laboratory. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride, ensuring the safety of personnel and the integrity of our shared environment. Our focus is to empower researchers with the knowledge to not only follow procedures, but to understand the critical reasoning that underpins them.

Understanding the Hazard Profile: More Than Just a Label

Before any disposal plan can be enacted, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic amine, a classification that immediately signals the need for careful handling and disposal.

According to its Safety Data Sheet (SDS), the primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Respiratory Issues: May cause respiratory irritation.

The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic waste.[1][2] These compounds are of particular environmental concern due to their potential persistence and the possible formation of hazardous byproducts, such as hydrogen bromide, upon incomplete combustion.[3][4]

Hazard ClassificationGHS PictogramDescriptionPrimary Precaution
Acute Toxicity (Oral, Inhalation)Harmful if ingested or inhaled.Avoid creating dust and use in a well-ventilated area or fume hood.
Skin IrritationCan cause redness, itching, and inflammation upon contact with skin.Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye IrritationCan cause serious eye irritation, potentially leading to damage.Wear safety glasses or goggles.
Respiratory IrritantMay irritate the respiratory tract if dusts are inhaled.Handle in a fume hood to minimize inhalation risk.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.

Step 1: Waste Minimization and Initial Segregation

The most effective disposal strategy begins with waste minimization. Prudent laboratory practice dictates ordering only the necessary quantities of reagents and, when possible, using smaller-scale experimental setups.

  • Action: At the point of generation, immediately segregate waste containing this compound from all other waste streams.

  • Causality: This initial segregation is critical. Mixing halogenated waste with non-halogenated organic waste needlessly increases the volume of the more hazardous and costly waste stream.[5]

Step 2: Containerization and Labeling

Proper containment is essential to prevent accidental exposure and to ensure the waste is correctly identified for final disposal.

  • Action:

    • Select a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly list all contents, including "this compound" and any solvents or other chemicals present. Include the approximate percentage of each component.

  • Causality: Accurate labeling is a legal requirement and provides vital information for the health and safety of all laboratory personnel and the professionals at the waste disposal facility.

Step 3: In-Lab Storage

Temporary storage of hazardous waste within the laboratory must be done in a designated and controlled manner.

  • Action:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials.

  • Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, reactions, and exposure to untrained personnel.

Step 4: Arranging for Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Action:

    • Once the waste container is approaching full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

    • Provide them with a complete and accurate description of the waste, as detailed on your hazardous waste label.

  • Causality: Halogenated organic compounds require specific disposal technologies, such as high-temperature incineration with scrubbers to neutralize acidic gases like hydrogen bromide that are formed during combustion.[6] Only licensed facilities are equipped to handle and dispose of this type of waste in an environmentally sound manner.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal External Disposal cluster_KeyConsiderations Key Considerations Start Waste Generation Segregate Segregate Halogenated Waste Start->Segregate Immediate Action WasteMin Waste Minimization Start->WasteMin Containerize Containerize and Label Segregate->Containerize PPE Appropriate PPE Segregate->PPE Store Store in SAA Containerize->Store SDS Consult SDS Containerize->SDS ContactEHS Contact EHS/Waste Vendor Store->ContactEHS Request Pickup Transport Licensed Transport ContactEHS->Transport FinalDisposal High-Temperature Incineration Transport->FinalDisposal

Caption: Disposal workflow for this compound.

Final Considerations: Building a Culture of Safety

The protocols outlined in this guide are more than just a set of rules; they are integral to fostering a robust safety culture within the laboratory. By understanding the chemical nature of the waste we generate and the environmental implications of its disposal, we, as scientists, can make informed decisions that protect ourselves, our colleagues, and the world beyond our laboratory doors. Always consult your institution's specific Chemical Hygiene Plan and your Safety Data Sheets for the most current and detailed information.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-64-5), moving beyond a simple checklist to instill a culture of safety grounded in scientific principles. This document is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) for this compound.

Hazard Profile Analysis: Understanding the "Why"

This compound is a solid organic compound that requires careful handling due to its specific hazard profile.[1] Understanding the nature of these hazards is the first step in mitigating risk. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the signal word "Warning" and presents the following primary hazards:

  • H302: Harmful if swallowed: Poses a risk of acute toxicity if ingested.[1][2][3][4]

  • H315: Causes skin irritation: Direct contact can lead to skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation: Poses a significant risk of damage if it comes into contact with the eyes.[2][3][5][6]

  • H335: May cause respiratory irritation: As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory tract.[1][2][3][5][6]

The primary routes of potential exposure are, therefore, inhalation of dust particles, direct skin and eye contact, and accidental ingestion. The selection of appropriate Personal Protective Equipment (PPE) is directly correlated to preventing exposure through these routes.

The Hierarchy of Controls: A Proactive Safety Strategy

Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety protocol prioritizes controls that eliminate or reduce the hazard at its source. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, engineering controls such as handling the solid within a certified chemical fume hood or a ventilated balance enclosure are paramount to minimize inhalation exposure.[3] Administrative controls include robust training and adherence to standard operating procedures (SOPs). This guide focuses on the final, critical layer: PPE.

Core PPE Requirements: A Risk-Based Approach

The selection of PPE should be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Standard lab coat, long pants, closed-toe shoesNot generally required
Weighing & Aliquoting (Solid) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile), consider double-glovingStandard lab coat, long pants, closed-toe shoesRequired if not performed in a fume hood or ventilated enclosure (e.g., N95 respirator)[3]
Solution Preparation Chemical splash goggles and face shield[7]Chemical-resistant gloves (e.g., Nitrile)Standard lab coat, long pants, closed-toe shoesRequired if not performed in a fume hood
Large-Scale Operations Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (consult manufacturer data)Chemical-resistant apron over lab coat, long pants, closed-toe shoesRequired; cartridge respirator appropriate for organic vapors/particulates
Spill Cleanup (Solid) Chemical splash goggles and face shieldChemical-resistant glovesStandard lab coat, long pants, closed-toe shoesRequired (N95 respirator minimum)[3]
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.[8] For any task involving weighing, transferring solids, or preparing solutions where a splash hazard exists, tightly fitting chemical splash goggles are mandatory.[9] A face shield worn over goggles provides an additional layer of protection and is best practice.[7]

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide good initial protection for handling small quantities.[8] Always inspect gloves for tears or holes before use. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide. After handling, remove gloves properly to avoid skin contamination and wash hands thoroughly with soap and water.[3]

  • Body Protection: A buttoned, full-length laboratory coat must be worn to protect the skin and personal clothing.[9] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8] Avoid synthetic clothing materials like polyester, which can melt in certain chemical incidents.

  • Respiratory Protection: The primary respiratory hazard is the inhalation of airborne dust.[3] All handling of the solid compound that could generate dust must be performed within a chemical fume hood or other ventilated enclosure. If these engineering controls are not available or are insufficient, a NIOSH-approved respirator is required. An N95-rated filtering facepiece respirator may be sufficient for low-level dust exposure, while a half-mask or full-face respirator with appropriate cartridges would be necessary for higher-risk scenarios.[7][10]

Procedural Guidance: The Safe Handling Workflow

Adherence to a strict, step-by-step procedure is critical for ensuring safety from the moment the compound enters the lab until its final disposal.

cluster_workflow Safe Handling Workflow node_prep 1. Preparation Review SDS Inspect PPE Verify fume hood function node_don 2. Donning PPE Lab Coat → Goggles/Face Shield → Gloves node_prep:f1->node_don:f0 Proceed node_handle 3. Chemical Handling Work in fume hood Avoid dust generation Keep container closed node_don:f1->node_handle:f0 Proceed node_doff 4. Doffing PPE Gloves → Goggles/Face Shield → Lab Coat node_handle:f1->node_doff:f0 Work Complete node_dispose 5. Disposal Dispose of contaminated PPE Dispose of chemical waste per regulations Wash hands thoroughly node_doff:f1->node_dispose:f0 Proceed

Caption: A systematic workflow for handling hazardous chemicals minimizes exposure risk.

Step-by-Step Protocol:
  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS).

    • Locate the nearest eyewash station and safety shower.

    • Inspect all PPE for damage (e.g., cracks in goggles, holes in gloves).

    • Ensure the chemical fume hood is functioning correctly (check airflow indicator).

  • Donning PPE: Follow a specific sequence to avoid contamination.

    • 1st: Put on the lab coat and fasten all buttons.

    • 2nd: Put on eye and face protection (goggles and/or face shield).

    • 3rd: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Compound:

    • Perform all manipulations, especially weighing, inside a chemical fume hood to contain any dust.[3]

    • Use techniques that minimize dust generation, such as careful scooping rather than pouring from a height.

    • Keep the container securely sealed when not in use.[3]

  • Doffing PPE: This is a critical step to prevent self-contamination.

    • 1st: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

    • 2nd: Remove the lab coat by rolling it inside-out and away from the body.

    • 3rd: Remove eye and face protection.

    • Immediately wash hands thoroughly with soap and water.[6]

  • Decontamination and Disposal:

    • Dispose of all contaminated disposable PPE (e.g., gloves) in a designated hazardous waste container.[3]

    • Non-disposable items should be decontaminated according to laboratory protocols.

    • Chemical waste containing this compound must be collected in a clearly labeled, sealed container for disposal by trained personnel according to local, state, and federal regulations.[3][6]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and plenty of water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Spill: For a small solid spill, avoid generating dust.[3] Carefully sweep or vacuum the material into a sealed, labeled container for hazardous waste disposal.[3][6][11] Ensure appropriate PPE, including respiratory protection, is worn during cleanup.

By integrating these principles of hazard awareness, risk mitigation, and procedural diligence, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.